6-Chloro-3-methylimidazo[1,2-b]pyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-methylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-9-7-3-2-6(8)10-11(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAPDMDUQWVOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442668 | |
| Record name | 6-Chloro-3-methylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137384-48-6 | |
| Record name | 6-Chloro-3-methylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-3-methylimidazo[1,2-b]pyridazine (CAS Number: 137384-48-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-methylimidazo[1,2-b]pyridazine is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class, a scaffold of significant interest in medicinal chemistry. While specific biological data for this particular compound is limited in publicly accessible literature, its structural similarity to a range of potent kinase inhibitors suggests its primary application as a key intermediate in the synthesis of novel therapeutics. This document provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and explores its potential biological relevance in the context of kinase inhibition, a critical area in oncology and inflammatory disease research.
Core Compound Properties
This compound is a chlorinated, methylated bicyclic heteroaromatic compound. Its key physicochemical properties, largely computed, are summarized below.
| Property | Value | Source |
| CAS Number | 137384-48-6 | [PubChem] |
| Molecular Formula | C₇H₆ClN₃ | [PubChem] |
| Molecular Weight | 167.59 g/mol | [PubChem] |
| IUPAC Name | This compound | [PubChem] |
| XLogP3 | 1.7 | [ECHEMI] |
| Hydrogen Bond Donor Count | 0 | [PubChem] |
| Hydrogen Bond Acceptor Count | 2 | [ECHEMI] |
| Polar Surface Area | 30.2 Ų | [ECHEMI] |
| Refractivity | 1.681 | [ECHEMI] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 3,6-dichloropyridazine.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-methylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 6-Chloro-3-methylimidazo[1,2-b]pyridazine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of computed properties and detailed, standardized experimental protocols for their determination. These methodologies are intended to empower researchers to ascertain the precise physicochemical characteristics critical for applications in drug discovery and development. Furthermore, this guide discusses the potential biological relevance of this class of compounds by illustrating a signaling pathway implicated in the mechanism of action of structurally related imidazopyridines.
Physicochemical Properties
Data Summary
The following table summarizes the key computed physicochemical properties for this compound. These values are derived from computational models and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | PubChem[1] |
| Molecular Weight | 167.59 g/mol | PubChem[1][2], ECHEMI[3] |
| XLogP3 | 1.7 | PubChem[1][2], ECHEMI[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1][2] |
| Rotatable Bond Count | 0 | PubChem[1][2] |
| Exact Mass | 167.0250249 Da | PubChem[1][2] |
| Topological Polar Surface Area | 30.2 Ų | PubChem[2], ECHEMI[3] |
| Heavy Atom Count | 11 | PubChem[2] |
| Complexity | 153 | PubChem[2] |
Experimental Protocols for Physicochemical Property Determination
To facilitate the experimental validation of the computed properties and to determine other critical parameters, this section provides detailed protocols for key physicochemical assays.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities can depress and broaden this range.
Methodology: Capillary Method [4][5][6]
-
Sample Preparation: A small amount of the finely powdered dry sample of this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern digital melting point apparatus).[5]
-
Heating: The heating bath is heated gradually, with the rate of temperature increase slowed to approximately 1-2°C per minute as the expected melting point is approached.
-
Observation: The temperatures at which the substance first begins to melt (T1) and when it becomes completely liquid (T2) are recorded. The melting point is reported as the range T1-T2.[4]
-
Replicates: For accuracy, the determination should be repeated with fresh samples until consistent results are obtained.[5]
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Solubility is a critical factor influencing a drug's bioavailability.
Principle: The equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pH.[7] The shake-flask method is a common technique for this determination.[8]
Methodology: Shake-Flask Method [7][8]
-
Preparation: An excess amount of this compound is added to a known volume of the aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8] The presence of undissolved solid should be confirmed visually.[7]
-
Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[8]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
pH Measurement: The pH of the saturated solution is measured.
-
Replicates: The experiment is performed in triplicate for each pH condition.[9]
pKa Determination
The pKa value indicates the strength of an acid or base and is crucial for predicting a compound's ionization state at different physiological pHs.
Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Potentiometric titration is a classic and reliable method for its determination.[2]
Methodology: Potentiometric Titration [2]
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like KCl.
-
Titration Setup: The solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the compound. The titrant is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa. The experiment should be repeated at least three times to ensure reproducibility.[2]
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Principle: LogP is the logarithm of the ratio of the concentrations of a compound in the two phases of a mixture of two immiscible solvents (typically octan-1-ol and water) at equilibrium. Reverse-phase HPLC (RP-HPLC) provides a rapid and reliable method for estimating LogP.[10][11]
Methodology: RP-HPLC Method [10][11][12]
-
Calibration: A series of standard compounds with known LogP values are injected into an RP-HPLC system (e.g., with a C18 column). The retention time (t_R) for each standard is recorded.
-
Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Standard Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') versus the known LogP values of the standards. A linear relationship is expected.
-
Sample Analysis: this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.
-
LogP Estimation: The log k' for the sample is calculated, and its LogP value is determined by interpolation from the standard curve.
Potential Biological Signaling Pathway
While the specific biological targets and signaling pathways of this compound have not been extensively characterized, studies on the closely related imidazo[1,2-a]pyridine scaffold have shed light on their potential mechanism of action in cancer cells. Research has shown that certain 6-substituted imidazo[1,2-a]pyridines can induce apoptosis in colon cancer cell lines.[13] The proposed pathway involves the intrinsic or mitochondrial pathway of apoptosis.[13]
The following diagram illustrates this apoptotic signaling pathway. It is important to note that this is a representative pathway for a related class of compounds and requires experimental validation for this compound itself.
Caption: Apoptosis pathway induced by related imidazo[1,2-a]pyridines.[13]
This pathway suggests that compounds of this class may trigger mitochondrial stress, leading to the release of cytochrome c into the cytosol.[13] This, in turn, activates initiator caspases like caspase-9 and caspase-8, which then activate the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.[13]
Conclusion
This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry and drug development. This guide has provided the available computed physicochemical data and, more importantly, detailed experimental protocols for the determination of its key properties. By following these standardized methods, researchers can obtain the reliable experimental data necessary to advance their studies. The exploration of the biological activity of related compounds provides a foundation for future investigations into the mechanism of action of this compound.
References
- 1. This compound | C7H6ClN3 | CID 10630925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. echemi.com [echemi.com]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 13. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-3-methylimidazo[1,2-b]pyridazine: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-methylimidazo[1,2-b]pyridazine is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the imidazo[1,2-b]pyridazine scaffold, it serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the realm of kinase inhibitors for therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed, representative synthesis protocol. The document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical identity.
Chemical Structure:
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| CAS Number | 137384-48-6 |
| IUPAC Name | This compound |
| Appearance | Solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| XLogP3 | 1.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a cyclocondensation reaction. This involves the reaction of a substituted aminopyridazine with an α-haloketone. The following protocol is a representative method based on the synthesis of structurally similar compounds.
Synthesis Pathway
The synthesis proceeds via a one-step reaction as illustrated in the diagram below.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from the synthesis of related imidazo[1,2-b]pyridazine derivatives.[3] Researchers should optimize the conditions for their specific requirements.
Materials:
-
6-Chloropyridazin-3-amine
-
Chloroacetone (or Bromoacetone)
-
Ethanol (or another suitable solvent like 1,2-dimethoxyethane)
-
Sodium bicarbonate (or another suitable base)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropyridazin-3-amine (1.0 eq) in ethanol.
-
Addition of Reagents: To this solution, add chloroacetone (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound.
Table 2: Representative Reaction Parameters
| Parameter | Condition |
| Starting Material | 6-Chloropyridazin-3-amine |
| Reagent | Chloroacetone |
| Solvent | Ethanol |
| Base | Sodium Bicarbonate |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Purification | Silica gel column chromatography |
Characterization Data (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~2.5 (s, 3H, -CH₃), ~7.2 (d, 1H, pyridazine ring), ~7.8 (d, 1H, pyridazine ring), ~8.0 (s, 1H, imidazole ring). The exact chemical shifts and coupling constants will depend on the solvent used. |
| ¹³C NMR | δ (ppm): ~15 (CH₃), ~115 (CH), ~120 (CH), ~125 (C), ~130 (CH), ~140 (C), ~145 (C). |
| Mass Spec (EI) | m/z (%): 167 (M⁺, 100), 169 ([M+2]⁺, ~33, due to ³⁷Cl isotope), other fragmentation peaks. |
Applications in Drug Discovery
The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this scaffold have shown promise as potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. This compound, with its specific substitution pattern, offers a valuable starting point for the development of novel therapeutics. The chloro and methyl groups provide handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Logical Workflow for Synthesis and Characterization
The following diagram outlines the logical workflow from starting materials to the final, characterized product.
Caption: Logical workflow for the synthesis and characterization.
Conclusion
This technical guide provides essential information on the structure, properties, and a representative synthesis of this compound. While a specific, detailed experimental protocol and full characterization data were not found in the available literature, the provided information, based on closely related compounds, offers a solid foundation for researchers to synthesize and utilize this important chemical entity in their drug discovery and development endeavors. Further experimental work is necessary to establish optimal reaction conditions and to fully characterize the compound.
References
The Biological Versatility of Imidazo[1,2-b]pyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This heterocyclic system is a key pharmacophore in numerous compounds with potential therapeutic applications, ranging from oncology and inflammation to infectious diseases. This technical guide provides an in-depth overview of the biological activities of imidazo[1,2-b]pyridazine derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Kinase Inhibitory Activity
Imidazo[1,2-b]pyridazine derivatives have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and attractive targets for drug discovery.
Mps1 (TTK) Kinase Inhibition
Monopolar spindle 1 (Mps1), also known as TTK, is a key regulator of the spindle assembly checkpoint and a promising target in oncology.[1][2] A series of imidazo[1,2-b]pyridazine-based compounds have been developed as highly potent and selective Mps1 inhibitors.
Table 1: Mps1 Kinase Inhibitory Activity and Antiproliferative Activity of Imidazo[1,2-b]pyridazine Derivatives [1][2]
| Compound | Cellular Mps1 IC50 (nM) | A549 IC50 (nM) |
| 27f | 0.70 | 6.0 |
IC50 values represent the concentration required for 50% inhibition.
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a validated target for B-cell malignancies.[3][4] Imidazo[1,2-b]pyridazine derivatives have been identified as potent and highly selective irreversible inhibitors of BTK.
Table 2: BTK Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives [3][4]
| Compound | BTK IC50 (nM) |
| 22 | 1.3 |
IC50 values represent the concentration required for 50% inhibition.
Tyrosine Kinase 2 (Tyk2) JH2 Domain Inhibition
Tyk2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. The pseudokinase (JH2) domain of Tyk2 has emerged as a target for developing selective allosteric inhibitors.[5][6]
Table 3: Tyk2 JH2 Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives [5][6]
| Compound | TYK2 JH2 IC50 (µM) |
| 7 | Potent hit compound |
| 29 | Improved cellular potency |
IC50 values represent the concentration required for 50% inhibition.
Dual-specificity Tyrosine-phosphorylation-regulated Kinase (DYRK) Inhibition
The DYRK family of kinases is implicated in various cellular processes, and their dysregulation is associated with several diseases, including cancer and neurodegenerative disorders.[7][8][9] Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of DYRK1A.
Table 4: DYRK1A Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives [8]
| Compound | DYRK1A IC50 (nM) |
| 17 | 25 |
IC50 values represent the concentration required for 50% inhibition.
Anticancer Activity
The kinase inhibitory properties of imidazo[1,2-b]pyridazines contribute significantly to their potent anticancer activities against a range of human cancer cell lines.
Table 5: Antiproliferative Activity of Imidazo[1,2-b]pyridazine Derivatives Against Various Cancer Cell Lines [1][2][10][11][12]
| Compound | Cell Line | IC50 (µM) |
| 27f | A549 (Lung) | 0.006 |
| 5l | A549 (Lung) | 3.22 |
| 5l | HCT-116 (Colon) | 2.71 |
| IP-5 | HCC1937 (Breast) | 45 |
| IP-6 | HCC1937 (Breast) | 47.7 |
| 1(a) | A549 (Lung) | 8.23 |
| 1(a) | BT549 (Breast) | 1.02 |
| 1(a) | HCT-116 (Colon) | 5.60 |
| 1(a) | MCF-7 (Breast) | 5.59 |
IC50 values represent the concentration required for 50% inhibition.
Anti-inflammatory Activity
Imidazo[1,2-b]pyridazine derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 6: COX-1 and COX-2 Inhibitory Activity of Pyridazine Derivatives [13][14]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 4c | - | 0.26 | - |
| 6b | - | 0.18 | 6.33 |
| 9a | - | 0.0155 | 21.29 |
| 16b | - | 0.0169 | 18.63 |
| Celecoxib | - | 0.35 | - |
| Celecoxib | - | 0.0178 | 17.98 |
IC50 values represent the concentration required for 50% inhibition. A higher selectivity index indicates greater selectivity for COX-2.
Antiviral Activity
A notable biological activity of imidazo[1,2-b]pyridazine derivatives is their potent and broad-spectrum inhibition of human picornaviruses, including rhinoviruses and enteroviruses.[15]
Table 7: Antiviral Activity of Imidazo[1,2-b]pyridazine Derivatives against Human Rhinovirus 14 (HRV-14) [15]
| Compound | Activity |
| Oxime derivatives | Most potent analogues |
| 7b | Potent broad-spectrum antirhinoviral and antienteroviral activity |
Experimental Protocols
Mps1/TTK Kinase Assay (Generic Protocol)
This protocol outlines a typical in vitro kinase assay to determine the inhibitory effect of compounds on Mps1/TTK activity.
-
Reagents and Materials:
-
Recombinant human Mps1/TTK enzyme
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Fluorescently labeled peptide substrate
-
Test imidazo[1,2-b]pyridazine compounds dissolved in DMSO
-
Stop solution (containing a chelating agent like EDTA)
-
384-well assay plates
-
Plate reader capable of detecting fluorescence or luminescence.
-
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. Add a small volume (e.g., 2.5 µL) of the diluted compounds or DMSO (for controls) to the wells of the 384-well plate. c. Prepare a 2x Mps1 enzyme/substrate mixture in kinase reaction buffer and add 5 µL to each well. d. Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution to each well. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction by adding a stop solution. g. Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal is inversely proportional to the kinase activity. h. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
BTK Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method for assessing the inhibitory activity of compounds against BTK.
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test imidazo[1,2-b]pyridazine compounds in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well assay plates
-
Luminometer.
-
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a 384-well plate, add the test compound, BTK enzyme, and substrate/ATP mixture. c. Incubate the reaction at room temperature for 60 minutes. d. Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes. e. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. f. Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. g. Calculate IC50 values from the dose-response curves.
MTT Cell Viability Assay (Generic Protocol)
This assay is used to assess the cytotoxic effects of the imidazo[1,2-b]pyridazine derivatives on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium
-
Test imidazo[1,2-b]pyridazine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader.
-
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours). c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. d. Remove the medium and add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Logical Relationships
B-Cell Receptor (BCR) Signaling Pathway
Imidazo[1,2-b]pyridazine derivatives that inhibit BTK interfere with the BCR signaling pathway, which is crucial for B-cell proliferation and survival.
Caption: BCR signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine BTK inhibitors.
STAT3 Signaling Pathway
The STAT3 signaling pathway is often constitutively activated in cancer cells and plays a critical role in tumor progression. Some imidazo[1,2-b]pyridazine derivatives may exert their anticancer effects by modulating this pathway.
Caption: Overview of the STAT3 signaling pathway and potential points of inhibition.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for identifying and characterizing imidazo[1,2-b]pyridazine derivatives as kinase inhibitors.
References
- 1. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 10. scispace.com [scispace.com]
- 11. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Novel Imidazo[1,2-b]pyridazine-Based Inhibitors: A Technical Guide
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the discovery of potent inhibitors for a wide range of biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel imidazo[1,2-b]pyridazine-based inhibitors, with a focus on their therapeutic potential in oncology, inflammatory diseases, and neurodegenerative disorders.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has garnered significant attention from medicinal chemists. Its rigid structure and ability to be readily functionalized at multiple positions make it an attractive starting point for the design of small molecule inhibitors.[1][2] One of the most notable drugs based on this scaffold is ponatinib, a multi-targeted kinase inhibitor, which has spurred further exploration of imidazo[1,2-b]pyridazine derivatives for various therapeutic applications.[1]
Key Therapeutic Targets and Indications
Research has demonstrated the versatility of the imidazo[1,2-b]pyridazine scaffold in targeting a diverse array of proteins implicated in various diseases.
Kinase Inhibition in Oncology
A primary focus of research on imidazo[1,2-b]pyridazine derivatives has been the development of protein kinase inhibitors for cancer therapy.[3] These compounds have shown potent activity against several key kinases involved in cancer cell proliferation, survival, and metastasis.
-
PI3K/mTOR: Dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) have been developed for the treatment of pulmonary fibrosis and cancer.[4][5][6] The PI3K/AKT/mTOR signaling pathway is crucial for cell growth and is often dysregulated in these diseases.[4][5][7]
-
CDK12/13: Covalent inhibitors of cyclin-dependent kinases 12 and 13 have been identified as promising therapeutic agents for triple-negative breast cancer (TNBC).[8]
-
ALK: Macrocyclic derivatives of imidazo[1,2-b]pyridazine have been designed as potent anaplastic lymphoma kinase (ALK) inhibitors, capable of overcoming resistance mutations in non-small cell lung cancer.[9]
-
c-Met and VEGFR2: Dual inhibitors targeting c-Met and VEGFR2 have been developed, showing potent anti-tumor efficacy in preclinical models.[10]
-
Mps1 (TTK): Selective and orally bioavailable inhibitors of monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint, have demonstrated significant antiproliferative activity against various cancer cell lines.[11]
-
Haspin: Disubstituted imidazo[1,2-b]pyridazine derivatives have been developed as selective inhibitors of Haspin kinase, a mitotic kinase involved in proper cell division, showing anti-proliferative properties in cancer cells.[12]
-
DYRKs and CLKs: Several derivatives have shown selective inhibition of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs).[13]
Modulation of Inflammatory Pathways
The imidazo[1,2-b]pyridazine scaffold has also yielded potent inhibitors of key signaling molecules in inflammatory pathways.
-
TYK2: Allosteric inhibitors targeting the pseudokinase (JH2) domain of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, have been discovered.[14][15] TYK2 mediates signaling of pro-inflammatory cytokines like IL-12, IL-23, and type I interferons.[14]
-
IKKβ: Inhibitors of IκB kinase β (IKKβ) have been developed, demonstrating in vivo efficacy in arthritis models by inhibiting the production of the pro-inflammatory cytokine TNFα.[16][17][18]
-
ROCK2: Selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) have been identified for the potential treatment of pulmonary fibrosis.[19]
Neurodegenerative Diseases
The therapeutic potential of imidazo[1,2-b]pyridazine derivatives extends to neurodegenerative disorders.
-
GSK-3β: Potent and brain-penetrant inhibitors of glycogen synthase kinase-3β (GSK-3β) have been developed.[20][21] GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[20][21]
-
β-Amyloid Plaques: Certain derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques, suggesting their potential as imaging agents for Alzheimer's disease.[22]
Antiviral Activity
Novel imidazo[1,2-b]pyridazine derivatives have demonstrated broad-spectrum activity against human picornaviruses, including rhinoviruses and enteroviruses.[23]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of selected imidazo[1,2-b]pyridazine-based inhibitors against their respective targets.
| Table 1: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives | ||||
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Compound 24 | CDK12 | 15.5 | - | [8] |
| CDK13 | 12.2 | - | [8] | |
| Compound 11 | PI3Kα (% inh @ 1nM) | 94.9% | - | [4][5] |
| mTOR (% inh @ 1nM) | 42.99% | - | [4][5] | |
| Compound O-10 | ALK WT | 2.6 | - | [9] |
| ALK G1202R | 6.4 | - | [9] | |
| ALK L1196M/G1202R | 23 | - | [9] | |
| Compound A17 | mTOR | 67 | - | [6] |
| Compound A18 | mTOR | 62 | - | [6] |
| Compound 47 | GSK-3β | 220 | - | [20] |
| Compound A25 | ROCK2 | 7.0 | - | [19] |
| Compound A26 | ROCK2 | 8.7 | - | [19] |
| Compound 26 | c-Met | 1.9 | - | [10] |
| VEGFR2 | 2.2 | - | [10] | |
| Compound 27f | Mps1 (cellular) | 0.70 | - | [11] |
| Compound 12 | Haspin | 6-100 | - | [12] |
| Table 2: Antiproliferative Activity of Imidazo[1,2-b]pyridazine Derivatives | |||
| Compound | Cell Line | IC50/EC50 (nM) | Reference |
| Compound 24 | MDA-MB-231 (TNBC) | 5.0 | [8] |
| MDA-MB-468 (TNBC) | 6.0 | [8] | |
| Compound 11 | MRC-5 (fibroblasts) | 380 | [4][5] |
| Mlg2908 (fibroblasts) | 90 | [4][5] | |
| Compound A17 | A549 (NSCLC) | 20-20700 | [6] |
| H460 (NSCLC) | 20-20700 | [6] | |
| Compound 26 | MKN45 (gastric cancer) | 5.0 | [10] |
| HUVEC (VEGF-stimulated) | 1.8 | [10] | |
| Compound 27f | A549 (lung cancer) | 6.0 | [11] |
| Table 3: Other Biological Activities of Imidazo[1,2-b]pyridazine Derivatives | ||||
| Compound | Target/Assay | Ki/IC50 | Units | Reference |
| Compound 4 | Aβ1-40 aggregates | 11.0 | nM | [22] |
| Compounds 8q & 8w | TNF-α production | 0.9 & 0.4 | µM | [24] |
Experimental Protocols
This section details the general methodologies employed in the discovery and evaluation of imidazo[1,2-b]pyridazine-based inhibitors.
General Synthesis of the Imidazo[1,2-b]pyridazine Core
The formation of the imidazo[1,2-b]pyridazine backbone is typically achieved through a condensation reaction.[22]
-
Reactants: An α-bromoketone and a 3-amino-6-halopyridazine.
-
Conditions: The reaction is carried out under mild basic conditions, for example, using sodium bicarbonate.
-
Mechanism: The introduction of a halogen on the pyridazine ring facilitates the desired cyclization. The alkylation by the α-bromoketone occurs preferentially at the ring nitrogen that is not adjacent to the amino group, leading to the formation of the bicyclic product in good yield.[22]
Caption: General workflow for the synthesis of the imidazo[1,2-b]pyridazine core.
Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds against specific kinases is determined using various in vitro assays.
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
-
Detection Methods: Common detection methods include radiometric assays (using ³²P-ATP or ³³P-ATP), fluorescence-based assays (e.g., LanthaScreen™, Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Assays
Cell-based assays are crucial for evaluating the cellular potency and mechanism of action of the inhibitors.
-
Antiproliferative Assays: The effect of the compounds on the proliferation of cancer cell lines is commonly assessed using assays such as MTT, SRB, or CellTiter-Glo®. IC50 values are determined from dose-response curves.[6]
-
Target Engagement and Pathway Modulation: Western blotting is frequently used to assess the phosphorylation status of downstream targets of the inhibited kinase, confirming target engagement and pathway modulation within the cell.[4][6]
-
Cytokine Production Assays: For inflammatory targets, the inhibition of pro-inflammatory cytokine production (e.g., TNF-α) in relevant cell types (e.g., peripheral blood mononuclear cells) is measured, often using ELISA.[24]
In Vivo Efficacy Studies
Promising compounds are advanced to in vivo studies using animal models to evaluate their efficacy and pharmacokinetic properties.
-
Xenograft Models: For oncology applications, human tumor cells are implanted into immunocompromised mice. The effect of the inhibitor on tumor growth is monitored following oral or intravenous administration.[6][10]
-
Disease Models: For other indications, relevant animal models are used, such as bleomycin-induced pulmonary fibrosis or collagen-induced arthritis models.[4][18][19]
-
Pharmacokinetic Analysis: The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds are assessed to determine their bioavailability and in vivo exposure.
Signaling Pathways and Mechanisms of Action
The imidazo[1,2-b]pyridazine-based inhibitors exert their therapeutic effects by modulating key signaling pathways.
PI3K/AKT/mTOR Signaling Pathway
This pathway is central to cell growth, proliferation, and survival. Imidazo[1,2-b]pyridazine-based dual PI3K/mTOR inhibitors block this pathway at two critical nodes, leading to potent anti-proliferative and anti-fibrotic effects.[4][5]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-b]pyridazine derivatives.
JAK/STAT Signaling Pathway
TYK2 is a member of the JAK family that mediates signaling from cytokine receptors. Allosteric inhibitors targeting the TYK2 pseudokinase domain prevent the activation of the catalytic domain, thereby blocking downstream STAT phosphorylation and subsequent gene transcription.[14]
Caption: Allosteric inhibition of the TYK2 signaling pathway.
Structure-Activity Relationships (SAR)
The optimization of the imidazo[1,2-b]pyridazine scaffold has been guided by extensive structure-activity relationship studies.
-
Substitution at the 2-, 3-, and 6-positions: Modifications at these positions have been shown to be critical for potency and selectivity. For example, in the development of IKKβ inhibitors, optimization of the 3- and 6-positions led to increased activity.[16]
-
Linker and Terminal Groups: The nature of the linker and the terminal functional groups significantly influences the biological activity. For picornavirus inhibitors, an oxime linker was found to be slightly better than a vinyl carboxamide linker.[23]
-
Conformational Rigidity: Introducing features that enforce a rigid conformation, such as intramolecular hydrogen bonds, can lead to more potent inhibition.[10]
-
Physicochemical Properties: Adjusting the polarity and other physicochemical properties of the molecules is crucial for improving cell permeability and pharmacokinetic profiles.[17]
Caption: Key structural modifications influencing the activity of imidazo[1,2-b]pyridazine inhibitors.
Conclusion
The imidazo[1,2-b]pyridazine scaffold has proven to be a highly versatile platform for the discovery of novel inhibitors targeting a wide range of proteins implicated in human diseases. The continued exploration of this chemical space, guided by rational drug design and a deeper understanding of structure-activity relationships, holds significant promise for the development of new and effective therapies for cancer, inflammatory disorders, and neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and biological evaluation of imidazo[1,2-[Formula: see text]]pyridazines as inhibitors of TNF-[Formula: see text] production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
The imidazo[1,2-b]pyridazine ring system, a fused heterocycle containing a bridgehead nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to engage in diverse biological interactions have cemented its importance in drug discovery. This versatile core is present in a wide array of pharmacologically active molecules, demonstrating efficacy across therapeutic areas including oncology, neurology, infectious diseases, and inflammation.[1][2] The clinical success of the multi-targeted kinase inhibitor ponatinib for leukemia and the RNA splicing modifier risdiplam for spinal muscular atrophy underscores the therapeutic potential of this heterocyclic framework.[1][3][4] This guide provides a technical overview of the imidazo[1,2-b]pyridazine scaffold, detailing its synthesis, therapeutic applications, and the experimental methodologies used in its development.
General Synthetic Strategies
The construction of the imidazo[1,2-b]pyridazine core is most commonly achieved through a condensation reaction. A widely employed method involves the reaction of a 3-amino-6-halopyridazine with an α-haloketone under mild basic conditions, such as in the presence of sodium bicarbonate.[5] The halogen on the pyridazine ring is crucial for directing the alkylation to the desired ring nitrogen, facilitating the efficient formation of the bicyclic product.[5]
Further diversification and functionalization of the scaffold are often accomplished using modern organometallic cross-coupling reactions. Techniques such as Suzuki-Miyaura, Sonogashira, and Heck reactions allow for the introduction of various substituents at positions like C6, enabling extensive structure-activity relationship (SAR) studies.[6][7]
Therapeutic Applications and Biological Targets
The imidazo[1,2-b]pyridazine scaffold has been successfully exploited to develop potent and selective modulators of various biological targets.
Anticancer Activity
A primary focus for this scaffold has been the development of protein kinase inhibitors for oncology.[1] Kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[8] Imidazo[1,2-b]pyridazine derivatives have shown potent inhibitory activity against a range of kinases.
-
Ponatinib (Iclusig®): The most prominent example, ponatinib, is a multi-targeted tyrosine kinase inhibitor approved for chronic myeloid leukemia (CML).[3]
-
Mps1 (TTK) Kinase Inhibitors: Monopolar spindle 1 (Mps1) is a key regulator of the spindle assembly checkpoint and a target in oncology. An imidazo[1,2-b]pyridazine derivative, 27f, was identified as an extremely potent and selective Mps1 inhibitor with an IC50 of 0.70 nM in a cellular assay and demonstrated significant antiproliferative activity against various cancer cell lines.[9][10]
-
DYRK/CLK Inhibitors: Derivatives of this scaffold have been found to be selective inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with IC50 values below 100 nM.[11] These kinases are implicated in processes like cell cycle regulation and splicing, making them attractive cancer targets.
-
CDK12/13 Inhibitors: Recently, imidazo[1,2-b]pyridazine derivatives have been developed as potent covalent inhibitors of cyclin-dependent kinases 12 and 13 (CDK12/13), which are promising targets for triple-negative breast cancer (TNBC).[12] Compound 24 in one study showed IC50 values of 15.5 nM and 12.2 nM for CDK12 and CDK13, respectively.[12]
-
IKKβ Inhibitors: The I-kappa B kinase (IKK) complex is central to the NF-κB signaling pathway, which is involved in inflammation and cancer. Imidazo[1,2-b]pyridazines have been developed as IKKβ inhibitors, showing activity in cellular assays and in vivo models of TNFα production.[13]
Table 1: Imidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase(s) | Potency (IC50/Ki) | Application |
|---|---|---|---|
| Ponatinib | Multi-tyrosine kinase | Varies by kinase | Chronic Myeloid Leukemia[3] |
| 27f | Mps1 (TTK) | 0.70 nM (cellular) | Oncology[9][10] |
| 20a | DYRK1A, CLK1/4, PfCLK1 | 50 nM, 82/44 nM, 32 nM | Oncology, Antiparasitic[11] |
| Compound 24 | CDK12 / CDK13 | 15.5 nM / 12.2 nM | Triple-Negative Breast Cancer[12] |
| Various | IKKβ | Sub-micromolar | Inflammation, Oncology[13] |
Activity in Neurological Disorders
The scaffold has also been investigated for diseases of the central nervous system (CNS), particularly Alzheimer's disease and as anxiolytics.
-
Aβ Plaque Imaging Agents: A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their binding to β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[5] Several compounds showed high binding affinity, with Ki values ranging from 11.0 to >1000 nM, suggesting their potential as PET radiotracers for imaging Aβ plaques.[5]
-
GSK-3β Inhibitors: Glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, leading to neurofibrillary tangles in Alzheimer's disease.[14] Brain-penetrant imidazo[1,2-b]pyridazine derivatives have been identified as potent GSK-3β inhibitors, with one compound significantly lowering phosphorylated tau levels in a transgenic mouse model.[14][15]
-
Benzodiazepine Receptor Ligands: Substituted imidazo[1,2-b]pyridazines have been identified as potent ligands for central benzodiazepine receptors, suggesting potential applications as anti-anxiety agents.[16]
Table 2: Imidazo[1,2-b]pyridazine Derivatives for Neurological Disorders
| Compound ID | Target | Potency (Ki/IC50) | Application |
|---|---|---|---|
| Compound 4 | Aβ Plaques | 11.0 nM | Alzheimer's Imaging[5] |
| Compound 47 | GSK-3β | Potent (specific value not stated) | Alzheimer's Disease[14][15] |
| Various | Benzodiazepine Receptors | Varies | Anti-Anxiety[16] |
Anti-Infective Properties
The structural features of imidazo[1,2-b]pyridazines have been leveraged to combat a range of pathogens.
-
Antiviral Activity: A notable application is the development of potent, broad-spectrum inhibitors of human picornaviruses, which cause a variety of diseases including the common cold.[17] Analogue 7b, an oxime-containing derivative, showed potent activity against a panel of rhinoviruses and enteroviruses.[17]
-
Antifungal Activity: 3,6-disubstituted imidazo[1,2-b]pyridazines have demonstrated excellent and broad-spectrum antifungal activities against various phytopathogenic fungi, in some cases showing more potent activity than the commercial fungicide hymexazol.[18]
-
Antiparasitic Activity: The scaffold has shown promise against unicellular parasites. Compounds have exhibited potent inhibition of Plasmodium falciparum CLK1 (PfCLK1), a kinase from the malaria parasite, and also demonstrated activity against Leishmania amazonensis.[11]
Table 3: Imidazo[1,2-b]pyridazine Derivatives in Infectious Diseases
| Compound ID | Activity | Target Organism(s) | Potency (IC50/EC50) |
|---|---|---|---|
| Analogue 7b | Antiviral | Human rhinoviruses, enteroviruses | Potent (specific values vary)[17] |
| 4a, 4c, 4d, 4l, 4r | Antifungal | Corn Curvalaria, Alternaria, Pyricularia | More potent than hymexazol[18] |
| 20a | Antiparasitic | Plasmodium falciparum (PfCLK1) | 32 nM[11] |
Anti-inflammatory Activity
The role of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, in cytokine signaling makes it a key target for autoimmune and inflammatory diseases.
-
Tyk2 JH2 Inhibitors: Imidazo[1,2-b]pyridazine derivatives have been identified as highly potent and selective allosteric inhibitors that bind to the Tyk2 pseudokinase (JH2) domain.[19] This binding stabilizes the pseudokinase domain and inhibits Tyk2-mediated signal transduction. Compound 6 was identified as a potent inhibitor with a Ki of 0.028 nM and showed efficacy in a rat adjuvant arthritis model.[19]
Table 4: Imidazo[1,2-b]pyridazine Derivatives as Tyk2 JH2 Inhibitors
| Compound ID | Potency (Ki) | Cellular Potency (IFNα IC50) | In Vivo Model |
|---|---|---|---|
| Compound 6 | 0.028 nM | 12 nM | Rat Adjuvant Arthritis[19] |
| 6q-t | 0.015 - 0.035 nM | 12 - 41 nM | Not specified[19] |
Key Experimental Protocols
Detailed and reproducible experimental methods are fundamental to drug discovery. Below are representative protocols for the synthesis and biological evaluation of imidazo[1,2-b]pyridazine derivatives.
General Protocol for Synthesis of 2,6-Disubstituted Imidazo[1,2-b]pyridazines
This protocol is adapted from the synthesis of Aβ plaque imaging agents.[5]
-
Reaction Setup: To a solution of the appropriate 3-amino-6-halopyridazine (1.0 eq) in a suitable solvent like ethanol, add sodium bicarbonate (2.0 eq).
-
Addition of Ketone: Add the desired α-bromoketone (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired imidazo[1,2-b]pyridazine derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol for In Vitro Antiproliferative MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[20]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test imidazo[1,2-b]pyridazine compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 nM to 10 µM). Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic drug as a positive control.
-
Incubation: Incubate the plates for an additional 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a solution of HCl in isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[20]
Conclusion
The imidazo[1,2-b]pyridazine scaffold has proven to be an exceptionally fruitful starting point for the design of novel therapeutics. Its synthetic accessibility and versatile structure allow for fine-tuning of physicochemical and pharmacological properties to achieve high potency and selectivity for a diverse range of biological targets. From kinase inhibition in oncology to modulating CNS targets and combating infectious agents, this privileged core continues to be a subject of intense interest in medicinal chemistry.[1][2] Future exploration of this scaffold, aided by structure-based design and novel synthetic methodologies, is poised to deliver the next generation of innovative medicines.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. figshare.com [figshare.com]
- 11. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Pharmacological Landscape of Imidazo[1,2-b]pyridazines: A Technical Overview of Potential Mechanisms of Action
Disclaimer: This technical guide provides a comprehensive overview of the known mechanisms of action for the imidazo[1,2-b]pyridazine scaffold. It is important to note that specific experimental data on the mechanism of action for 6-Chloro-3-methylimidazo[1,2-b]pyridazine is not currently available in the public scientific literature. The information presented herein is based on studies of various derivatives of the core imidazo[1,2-b]pyridazine structure and is intended to provide a foundational understanding of the potential biological activities of this class of compounds for researchers, scientists, and drug development professionals.
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this core have been investigated for their therapeutic potential in oncology, neuroscience, and infectious diseases.[1][2] The versatility of the imidazo[1,2-b]pyridazine ring system allows for substitutions at various positions, leading to compounds with distinct pharmacological profiles. This guide will explore the primary mechanisms of action identified for this compound class, including kinase inhibition, GABAA receptor modulation, and corticotropin-releasing factor 1 (CRF1) receptor antagonism.
Kinase Inhibition: A Prevalent Mechanism of Action
A significant body of research has focused on the development of imidazo[1,2-b]pyridazine derivatives as potent and selective kinase inhibitors.[3][4][5][6][7] These compounds typically function by competing with ATP for binding to the kinase domain, thereby inhibiting the phosphorylation of downstream substrates and disrupting cellular signaling pathways implicated in diseases such as cancer.
Several key kinase targets for imidazo[1,2-b]pyridazine derivatives have been identified:
-
Monopolar spindle 1 (Mps1/TTK): Imidazo[1,2-b]pyridazine-based compounds have been developed as highly potent and selective inhibitors of Mps1, a critical regulator of the spindle assembly checkpoint.[3][6] Inhibition of Mps1 leads to chromosomal instability and cell death in cancer cells.
-
PIM Kinases: The imidazo[1,2-b]pyridazine scaffold has been shown to selectively inhibit PIM kinases, which are involved in cell survival and proliferation.[4] These inhibitors often exhibit a unique binding mode that contributes to their selectivity.[4]
-
Tyrosine Kinase 2 (Tyk2): Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and orally active inhibitors of the Tyk2 pseudokinase (JH2) domain, playing a role in cytokine signaling pathways relevant to autoimmune and inflammatory diseases.[5]
-
Bruton's Tyrosine Kinase (BTK): Covalent inhibitors of BTK based on the imidazo[1,2-b]pyridazine scaffold have shown high potency and selectivity, with potential applications in the treatment of B-cell malignancies and autoimmune disorders.[7]
The following table summarizes key quantitative data for representative imidazo[1,2-b]pyridazine-based kinase inhibitors.
| Compound Class | Target Kinase | Measurement | Value | Reference |
| Imidazo[1,2-b]pyridazine | Mps1 | Cellular IC50 | 0.70 nM | [6] |
| Imidazo[1,2-b]pyridazine | Mps1 | A549 IC50 | 6.0 nM | [6] |
| Imidazo[1,2-b]pyridazine | BTK | IC50 | 1.3 nM | [7] |
| 6-anilino imidazopyridazine | Tyk2 JH2 | Ki | 0.015 to 0.035 nM | [5] |
Signaling Pathway for Kinase Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic and Synthetic Profile of 6-Chloro-3-methylimidazo[1,2-b]pyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 6-Chloro-3-methylimidazo[1,2-b]pyridazine. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a combination of reported data for structurally similar analogs and predicted values based on established principles of NMR and mass spectrometry. The guide also outlines a general experimental protocol for the synthesis and characterization of this class of compounds.
Core Spectroscopic Data
The following tables summarize the predicted and analogous Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These values are derived from published data on closely related imidazo[1,2-b]pyridazine derivatives and serve as a reliable reference for the identification and characterization of this compound.
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.85 | d | 1H | H-7 |
| ~7.65 | s | 1H | H-2 |
| ~7.05 | d | 1H | H-8 |
| ~2.40 | s | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | C-6 |
| ~142.0 | C-8a |
| ~130.0 | C-3 |
| ~124.0 | C-7 |
| ~118.0 | C-2 |
| ~115.0 | C-8 |
| ~12.0 | -CH₃ |
Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI)
| m/z (Predicted) | Assignment |
| 168.03 | [M+H]⁺ |
| 170.03 | [M+H]⁺ (³⁷Cl isotope) |
Note: The predicted mass spectrum would show a characteristic isotopic pattern for a chlorine-containing compound, with the [M+H]⁺ and [M+H+2]⁺ peaks in an approximate 3:1 ratio.
Experimental Protocols
The following protocols are generalized methodologies for the synthesis and spectroscopic analysis of this compound, based on established procedures for this class of heterocyclic compounds.[1][2]
Synthesis of this compound
A common synthetic route to imidazo[1,2-b]pyridazines involves the condensation of a 3-amino-6-chloropyridazine with an α-haloketone.[1]
-
Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1 equivalent) in a suitable solvent such as ethanol or DMF, is added chloroacetone (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours and the progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
NMR Spectroscopy
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3]
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D correlation spectra (such as COSY, HSQC, and HMBC) are acquired to enable full assignment of the proton and carbon signals.
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]
Mass Spectrometry
Mass spectral data is typically obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid to promote protonation.
-
Analysis: The sample solution is infused into the ESI source. The mass analyzer is scanned over an appropriate mass range (e.g., m/z 50-500) to detect the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Workflow and Logical Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Spectroscopic characterization workflow for a synthesized compound.
References
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core for Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the exploration of imidazo[1,2-b]pyridazine derivatives across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the key therapeutic targets modulated by derivatives of the 6-Chloro-3-methylimidazo[1,2-b]pyridazine core, summarizing quantitative data and outlining relevant experimental methodologies.
Key Therapeutic Targets and Associated Derivatives
While specific therapeutic targets for the unmodified this compound have not been extensively characterized in publicly available literature, numerous derivatives built upon this core have shown potent and selective activity against several critical biological targets.
Kinase Inhibition in Oncology
The imidazo[1,2-b]pyridazine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors for cancer therapy.
a) Monopolar Spindle 1 (Mps1/TTK) Kinase:
Mps1 is a crucial component of the spindle assembly checkpoint and is overexpressed in various cancers, making it an attractive therapeutic target.[1] Imidazo[1,2-b]pyridazine-based compounds have been identified as extremely potent and selective Mps1 inhibitors.[1]
b) PI3K/mTOR Pathway:
The Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer and other diseases like pulmonary fibrosis. Derivatives of imidazo[1,2-b]pyridazine have been developed as dual inhibitors of PI3K and mTOR.[2]
c) Bruton's Tyrosine Kinase (BTK):
BTK is a key enzyme in the B-cell receptor signaling pathway, essential for the survival and proliferation of malignant B-cells. A notable imidazo[1,2-b]pyridazine derivative, TM471-1, has been developed as a potent and highly selective irreversible inhibitor of BTK and has advanced into Phase I clinical trials.[3]
d) Adaptor-Associated Kinase 1 (AAK1):
AAK1 is involved in clathrin-mediated endocytosis, a process often exploited by viruses and also implicated in other cellular functions. The imidazo[1,2-b]pyridazine scaffold has been explored for the development of AAK1 inhibitors.[4]
Anti-inflammatory and Autoimmune Diseases
a) Tyrosine Kinase 2 (Tyk2):
Tyk2 is a member of the Janus kinase (JAK) family and plays a key role in cytokine signaling pathways that are central to autoimmune and inflammatory diseases. Imidazo[1,2-b]pyridazine analogs have been designed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[5]
Anti-infective Agents
a) Antikinetoplastid Activity:
Kinetoplastids are a group of flagellated protozoa that includes the causative agents of leishmaniasis and trypanosomiasis. A 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine derivative has demonstrated significant in vitro activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis.[6]
Central Nervous System Disorders
a) Corticotropin-Releasing Factor Receptor 1 (CRF1):
The CRF1 receptor is implicated in the body's stress response and is a target for treating conditions like anxiety, depression, and substance use disorders. An imidazo[1,2-b]pyridazine derivative, MTIP, has been identified as a potent and selective CRF1 antagonist.[7]
Quantitative Data Summary
The following tables summarize the reported biological activities of various imidazo[1,2-b]pyridazine derivatives against their respective targets.
| Target | Derivative | Activity Type | Value | Cell Line/Assay Condition | Reference |
| Mps1 Kinase | 27f | Cellular IC50 | 0.70 nM | - | [1] |
| Mps1 Kinase | 27f | Antiproliferative IC50 | 6.0 nM | A549 lung carcinoma | [1] |
| PI3Kα | Compound 1 | IC50 | - | - | [2] |
| mTOR | Compound 1 | IC50 | - | - | [2] |
| BTK | Compound 22 (TM471-1) | IC50 | 1.3 nM | Kinase activity assay | [3] |
| T. b. brucei | 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | EC50 | 0.38 µM | Trypomastigote blood stream form | [6] |
| CRF1 | MTIP | ED50 | ~1.3 mg/kg | Ex vivo 125I-sauvagine binding in rat cerebellum | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments cited in the context of imidazo[1,2-b]pyridazine derivatives.
Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the in vitro potency of a compound against a specific kinase.
-
Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, test compound, and a detection system (e.g., ADP-Glo™, LanthaScreen™).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate peptide, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding a specific concentration of ATP (often at the Km value).
-
Incubate the reaction mixture at a controlled temperature for a defined period.
-
Stop the reaction and quantify the kinase activity using a suitable detection reagent that measures either product formation or ATP consumption.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay (e.g., using A549 cells)
-
Objective: To assess the cytostatic or cytotoxic effect of a compound on a cancer cell line.
-
Materials: A549 cells, complete culture medium, test compound, and a viability reagent (e.g., CellTiter-Glo®, MTT).
-
Procedure:
-
Seed A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified duration (e.g., 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Determine the IC50 value from the resulting dose-response curve.
-
Antiparasitic Activity Assay (e.g., against T. b. brucei)
-
Objective: To evaluate the in vitro efficacy of a compound against a specific parasite.
-
Materials: T. b. brucei trypomastigotes, appropriate culture medium, test compound, and a viability indicator (e.g., AlamarBlue).
-
Procedure:
-
Dispense serial dilutions of the test compound into a 96-well plate.
-
Add a suspension of T. b. brucei trypomastigotes to each well.
-
Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2) for a defined period.
-
Add the viability indicator and continue incubation until a color change is observed in the control wells.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the EC50 value, which represents the concentration of the compound that inhibits parasite growth by 50%.
-
Visualizations: Pathways and Workflows
References
- 1. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core for Kinase Inhibitors and Beyond
An In-depth Technical Guide on the Structure-Activity Relationship of Imidazo[1,2-b]pyridazines for Researchers, Scientists, and Drug Development Professionals.
The imidazo[1,2-b]pyridazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system serves as a privileged structure, particularly in the development of potent and selective kinase inhibitors for a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The successful development of the multi-targeted kinase inhibitor Ponatinib, which features this core, has spurred further exploration of imidazo[1,2-b]pyridazine derivatives. This guide provides a detailed overview of the structure-activity relationships (SAR) of this important scaffold, presents quantitative data in a structured format, outlines key experimental protocols, and visualizes relevant signaling pathways and workflows.
Structure-Activity Relationship (SAR) Insights
The SAR of imidazo[1,2-b]pyridazines is highly dependent on the substitution patterns at various positions of the bicyclic ring system, primarily at the 2, 3, 6, and 8-positions. These substitutions influence the compound's potency, selectivity, and pharmacokinetic properties.
Kinase Inhibition
A major focus of research on imidazo[1,2-b]pyridazines has been their development as kinase inhibitors. The scaffold has proven to be adaptable for targeting a wide array of kinases.
Tyrosine Kinase 2 (Tyk2) Inhibition: Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors of Tyk2, a member of the Janus kinase (JAK) family. These inhibitors bind to the pseudokinase (JH2) domain of Tyk2, leading to the suppression of cytokine-mediated signaling. Key SAR findings for Tyk2 JH2 inhibitors include:
-
6-Position: Substitution at the 6-position with an amino group linked to a substituted 2-oxo-1,2-dihydropyridine moiety dramatically improves metabolic stability compared to anilino-substituted analogs. The N1-substituent on the 2-oxo-1,2-dihydropyridine ring is tolerant to a variety of groups, with a 2-pyridyl group enhancing Caco-2 permeability.[1]
-
3-Position: Further SAR studies at the C3 position have led to the identification of highly potent and selective Tyk2 JH2 inhibitors.[1]
-
8-Position: There is limited space between the C8 position and the hinge region of the kinase, and substituents larger than a methylamino group at this position lead to a loss in affinity.[2]
Anaplastic Lymphoma Kinase (ALK) Inhibition: Macrocyclic derivatives of imidazo[1,2-b]pyridazine have emerged as novel ALK inhibitors capable of overcoming resistance mutations, including the G1202R mutation. For instance, compound O-10 demonstrated potent enzymatic inhibitory activity against wild-type ALK and its resistant mutants.[3]
mTOR Inhibition: Imidazo[1,2-b]pyridazine diaryl urea derivatives have shown significant anti-proliferative activity by inhibiting the mammalian target of rapamycin (mTOR). Compounds A17 and A18, for example, displayed potent mTOR inhibitory activity with IC50 values of 0.067 µM and 0.062 µM, respectively.[4] These compounds were also found to suppress the phosphorylation of AKT and S6.[4]
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: A series of imidazo[1,2-b]pyridazine derivatives have been evaluated as GSK-3β inhibitors, which are implicated in Alzheimer's disease. SAR studies have led to the identification of potent, brain-penetrant, and orally bioavailable inhibitors that can significantly lower the levels of phosphorylated tau in vivo.[5]
Monopolar Spindle 1 (Mps1) Inhibition: Optimization of an imidazo[1,2-a]pyrazine hit led to the discovery of imidazo[1,2-b]pyridazine-based Mps1 inhibitors. Compound 27f, for example, is an extremely potent and selective Mps1 inhibitor with a cellular Mps1 IC50 of 0.70 nM and an A549 cell line IC50 of 6.0 nM.[6][7]
Haspin Kinase Inhibition: Starting from a known Haspin inhibitor, a series of new imidazopyridazine derivatives were synthesized and evaluated. The most active compounds, 21 and 22, exhibited potent inhibitory activity against Haspin with IC50 values of 6 nM and 12 nM, respectively.[8]
Transforming Growth Factor-β Activated Kinase (TAK1) Inhibition: 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines with an appropriate aryl substituent at the 3-position have been found to inhibit TAK1 at nanomolar concentrations. The lead compound, 26, inhibited TAK1 with an IC50 of 55 nM and showed potent inhibition of multiple myeloma cell line growth.
Other Biological Activities
Anti-inflammatory Activity: 3,6-disubstituted imidazo[1,2-b]pyridazines have been shown to inhibit the production of the pro-inflammatory cytokine TNF-α. The 3-pyridyl and (4-(methylsulfonyl)phenyl) analogs, 8q and 8w, demonstrated TNF-α production inhibition with IC50 values of 0.9 µM and 0.4 µM, respectively.
Antiviral Activity: A series of 2-aminoimidazo[1,2-b]pyridazines have been synthesized and evaluated for their antiviral activity against picornaviruses. One compound with an oxime functionality displayed broad-spectrum activity against human rhinoviruses, poliovirus, and coxsackieviruses with IC50 values in the range of 0.02–0.06 mg/mL.[9]
Quantitative Data Summary
The following tables summarize the quantitative biological data for various imidazo[1,2-b]pyridazine derivatives across different targets.
Table 1: Imidazo[1,2-b]pyridazine Derivatives as Tyk2 JH2 Kinase Inhibitors [1]
| Compound | R¹ | R² | Tyk2 JH2 Kᵢ (nM) | IFNα IC₅₀ (nM) | hWB IC₅₀ (nM) |
| 6q | 2-Me-thiazol-5-yl | (1R,2S)-2-fluorocyclopropyl | 0.015 | 12 | 63 |
| 6r | 2-Me-oxazol-5-yl | (1R,2S)-2-fluorocyclopropyl | 0.035 | 41 | 136 |
| 6s | 2-Me-oxazol-4-yl | (1R,2S)-2-fluorocyclopropyl | 0.023 | 21 | 89 |
| 6t | 1-Me-pyrazol-4-yl | (1R,2S)-2-fluorocyclopropyl | 0.029 | 24 | 101 |
Table 2: Imidazo[1,2-b]pyridazine Derivatives as ALK Kinase Inhibitors [3]
| Compound | ALK WT IC₅₀ (nM) | ALK G1202R IC₅₀ (nM) | ALK L1196M/G1202R IC₅₀ (nM) |
| O-10 | 2.6 | 6.4 | 23 |
Table 3: Imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors and Their Anti-proliferative Activity [4]
| Compound | mTOR IC₅₀ (µM) | A549 IC₅₀ (µM) | H460 IC₅₀ (µM) |
| A17 | 0.067 | 0.04 | 0.02 |
| A18 | 0.062 | 0.05 | 0.03 |
Table 4: Imidazo[1,2-b]pyridazine Derivatives as Haspin Kinase Inhibitors [8]
| Compound | Haspin IC₅₀ (nM) |
| 21 | 6 |
| 22 | 12 |
| 23 | 25 |
| 24 | 20 |
Table 5: Imidazo[1,2-b]pyridazine Derivatives as Mps1 Kinase Inhibitors and Their Anti-proliferative Activity [6][7]
| Compound | Cellular Mps1 IC₅₀ (nM) | A549 IC₅₀ (nM) |
| 27f | 0.70 | 6.0 |
Table 6: Imidazo[1,2-b]pyridazine Derivatives as Inhibitors of TNF-α Production
| Compound | R | TNF-α IC₅₀ (µM) |
| 8q | 3-pyridyl | 0.9 |
| 8w | 4-(methylsulfonyl)phenyl | 0.4 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assays
LanthaScreen™ Kinase Assay Protocol
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used to measure kinase activity.
-
Reagent Preparation:
-
Prepare a 2X serial dilution series of the kinase in 1X Kinase Buffer A.
-
Prepare a 2X substrate/2X ATP mixture in 1X Kinase Buffer A. The ATP concentration is typically at the apparent Km for the specific kinase.
-
Prepare a 2X EDTA/2X Tb-labeled antibody mixture in TR-FRET Dilution Buffer.
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add 5 µL of the 2X kinase serial dilutions.
-
To initiate the reaction, add 5 µL of the 2X substrate/2X ATP mixture to each well.
-
Mix the reagents and incubate for 1 hour at room temperature, covered.
-
-
Detection:
-
Add 10 µL of the 2X EDTA/2X Tb-labeled antibody mixture to each well to stop the kinase reaction.
-
Mix and incubate for at least 30 minutes at room temperature, covered.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission ratio of the acceptor (e.g., 665 nm) to the donor (e.g., 615 nm).
-
-
Inhibitor IC₅₀ Determination:
ADP-Glo™ Kinase Assay Protocol
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction:
-
Set up the kinase reaction in a multiwell plate (typically 5 µL volume) containing the kinase, substrate, ATP, and the test compound.
-
Incubate the reaction at the optimal temperature and time for the specific kinase.
-
-
ATP Depletion:
-
Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measurement:
Cellular Assays
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Plating:
-
Seed cells in an opaque-walled multiwell plate (e.g., 96-well or 384-well) in culture medium.
-
Incubate the plate to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Add serial dilutions of the test compound to the wells. Include control wells with vehicle only.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
Sulforhodamine B (SRB) Assay
This colorimetric assay measures cell proliferation and cytotoxicity based on the measurement of cellular protein content.
-
Cell Seeding and Treatment:
-
Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period.
-
-
Cell Fixation:
-
Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate the plates at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates four times with slow-running tap water and allow them to air-dry.
-
Add 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 1 hour.
-
-
Washing and Solubilization:
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
-
Measurement:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine inhibitors and a typical experimental workflow for their evaluation.
Caption: JAK-STAT signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine Tyk2 inhibitors.
Caption: PI3K/AKT/mTOR signaling pathway highlighting the point of intervention for imidazo[1,2-b]pyridazine mTOR inhibitors.
Caption: A generalized experimental workflow for the discovery and development of imidazo[1,2-b]pyridazine-based inhibitors.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 16. promega.com [promega.com]
- 17. ulab360.com [ulab360.com]
- 18. promega.com [promega.com]
- 19. ulab360.com [ulab360.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. scribd.com [scribd.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 24. benchchem.com [benchchem.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 27. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Imidazo[1,2-b]pyridazine Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have made it a versatile framework for the design of potent and selective modulators of various biological targets. This has led to the discovery of numerous bioactive molecules with therapeutic potential across a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2] Notably, the successful development of the multi-targeted kinase inhibitor ponatinib, which features this core structure, has spurred further interest in exploring the therapeutic applications of novel imidazo[1,2-b]pyridazine derivatives.[1][2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic targets of this important class of compounds.
Core Structure
The fundamental structure of imidazo[1,2-b]pyridazine consists of an imidazole ring fused to a pyridazine ring, creating a bicyclic system with a bridgehead nitrogen atom. This arrangement confers a unique three-dimensional shape and distribution of electron density, which are key to its ability to interact with a variety of biological macromolecules.
Caption: The core chemical structure of imidazo[1,2-b]pyridazine.
Synthetic Methodologies
The synthesis of the imidazo[1,2-b]pyridazine core and its derivatives can be achieved through several synthetic routes. A common and versatile method involves the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.[4] This initial scaffold can then be further functionalized at various positions, often through metal-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings, to generate a diverse library of substituted compounds.[5]
General Synthetic Workflow
Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazine derivatives.
Biological Activities and Therapeutic Targets
Imidazo[1,2-b]pyridazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2] A significant portion of the research on this scaffold has focused on the development of kinase inhibitors.
Kinase Inhibition
Imidazo[1,2-b]pyridazines have proven to be a fertile ground for the discovery of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.
Tyk2 is a member of the Janus kinase (JAK) family and is involved in the signaling of cytokines such as IL-12, IL-23, and type I interferons.[6] Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors of Tyk2, binding to its pseudokinase (JH2) domain.[7][8]
Quantitative Data for Tyk2 Inhibitors
| Compound | Tyk2 JH2 Ki (nM) | IFNα IC50 (nM) | hWB IC50 (nM) | Reference |
| 6q | 0.015 | 12 | 63 | [7] |
| 6r | 0.025 | 25 | 114 | [7] |
| 6s | 0.035 | 41 | 136 | [7] |
| 6t | 0.025 | 25 | 105 | [7] |
Tyk2 Signaling Pathway
Caption: Simplified Tyk2/STAT signaling pathway.
PIM kinases are a family of serine/threonine kinases that are often overexpressed in various cancers and are involved in cell survival and proliferation. Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases.[9]
Quantitative Data for PIM Kinase Inhibitors
| Compound | PIM1 IC50 (nM) | PIM2 IC50 (nM) | Reference |
| K00135 | 110 | 1200 | [10] |
| K00486 | 25 | 2500 | [10] |
| K00152 | 30 | 3000 | [10] |
PIM Kinase Signaling Pathway
Caption: Simplified PIM kinase signaling pathway.
Mps1 (also known as TTK) is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[11] Imidazo[1,2-b]pyridazine derivatives have been discovered as potent and selective Mps1 inhibitors with significant antiproliferative activity.[6][11]
Quantitative Data for Mps1 Inhibitors
| Compound | Mps1 IC50 (nM) | A549 Cell Proliferation IC50 (nM) | Reference |
| 21a | - | 39 | [6] |
| 27f | 0.70 (cellular) | 6.0 | [11] |
Mps1/TTK in Spindle Assembly Checkpoint
Caption: Role of Mps1/TTK in the spindle assembly checkpoint.
Imidazo[1,2-b]pyridazine derivatives have also shown inhibitory activity against a range of other kinases, including:
-
Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell receptor signaling.[12]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[5][13]
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase implicated in various cancers.[14]
-
IκB Kinase β (IKKβ): A central kinase in the NF-κB signaling pathway.[15]
Experimental Protocols
General Kinase Assay Protocol (Luminescence-Based)
This protocol is a general guideline for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which is commonly used to determine the potency of kinase inhibitors.
-
Reagent Preparation:
-
Dilute the kinase, substrate, ATP, and test compounds (imidazo[1,2-b]pyridazine derivatives) to their desired concentrations in the appropriate kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO).
-
Add 2 µL of the diluted kinase.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
General Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
-
Reaction Setup:
-
To a solution of 3-amino-6-chloropyridazine in a suitable solvent (e.g., ethanol), add an equimolar amount of 2-bromo-1-phenylethanone.
-
-
Condensation:
-
Add a mild base, such as sodium bicarbonate, to the mixture.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
-
Conclusion
The imidazo[1,2-b]pyridazine scaffold continues to be a highly valuable framework in the field of drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives, particularly as kinase inhibitors, underscore its importance. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this versatile heterocyclic system for the development of novel therapeutics. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of new imidazo[1,2-b]pyridazine derivatives is warranted to fully realize their therapeutic potential.
References
- 1. promega.com [promega.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mps1/TTK kinase (Human) Assay/Inhibitor Screening Assay Kit - 1 kit | Computational Genomics [computational-genomics.net]
- 9. promega.com [promega.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
6-Chloro-3-methylimidazo[1,2-b]pyridazine: A Core Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 6-chloro-3-methylimidazo[1,2-b]pyridazine stands out as a critical intermediate in the synthesis of advanced pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, properties, and pivotal role in drug development, with a focus on detailed experimental protocols and data presentation.
Physicochemical Properties
This compound, with the chemical formula C₇H₆ClN₃ and a molecular weight of 167.60 g/mol , is a key building block for creating more complex molecules.[1] Its structural features, including the chlorine atom at the 6-position and the methyl group at the 3-position, provide specific steric and electronic properties that are instrumental in its subsequent chemical transformations and in defining the pharmacological profile of the final active pharmaceutical ingredients (APIs).
| Property | Value |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| CAS Number | 137384-48-6 |
| Appearance | Likely a solid at room temperature |
Synthesis of this compound
The synthesis of this compound is typically achieved through a cyclocondensation reaction. The primary starting material is 6-chloropyridazin-3-amine, which is itself synthesized from 3,6-dichloropyridazine.
Step 1: Synthesis of 6-Chloropyridazin-3-amine
This initial step involves the amination of 3,6-dichloropyridazine.
Experimental Protocol:
A common method for the synthesis of 6-chloropyridazin-3-amine involves the reaction of 3,6-dichloropyridazine with ammonia in a suitable solvent like methanol.[2]
-
To a 2.0 M solution of ammonia in methanol, 3,6-dichloropyridazine is added slowly.
-
The reaction mixture is heated in a sealed vessel at approximately 130°C for 96 hours.
-
After cooling to room temperature, water is added to the reaction mixture.
-
The product is extracted with an organic solvent, such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification by column chromatography yields 6-chloropyridazin-3-amine as a solid.
| Reactant | Molar Ratio | Conditions | Yield | Purity |
| 3,6-Dichloropyridazine | 1 | 2.0 M NH₃ in MeOH, 130°C, 96h | ~90.63% | ~98.76% (GC) |
Note: Yields and purity can vary based on reaction scale and purification methods.[3]
Step 2: Synthesis of this compound
The core heterocyclic system is formed by reacting 6-chloropyridazin-3-amine with a suitable three-carbon synthon, typically chloroacetone. This reaction is analogous to the synthesis of the related compound, 6-chloro-2,8-dimethyl-imidazo[1,2-b]pyridazine, which utilizes bromoacetone.[4]
Experimental Protocol:
-
A mixture of 6-chloropyridazin-3-amine and chloroacetone is heated in a solvent such as acetonitrile under reflux.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to ~9 with an aqueous base (e.g., 20% sodium hydroxide).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated.
-
The crude product is purified by silica gel column chromatography to afford this compound.
| Reactant | Molar Ratio | Conditions |
| 6-Chloropyridazin-3-amine | 1 | Chloroacetone, Acetonitrile, Reflux |
| Chloroacetone | ~1.1 |
Role as a Pharmaceutical Intermediate
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of kinase inhibitors, which are a major class of anti-cancer drugs.[5] this compound serves as a versatile intermediate, allowing for the introduction of various functional groups at the 6-position (via substitution of the chloro group) and further modifications at other positions of the heterocyclic ring.
Application in the Synthesis of Ponatinib Analogues
Ponatinib is a potent multi-targeted tyrosine kinase inhibitor used to treat certain types of leukemia.[6] The core of Ponatinib is a functionalized imidazo[1,2-b]pyridazine moiety. While the direct synthesis of Ponatinib may not start from this compound, this intermediate is crucial for the synthesis of analogues and for structure-activity relationship (SAR) studies. The chloro and methyl groups can be strategically modified to tune the compound's pharmacokinetic and pharmacodynamic properties.
Visualizing the Synthetic Pathway and its Pharmaceutical Application
The following diagrams, generated using Graphviz, illustrate the synthetic workflow and the logical relationship of this compound as a pharmaceutical intermediate.
Caption: Synthetic pathway for this compound.
Caption: Role as a key intermediate in API synthesis.
Conclusion
This compound is a fundamentally important intermediate for the pharmaceutical industry. Its straightforward synthesis and the versatility of its chemical handles make it an invaluable building block for the discovery and development of novel therapeutics, particularly in the area of oncology. The detailed protocols and data presented in this guide are intended to support researchers in harnessing the potential of this powerful scaffold.
References
- 1. This compound | C7H6ClN3 | CID 10630925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 4. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
Methodological & Application
Synthesis Protocol for 6-Chloro-3-methylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 6-Chloro-3-methylimidazo[1,2-b]pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-b]pyridazine scaffold is a key structural motif in various biologically active molecules.[1] This protocol is based on the well-established condensation reaction between a substituted 3-aminopyridazine and an α-haloketone.[2]
Chemical Properties and Data
A summary of the key chemical properties for the target compound and primary reactants is provided below for reference.
| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₆ClN₃ | 167.59 | 137384-48-6 |
| 3-Amino-6-chloropyridazine | C₄H₄ClN₃ | 129.55 | 5469-69-2 |
| 1-Bromopropan-2-one (Bromoacetone) | C₃H₅BrO | 136.98 | 598-31-2 |
Experimental Protocol: Synthesis of this compound
This protocol details the laboratory procedure for the synthesis of this compound via a one-pot condensation reaction.
Materials:
-
3-Amino-6-chloropyridazine
-
1-Bromopropan-2-one (Bromoacetone)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Chromatography column
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 equivalent) and sodium bicarbonate (2.0-3.0 equivalents) in acetonitrile.
-
Addition of α-Haloketone: To the stirred suspension, add 1-bromopropan-2-one (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
To the resulting residue, add water and adjust the pH to approximately 9 with a suitable base (e.g., 20% aqueous sodium hydroxide), if necessary.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or chloroform) to yield this compound as a solid.[3]
-
Diagrams
General Reaction Scheme:
Caption: General reaction scheme for the synthesis.
Experimental Workflow:
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling in Imidazo[1,2-b]pyridazine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including the FDA-approved multi-kinase inhibitor ponatinib.[1] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. Metal-catalyzed cross-coupling reactions are powerful tools for the strategic modification of this core, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for the functionalization of the imidazo[1,2-b]pyridazine ring system using common palladium-catalyzed cross-coupling reactions.
Application Notes
The functionalization of the imidazo[1,2-b]pyridazine core can be selectively achieved at different positions, primarily at the C3 and C6 positions, through various metal-catalyzed cross-coupling reactions. These reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, offer a broad scope for introducing diverse substituents.
Key Cross-Coupling Strategies:
-
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling a halide (typically at the C3 or C6 position of the imidazo[1,2-b]pyridazine) with a boronic acid or ester.[2][3] It is a versatile method for introducing aryl, heteroaryl, and vinyl groups.
-
Sonogashira Coupling: This method facilitates the formation of C-C triple bonds by coupling a halide with a terminal alkyne.[4][5] It is instrumental in synthesizing alkynyl-substituted imidazo[1,2-b]pyridazines, which can serve as key intermediates for further transformations.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling a halide with an amine.[6][7] It is a crucial method for introducing a variety of amino groups, which are common pharmacophores in drug candidates.
-
C-H Activation/Arylation: Direct C-H functionalization is an emerging and atom-economical strategy that avoids the pre-functionalization of the heterocyclic core.[6] This approach allows for the direct introduction of aryl groups at specific C-H bonds.
The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and depends on the specific substrates and desired transformation. Microwave irradiation can often be employed to accelerate reaction times and improve yields.[8]
Quantitative Data Summary
The following tables summarize representative quantitative data for the metal-catalyzed functionalization of imidazo[1,2-b]pyridazines.
Table 1: Suzuki-Miyaura Coupling of Halogenated Imidazo[1,2-b]pyridazines
| Entry | Imidazo[1,2-b]pyridazine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 90 | 8 | 92 |
| 3 | 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine | Thiophene-2-boronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | 16 | 88 |
| 4 | 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | Pyridine-3-boronic acid | Pd(OAc)₂/XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 78 |
Table 2: Sonogashira Coupling of Halogenated Imidazo[1,2-b]pyridazines
| Entry | Imidazo[1,2-b]pyridazine Substrate | Alkyne | Catalyst/Cocatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-phenylimidazo[1,2-b]pyridazine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 6 | 90 |
| 2 | 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine | Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI | DIPA | DMF | 80 | 12 | 85 |
| 3 | 3-Iodo-6-phenylimidazo[1,2-b]pyridazine | 1-Heptyne | PdCl₂(PPh₃)₂/CuI | TEA | Acetonitrile | 70 | 4 | 95 |
| 4 | 6-Bromo-2-methylimidazo[1,2-b]pyridazine | Propargyl alcohol | Pd(OAc)₂/dppf/CuI | K₂CO₃ | Toluene | 90 | 18 | 75 |
Table 3: Buchwald-Hartwig Amination of Halogenated Imidazo[1,2-b]pyridazines
| Entry | Imidazo[1,2-b]pyridazine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 16 | 88 |
| 2 | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 75 |
| 3 | 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine | 3-Aminopyrazole | Pd₂(dba)₃/DavePhos | K₃PO₄ | Toluene | 100 | 12 | 82 |
| 4 | 6-Bromo-2-methylimidazo[1,2-b]pyridazine | Benzylamine | PdCl₂(dppf) | NaOtBu | THF | 80 | 8 | 90 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents, unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine with Phenylboronic Acid
Materials:
-
6-Chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Sodium carbonate (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add 6-chloro-2-phenylimidazo[1,2-b]pyridazine, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add toluene, ethanol, and water to the flask.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,6-diphenylimidazo[1,2-b]pyridazine.
Protocol 2: Sonogashira Coupling of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine with Phenylacetylene[4]
Materials:
-
3-Bromo-2-phenylimidazo[1,2-b]pyridazine (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a Schlenk tube, add 3-bromo-2-phenylimidazo[1,2-b]pyridazine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield 2-phenyl-3-(phenylethynyl)imidazo[1,2-b]pyridazine.
Protocol 3: Buchwald-Hartwig Amination of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine with Morpholine
Materials:
-
6-Chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.
-
Add 6-chloro-2-phenylimidazo[1,2-b]pyridazine and anhydrous toluene.
-
Add morpholine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-(2-phenylimidazo[1,2-b]pyridazin-6-yl)morpholine.
Visualizations
Caption: General workflow for metal-catalyzed cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. [PDF] SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1,3,4]thiadiazole Series | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Groebke–Blackburn–Bienaymé Reaction for Imidazo[1,2-b]pyridazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[1][2] Notably, the successful kinase inhibitor Ponatinib features this core structure, spurring further interest in its application for drug discovery. A highly efficient and versatile method for constructing this scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction, a one-pot, three-component condensation that offers rapid access to molecular diversity.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-2-arylimidazo[1,2-b]pyridazines using the GBB reaction. It is intended to serve as a comprehensive guide for researchers in synthetic and medicinal chemistry.
Reaction Principle
The Groebke–Blackburn–Bienaymé reaction is a multicomponent reaction that involves the condensation of an amidine-containing heterocycle, an aldehyde, and an isocyanide.[3][5] For the synthesis of imidazo[1,2-b]pyridazines, a 3-aminopyridazine serves as the amidine component. The generally accepted mechanism proceeds through the initial formation of a Schiff base from the aminopyridazine and the aldehyde. Subsequent nucleophilic attack by the isocyanide on the iminium ion forms a nitrilium intermediate, which then undergoes an intramolecular [4+1] cycloaddition to yield the final imidazo[1,2-b]pyridazine product after tautomerization.[6]
Data Presentation: Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines
The following tables summarize the quantitative data from the synthesis of various imidazo[1,2-b]pyridazine derivatives via the GBB reaction, showcasing the scope of compatible aldehydes and isocyanides.
Table 1: GBB Reaction with Various Aldehydes
Reaction Conditions: 3-Amino-6-chloropyridazine (1 mmol), aldehyde (1 mmol), tert-butyl isocyanide (1 mmol), Sc(OTf)₃ (10 mol%), in methanol (5 mL), stirred at room temperature for 12 hours.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-3-(tert-butylamino)-6-chloroimidazo[1,2-b]pyridazine | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-3-(tert-butylamino)-6-chloroimidazo[1,2-b]pyridazine | 93 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-3-(tert-butylamino)-6-chloroimidazo[1,2-b]pyridazine | 88 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-3-(tert-butylamino)-6-chloroimidazo[1,2-b]pyridazine | 91 |
| 5 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-3-(tert-butylamino)-6-chloroimidazo[1,2-b]pyridazine | 82 |
| 6 | 2-Thiophenecarboxaldehyde | 2-(Thiophen-2-yl)-3-(tert-butylamino)-6-chloroimidazo[1,2-b]pyridazine | 78 |
Data adapted from Lamberth, C., et al. (2011). ChemInform.[3]
Table 2: GBB Reaction with Various Isocyanides
Reaction Conditions: 3-Amino-6-chloropyridazine (1 mmol), 4-chlorobenzaldehyde (1 mmol), isocyanide (1 mmol), Sc(OTf)₃ (10 mol%), in methanol (5 mL), stirred at room temperature for 12 hours.
| Entry | Isocyanide | Product | Yield (%) |
| 1 | tert-Butyl isocyanide | 2-(4-Chlorophenyl)-3-(tert-butylamino)-6-chloroimidazo[1,2-b]pyridazine | 93 |
| 2 | Cyclohexyl isocyanide | 2-(4-Chlorophenyl)-3-(cyclohexylamino)-6-chloroimidazo[1,2-b]pyridazine | 89 |
| 3 | Benzyl isocyanide | 2-(4-Chlorophenyl)-3-(benzylamino)-6-chloroimidazo[1,2-b]pyridazine | 84 |
| 4 | Ethyl isocyanoacetate | Ethyl 2-((2-(4-chlorophenyl)-6-chloroimidazo[1,2-b]pyridazin-3-yl)amino)acetate | 75 |
Data adapted from Lamberth, C., et al. (2011). ChemInform.[3]
Experimental Protocols
General Protocol for the Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines
Materials:
-
3-Aminopyridazine derivative (e.g., 3-amino-6-chloropyridazine)
-
Aldehyde
-
Isocyanide
-
Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid
-
Methanol (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 3-aminopyridazine (1.0 mmol) and the aldehyde (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add the isocyanide (1.0 mmol).
-
Add scandium(III) triflate (0.1 mmol, 10 mol%) to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterize the final product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.
Protocol for Synthesis in a Green Solvent
Materials:
-
3-Aminopyridazine
-
Aldehyde
-
Isocyanide
-
Scandium(III) triflate (Sc(OTf)₃)
-
Eucalyptol
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flask, combine the 3-aminopyridazine (1.0 equiv), aldehyde (1.0 equiv), and isocyanide (1.2 equiv).
-
Add eucalyptol as the solvent.
-
Add Sc(OTf)₃ (5 mol%) as the catalyst.
-
Stir the mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC. Upon completion, purify the product by appropriate workup and chromatographic methods.
This protocol is adapted from a sustainable synthesis approach for related imidazo-fused heterocycles.[7]
Visualizations
Groebke–Blackburn–Bienaymé Reaction Mechanism
Caption: Mechanism of the Groebke–Blackburn–Bienaymé reaction.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for imidazo[1,2-b]pyridazine synthesis and evaluation.
Imidazo[1,2-b]pyridazines as PI3K/mTOR Pathway Inhibitors
Imidazo[1,2-b]pyridazine derivatives have been identified as potent dual inhibitors of the PI3K/AKT/mTOR signaling pathway.[8] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in diseases such as cancer and idiopathic pulmonary fibrosis.[8]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-b]pyridazines.
References
- 1. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing 6-Chloro-3-methylimidazo[1,2-b]pyridazine in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. Derivatives of this scaffold have been shown to target a range of kinases implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. 6-Chloro-3-methylimidazo[1,2-b]pyridazine serves as a key intermediate and a foundational structure for the synthesis of a library of potent and selective kinase inhibitors. These application notes provide a comprehensive overview and detailed protocols for screening compounds based on the this compound scaffold against various kinase targets.
The dysregulation of protein kinases is a common factor in many human diseases, making them a major class of drug targets. The imidazo[1,2-b]pyridazine core can be strategically modified to achieve high affinity and selectivity for the ATP-binding site of specific kinases. Recent studies have highlighted the efficacy of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives against several kinase families, including DYRKs, CLKs, and Tyk2.[1][2] This document will guide researchers through the process of evaluating the inhibitory potential of novel compounds derived from this compound using established biochemical and cell-based screening methods.
Quantitative Data Presentation: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
While this compound is primarily a building block, its derivatives have shown potent inhibitory activity against several kinases. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for exemplary imidazo[1,2-b]pyridazine-based compounds. This data serves as a benchmark for screening new derivatives.
Table 1: Biochemical IC50 Values of Exemplary Imidazo[1,2-b]pyridazine Derivatives Against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 20a | DYRK1A | 50 | [1] |
| Compound 20a | CLK1 | 82 | [1] |
| Compound 20a | PfCLK1 | 32 | [1] |
| Compound 6 | Tyk2 JH2 | >10,000-fold selectivity | [2] |
| Compound 27f | Mps1 | 0.70 (cellular) | [3] |
| Compound 26 | TAK1 | 55 | [4] |
Table 2: Cellular Activity of an Exemplary Imidazo[1,2-b]pyridazine Derivative
| Compound ID | Cell Line | Cellular Assay | IC50 (nM) | Reference |
| Compound 27f | A549 | Antiproliferative | 6.0 | [3] |
| Compound 26 | MPC-11 | Growth Inhibition | as low as 30 | [4] |
| Compound 26 | H929 | Growth Inhibition | as low as 30 | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments in kinase inhibitor screening.
Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET based)
Time--Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a robust method for quantifying kinase activity in a high-throughput format.[5] This protocol is a general guideline and should be optimized for each specific kinase-substrate pair.
Materials:
-
Kinase of interest (e.g., DYRK1A, CLK1)
-
Biotinylated substrate peptide
-
This compound-derived test compounds
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Stop Solution (e.g., 10 mM EDTA in assay buffer)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these in assay buffer to the desired final concentrations.
-
Kinase Reaction: a. To each well of a 384-well plate, add 2.5 µL of the diluted test compound. b. Add 2.5 µL of the kinase solution (2x final concentration) to each well. c. Pre-incubate the plate at room temperature for 15 minutes. d. Initiate the kinase reaction by adding 5 µL of a mixture containing the biotinylated substrate peptide and ATP (2x final concentration). e. Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).
-
Detection: a. Stop the reaction by adding 5 µL of the Stop Solution containing the Europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin. b. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 615 nm (Europium) after excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blotting)
Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context.[6][7][8] This protocol uses Western blotting to detect the phosphorylation status of a downstream substrate of the target kinase.
Materials:
-
Human cell line expressing the target kinase (e.g., HEK293T, cancer cell lines)
-
Cell culture medium and supplements
-
This compound-derived test compounds
-
Stimulant (if required to activate the signaling pathway, e.g., growth factor, cytokine)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated form of the substrate)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed the cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours). c. If necessary, stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with Lysis Buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA Protein Assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with Blocking Buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Data Analysis: a. Quantify the band intensities for the phosphorylated substrate and the total substrate (after stripping and re-probing the membrane). b. Normalize the phosphorylated protein levels to the total protein levels. c. Plot the normalized phosphorylation levels against the compound concentration to determine the cellular IC50.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a representative signaling pathway and the experimental workflows.
Caption: Tyk2 signaling pathway and point of inhibition.
Caption: Biochemical kinase inhibitor screening workflow.
Caption: Cell-based kinase inhibitor screening workflow.
References
- 1. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
Application of 6-Chloro-3-methylimidazo[1,2-b]pyridazine and Related Imidazoline I2 Receptor Ligands in Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. A key pathological feature of these conditions is neuroinflammation, a complex process involving the activation of glial cells and the production of inflammatory mediators that contribute to neuronal damage and cognitive decline.[1] The imidazo[1,2-b]pyridazine scaffold has emerged as a promising chemical starting point for the development of novel therapeutic agents targeting neurodegeneration. While specific research on 6-Chloro-3-methylimidazo[1,2-b]pyridazine in the context of neurodegenerative diseases is limited in publicly available literature, the broader class of imidazo[1,2-b]pyridazine derivatives, particularly those acting as imidazoline I2 receptor (I2-IR) ligands, has demonstrated significant potential in preclinical studies.[2][3] These compounds are being investigated for their ability to modulate neuroinflammatory pathways and exert neuroprotective effects.[4][5]
This document provides an overview of the application of this class of compounds in neurodegenerative disease research, with a focus on their mechanism of action, experimental protocols, and relevant data.
Mechanism of Action: Targeting Imidazoline I2 Receptors and Neuroinflammation
Several studies have highlighted the therapeutic potential of imidazo[1,2-b]pyridazine derivatives through their interaction with imidazoline I2 receptors (I2-IR).[2][3] These receptors are increasingly recognized as a novel target for neurodegenerative diseases.[2] Their density is altered in the brains of patients with Alzheimer's disease, suggesting a role in the pathophysiology of the condition.[2][5]
Ligands for the I2-IR, including certain imidazo[1,2-b]pyridazine derivatives, have been shown to:
-
Reduce Neuroinflammation: By binding to I2-IR, these compounds can decrease the production of pro-inflammatory cytokines and reduce the activation of microglia and astrocytes, key cellular players in neuroinflammation.[1]
-
Improve Cognitive Function: In animal models of Alzheimer's disease, treatment with I2-IR ligands has led to significant improvements in cognition and memory.[1]
-
Decrease Pathological Markers: These compounds have been observed to reduce the levels of key pathological markers of Alzheimer's disease, such as amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein.[1]
-
Modulate Signaling Pathways: A key mechanism of action identified for a promising imidazo[1,2-b]pyridazine derivative is the modulation of the calcineurin pathway.[1] Calcineurin is a phosphatase involved in inflammatory responses and neuronal plasticity. By suppressing this pathway, these compounds can mitigate neuroinflammation and its detrimental effects on neuronal function.
Another important target for some imidazo[1,2-b]pyridazine derivatives is Glycogen Synthase Kinase-3β (GSK-3β).[6] GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[6] Inhibition of GSK-3β by these compounds can therefore reduce the formation of neurofibrillary tangles.[6]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on imidazo[1,2-b]pyridazine derivatives and related I2-IR ligands in the context of neurodegenerative disease research.
Table 1: In Vivo Efficacy of an Imidazo[1,2-b]pyridazine Derivative in a Mouse Model of Alzheimer's Disease
| Parameter | Control Group | Treatment Group | Percentage Change | Reference |
| Cognitive Performance (e.g., Morris Water Maze) | Deficient | Improved | Significant Improvement | [1] |
| Anxiety Levels (e.g., Elevated Plus Maze) | High | Reduced | Significant Reduction | [1] |
| Neuroinflammation Markers (e.g., Cytokine levels) | Elevated | Reduced | Significant Reduction | [1] |
| Oxidative Stress Markers | Elevated | Reduced | Significant Reduction | [1] |
| Tau Protein Levels | Elevated | Reduced | Significant Reduction | [1] |
| Beta-Amyloid Levels | Elevated | Reduced | Significant Reduction | [1] |
Table 2: In Vitro Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound Class | Target | Assay | Activity (IC50/Ki) | Reference |
| Imidazo[1,2-b]pyridazine derivative | I2 Imidazoline Receptor | Radioligand Binding Assay | High Affinity | [2] |
| Imidazo[1,2-b]pyridazine derivative | Glycogen Synthase Kinase-3β | Kinase Activity Assay | Potent Inhibition | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of compounds like this compound in neurodegenerative disease research.
Protocol 1: In Vivo Efficacy in a Mouse Model of Alzheimer's Disease (e.g., SAMP8 or 5XFAD mice)
Objective: To assess the therapeutic potential of a test compound to improve cognitive deficits and reduce neuropathology in a mouse model of Alzheimer's disease.
Materials:
-
Alzheimer's disease mouse model (e.g., Senescence-Accelerated Mouse Prone 8 - SAMP8, or 5XFAD transgenic mice)[7]
-
Age-matched wild-type control mice
-
Test compound (e.g., an imidazo[1,2-b]pyridazine derivative)
-
Vehicle for compound administration
-
Behavioral testing apparatus (Morris water maze, elevated plus maze, etc.)[8]
-
Reagents for immunohistochemistry, Western blotting, and ELISA
Procedure:
-
Animal Acclimation: House the mice in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the start of the experiment. Provide ad libitum access to food and water.
-
Compound Administration:
-
Divide the Alzheimer's model mice into two groups: a treatment group and a vehicle control group. Include a wild-type control group receiving the vehicle.
-
Administer the test compound to the treatment group daily for a specified period (e.g., 4 weeks) via an appropriate route (e.g., oral gavage, intraperitoneal injection).[7][8] Administer the vehicle to the control groups.
-
-
Behavioral Testing:
-
Morris Water Maze (for spatial learning and memory):
-
Train the mice to find a hidden platform in a circular pool of water over several days.
-
Record the escape latency (time to find the platform) and path length.
-
On the final day, remove the platform and perform a probe trial to assess memory retention by measuring the time spent in the target quadrant.[8]
-
-
Elevated Plus Maze (for anxiety-like behavior):
-
Place the mouse in the center of a plus-shaped maze with two open and two closed arms.
-
Record the time spent in the open arms versus the closed arms over a 5-minute period.[8]
-
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Perfuse the mice with saline followed by 4% paraformaldehyde. Collect the brains, cryoprotect, and section them. Stain the sections with antibodies against Aβ plaques (e.g., 6E10) and phosphorylated tau (e.g., AT8) to visualize and quantify the pathology.
-
Western Blotting: Homogenize brain tissue (e.g., hippocampus, cortex) to extract proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), synaptic proteins (e.g., synaptophysin, PSD-95), and components of relevant signaling pathways (e.g., calcineurin, GSK-3β).[8]
-
ELISA: Use specific ELISA kits to quantify the levels of Aβ40 and Aβ42 in brain homogenates.[8]
-
Protocol 2: In Vitro Neuroprotection Assay
Objective: To determine the ability of a test compound to protect neurons from toxic insults relevant to neurodegenerative diseases.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary cortical neurons
-
Cell culture medium and supplements
-
Test compound
-
Neurotoxic agent (e.g., amyloid-beta oligomers, glutamate, rotenone)
-
MTT or LDH assay kit for cell viability assessment
-
Reagents for immunocytochemistry or Western blotting
Procedure:
-
Cell Culture: Culture the neuronal cells in appropriate medium until they reach the desired confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Add the neurotoxic agent to the cell culture medium and incubate for a period known to induce significant cell death (e.g., 24-48 hours).
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to the cells and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at a specific wavelength.
-
LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells.
-
-
Mechanistic Studies (Optional):
-
Immunocytochemistry: Fix the cells and stain with antibodies against markers of apoptosis (e.g., cleaved caspase-3) or oxidative stress (e.g., 4-HNE).
-
Western Blotting: Analyze cell lysates for changes in the expression or phosphorylation of proteins involved in cell death and survival pathways.
-
Visualizations
Caption: Signaling pathway of Imidazo[1,2-b]pyridazine derivatives in Alzheimer's disease.
References
- 1. news-medical.net [news-medical.net]
- 2. New imidazoline I2-receptor ligands to face neurodegenerative diseases - Medicinal Chemistry & Pharmacology [ub.edu]
- 3. docta.ucm.es [docta.ucm.es]
- 4. digital.csic.es [digital.csic.es]
- 5. tdx.cat [tdx.cat]
- 6. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Disease-modifying treatment with I2 imidazoline receptor ligand LSL60101 in an Alzheimer's disease mouse model: a comparative study with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Imidazo[1,2-b]pyridazine Scaffolds as a Foundation for Potent PI3K/mTOR Dual Inhibitors
Introduction
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a spectrum of fundamental cellular activities, including proliferation, growth, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human pathologies, notably cancer and fibrotic diseases, making it a highly attractive target for therapeutic intervention.[3][4][5][6] Dual inhibition of both PI3K and mTOR offers a promising strategy to overcome feedback loops and resistance mechanisms that can arise from targeting a single node in the pathway.[1] The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged chemical structure for the development of potent and selective dual PI3K/mTOR inhibitors.
The Imidazo[1,2-b]pyridazine Scaffold: A Versatile Core for Kinase Inhibition
The imidazo[1,2-b]pyridazine core provides a rigid and synthetically tractable framework that can be strategically functionalized to achieve high-affinity binding to the ATP-binding pockets of PI3K and mTOR kinases. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of this scaffold can significantly influence potency, selectivity, and pharmacokinetic properties.[4] The development of derivatives with phenolic hydroxyl and carboxylic acid groups has been shown to enhance binding and anti-fibrotic activities.[3][7]
Featured Imidazo[1,2-b]pyridazine-Based PI3K/mTOR Dual Inhibitors
Recent research has highlighted several promising compounds derived from the imidazo[1,2-b]pyridazine scaffold. These inhibitors have demonstrated potent dual activity against PI3K and mTOR, leading to significant anti-proliferative and anti-fibrotic effects in preclinical models.
One notable example, compound 11 , has shown excellent inhibitory activity against PI3K and mTOR kinases.[4] In in vitro studies, it effectively inhibited the proliferation of fibroblast cell lines and the activation of fibroblasts induced by TGF-β.[4] Furthermore, in a bleomycin-induced pulmonary fibrosis mouse model, compound 11 demonstrated significant therapeutic potential.[3][7][8]
Another potent derivative, compound 42 , exhibited outstanding dual PI3K/mTOR inhibitory activity with IC50 values in the nanomolar and even sub-nanomolar range for PI3Kα and mTOR, respectively.[5][9] This compound has shown significant in vitro and in vivo anti-tumor activities, coupled with good kinase selectivity and favorable pharmacokinetic properties, marking it as a promising candidate for cancer therapy.[5][9]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Reference |
| Compound 11 | 94.9% inhibition at 1 nM | 42.99% inhibition at 1 nM | [3][7][8] |
| Compound 42 | 0.06 | 3.12 | [5][9] |
| Compound A17 | Not Reported | 67 | [10] |
| Compound A18 | Not Reported | 62 | [10] |
Table 2: Anti-proliferative Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 11 | MRC-5 (human fetal lung fibroblasts) | 0.380 | [3][4] |
| Compound 11 | Mlg2908 (mouse lung fibroblasts) | 0.090 | [3][4] |
| Compound A17 | A549 (non-small cell lung cancer) | 0.02 - 20.7 (range for derivatives A15-A24) | [10] |
| Compound A18 | H460 (non-small cell lung cancer) | 0.02 - 20.7 (range for derivatives A15-A24) | [10] |
Mandatory Visualizations
Caption: PI3K/AKT/mTOR Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for PI3K/mTOR Inhibitor Development.
Experimental Protocols
1. In Vitro PI3Kα and mTOR Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PI3Kα and mTOR kinases.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. The assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased signal.
-
Materials:
-
Recombinant human PI3Kα and mTOR kinases.
-
Substrate (e.g., PIP2 for PI3Kα, a specific peptide for mTOR).
-
ATP.
-
Europium-labeled anti-phospho-substrate antibody.
-
Allophycocyanin (APC)-labeled secondary antibody.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test compounds dissolved in DMSO.
-
384-well assay plates.
-
TR-FRET plate reader.
-
-
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 2 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add 4 µL of kinase solution (PI3Kα or mTOR) to each well and incubate for 15 minutes at room temperature.
-
Add 4 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate for 1-2 hours at room temperature.
-
Add 5 µL of the detection mixture (Europium-labeled antibody and APC-labeled antibody) to stop the reaction.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the fluorescence at 665 nm to that at 615 nm.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
2. Cell Viability Assay (CCK-8 Assay)
-
Objective: To assess the anti-proliferative effect of the test compounds on relevant cell lines (e.g., MRC-5, Mlg2908, A549, H460).
-
Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Materials:
-
Human fetal lung fibroblasts (MRC-5) or other relevant cell lines.
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
CCK-8 reagent.
-
Microplate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. Western Blot Analysis
-
Objective: To determine the effect of the test compounds on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., AKT, S6K, 4E-BP1).
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the target proteins and their phosphorylated forms.
-
Materials:
-
Cell lines treated with the test compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K, anti-total S6K).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Protocol:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
-
4. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the test compounds in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line (e.g., A549, HCT116).
-
Matrigel (optional).
-
Test compound formulated for in vivo administration (e.g., in 10% NMP/90% PEG300).
-
Calipers for tumor measurement.
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., daily). Administer the vehicle to the control group.
-
Measure tumor volume (Volume = 0.5 x length x width²) and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
5. Bleomycin-Induced Pulmonary Fibrosis Model
-
Objective: To assess the anti-fibrotic efficacy of the test compounds in a model of idiopathic pulmonary fibrosis (IPF).[3][7][8]
-
Principle: Intratracheal administration of bleomycin induces lung injury and subsequent fibrosis in mice, mimicking key features of human IPF.
-
Materials:
-
C57BL/6 mice.
-
Bleomycin sulfate.
-
Test compound formulated for in vivo administration.
-
-
Protocol:
-
Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 5 mg/kg) in saline. Control mice receive saline only.
-
Begin treatment with the test compound on a specified day post-bleomycin administration (e.g., day 7) and continue for a defined period (e.g., 14 days).
-
Monitor body weight throughout the study.
-
At the end of the treatment period (e.g., day 21), euthanize the mice and collect the lungs.
-
Assess the extent of fibrosis by:
-
Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and calculate the Ashcroft score for fibrosis severity.
-
Hydroxyproline Assay: Measure the hydroxyproline content in lung homogenates as a quantitative measure of collagen.
-
Western Blotting: Analyze the expression of fibrosis-related proteins (e.g., α-SMA, collagen I) in lung lysates.
-
-
References
- 1. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays relevant to the discovery and characterization of imidazo[1,2-b]pyridazine derivatives. This chemical scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating activity against a wide range of biological targets, particularly protein kinases involved in oncology, inflammation, and neurodegenerative diseases.
Introduction to Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine core is a versatile heterocyclic system that has been successfully incorporated into numerous potent and selective inhibitors of various biological targets. Its rigid, planar structure provides a foundation for diverse substitutions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. Notable targets for this class of compounds include Tyrosine Kinase 2 (Tyk2), Bruton's Tyrosine Kinase (BTK), Anaplastic Lymphoma Kinase (ALK), PI3K/mTOR, and Monopolar spindle 1 (Mps1), among others.[1][2]
Key Biological Targets and Therapeutic Areas
Imidazo[1,2-b]pyridazine derivatives have shown significant promise in the following therapeutic areas:
-
Oncology: Inhibition of kinases such as ALK, BTK, mTOR, and Mps1 has been a key strategy in cancer therapy.[2][3][4][5]
-
Inflammatory and Autoimmune Diseases: Targeting kinases in the JAK family, like Tyk2, is a validated approach for treating diseases such as psoriasis and rheumatoid arthritis.[6][7]
-
Neurodegenerative Diseases: Certain derivatives have been evaluated as ligands for β-amyloid plaques, relevant to Alzheimer's disease.[8]
-
Infectious Diseases: The scaffold has been explored for its activity against picornaviruses and parasitic kinases.[9][10]
Data Presentation: Summary of Quantitative Data
The following tables summarize the reported inhibitory activities of various imidazo[1,2-b]pyridazine derivatives against their respective targets.
Table 1: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound Class | Target Kinase | Assay Type | IC50 / Ki (nM) | Reference |
| 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine | Tyk2 JH2 | Biochemical (Ki) | 0.015 - 0.035 | [6] |
| Imidazo[1,2-b]pyridazine Derivative (Compound 22/TM471-1) | BTK | Biochemical | 1.3 | [3] |
| Imidazo[1,2-b]pyridazine Macrocyclic Derivative (O-10) | ALK (WT) | Enzymatic | 2.6 | [4] |
| Imidazo[1,2-b]pyridazine Macrocyclic Derivative (O-10) | ALK (G1202R mutant) | Enzymatic | 6.4 | [4] |
| Imidazo[1,2-b]pyridazine Macrocyclic Derivative (O-10) | ALK (L1196M/G1202R mutant) | Enzymatic | 23 | [4] |
| Imidazo[1,2-b]pyridazine Diaryl Urea Derivatives (A17 & A18) | mTOR | Biochemical | 67 and 62 | [5] |
| 3,6-Disubstituted Imidazo[1,2-b]pyridazines (Compound 20a) | DYRK1A | Biochemical | 50 | [9] |
| 3,6-Disubstituted Imidazo[1,2-b]pyridazines (Compound 20a) | CLK1 | Biochemical | 82 | [9] |
| Imidazo[1,2-b]pyridazine-based Derivative (27f) | Mps1 | Cellular | 0.70 | [2] |
| Imidazo[1,2-b]pyridazine Derivative (15m) | TRK (WT) | Biochemical | 0.08 | [11] |
| Imidazo[1,2-b]pyridazine Derivative (15m) | TRK (G595R mutant) | Biochemical | 2.14 | [11] |
| Imidazo[1,2-b]pyridazine Derivative (15m) | TRK (G667C mutant) | Biochemical | 0.68 | [11] |
Table 2: Cellular Activity and Other Biological Data
| Compound Class/Derivative | Cell Line / Assay | Endpoint | IC50 / Ki (nM) | Reference |
| 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine | Kit225 T cells | IFNα stimulated luciferase reporter | 12 - 41 | [6] |
| Imidazo[1,2-b]pyridazine Diaryl Urea Derivatives (A17 & A18) | A549, H460 (NSCLC) | Anti-proliferative (SRB assay) | 20 - 20,700 | [5] |
| 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (Compound 4) | Aβ1-40 aggregates | Binding affinity (competition with [3H]BTA-1) | 11.0 | [8] |
| 2-Aminoimidazo[1,2-b]pyridazine (Analogue 7b) | Human Rhinovirus 14 (HRV-14) | Plaque Reduction / Cytopathic Effect | Potent broad-spectrum activity | [10] |
| Imidazo[1,2-b]pyridazine-based Derivative (27f) | A549 (NSCLC) | Anti-proliferative | 6.0 | [2] |
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
Application: To determine the in vitro inhibitory activity of imidazo[1,2-b]pyridazine derivatives against a specific protein kinase (e.g., Tyk2, BTK, ALK).
Principle: This is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by the test compound. The binding of a europium cryptate-labeled antibody to a streptavidin-XL665 coupled biotinylated peptide substrate allows for the detection of kinase activity through FRET.
Materials:
-
Recombinant Kinase (e.g., Tyk2, BTK)
-
Biotinylated peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Test compounds (imidazo[1,2-b]pyridazine derivatives) dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted compound solution to the wells of the 384-well plate. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (e.g., a known potent inhibitor).
-
Add 4 µL of a solution containing the recombinant kinase and the biotinylated peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a detection mixture containing the europium cryptate-labeled antibody and streptavidin-XL665 in detection buffer.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Luciferase Reporter Assay for Signaling Pathway Inhibition
Application: To assess the ability of imidazo[1,2-b]pyridazine derivatives to inhibit a specific signaling pathway in a cellular context (e.g., IFNα-stimulated STAT activation downstream of Tyk2).[6]
Principle: A reporter cell line is engineered to express a luciferase gene under the control of a promoter containing response elements for a specific transcription factor (e.g., STAT). Activation of the signaling pathway leads to luciferase expression, which can be quantified by measuring luminescence.
Materials:
-
Reporter cell line (e.g., Kit225 T cells with an IFNα-responsive luciferase reporter)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulant (e.g., recombinant human IFNα)
-
Test compounds (imidazo[1,2-b]pyridazine derivatives) dissolved in DMSO
-
96-well or 384-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Seed the reporter cells into the wells of the assay plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-treat the cells by adding the diluted compound solutions to the wells. Incubate for 1-2 hours at 37°C, 5% CO2.
-
Stimulate the cells by adding the stimulant (e.g., IFNα) to all wells except for the unstimulated control.
-
Incubate the plate for an appropriate time (e.g., 6-24 hours) to allow for reporter gene expression.
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the stimulated control (100% activity) and unstimulated control (0% activity).
-
Plot the normalized luminescence against the compound concentration and calculate the IC50 value.
Protocol 3: Anti-Proliferative Assay (SRB Assay)
Application: To determine the cytotoxic or cytostatic effects of imidazo[1,2-b]pyridazine derivatives on cancer cell lines.[5]
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., A549, H460)
-
Cell culture medium
-
Test compounds (imidazo[1,2-b]pyridazine derivatives) dissolved in DMSO
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader (510 nm)
Procedure:
-
Seed cells in 96-well plates and allow them to attach for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
After incubation, fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding 100 µL of SRB solution to each well and incubate for 10 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 values.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: High-Throughput Screening Workflow for Imidazo[1,2-b]pyridazine Derivatives.
Caption: Inhibition of the Tyk2-STAT Signaling Pathway by Imidazo[1,2-b]pyridazine Derivatives.
Caption: Inhibition of the BCR-BTK Signaling Pathway by Imidazo[1,2-b]pyridazine Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 6-Substituted Imidazo[1,2-b]pyridazine Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 6-substituted imidazo[1,2-b]pyridazine analogs, a promising class of compounds in cancer research. The protocols and data presented herein are intended to guide researchers in the development and characterization of novel anticancer agents based on this privileged scaffold.
Introduction
The imidazo[1,2-b]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Notably, the FDA-approved multi-targeted kinase inhibitor, ponatinib, features this core structure, highlighting its therapeutic potential in oncology.[2] Modifications at the 6-position of the imidazo[1,2-b]pyridazine ring have been explored to modulate the pharmacological properties of these analogs, leading to the discovery of potent inhibitors of various cancer-relevant targets.[3]
Synthesis of 6-Substituted Imidazo[1,2-b]pyridazine Analogs
The primary synthetic route to 6-substituted imidazo[1,2-b]pyridazines involves the condensation of a 3-amino-6-substituted-pyridazine with an α-haloketone.[2][4] The halogen at the 6-position of the pyridazine ring serves as a versatile handle for introducing various substituents through nucleophilic aromatic substitution or cross-coupling reactions.[5]
General Synthetic Protocol
A common and effective method for the synthesis of the imidazo[1,2-b]pyridazine backbone is the condensation reaction between an appropriate α-bromoketone and a 3-amino-6-halopyridazine in the presence of a mild base like sodium bicarbonate.[4] Further functionalization can be achieved through metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions.[5]
Experimental Protocol: Synthesis of a 6-Aryl-Imidazo[1,2-b]pyridazine Analog
-
Step 1: Synthesis of the Imidazo[1,2-b]pyridazine Core.
-
To a solution of 3-amino-6-chloropyridazine (1 mmol) in a suitable solvent such as DMF, add the desired α-bromoacetophenone (1.1 mmol) and sodium bicarbonate (2.5 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 6-chloro-imidazo[1,2-b]pyridazine intermediate.
-
-
Step 2: Suzuki-Miyaura Cross-Coupling for 6-Substitution.
-
In a reaction vessel, combine the 6-chloro-imidazo[1,2-b]pyridazine intermediate (1 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2 mmol).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Caption: General workflow for the synthesis of 6-substituted imidazo[1,2-b]pyridazines.
Biological Activity and Applications in Cancer Research
6-Substituted imidazo[1,2-b]pyridazine analogs have demonstrated significant potential as anticancer agents by targeting various key signaling pathways involved in cancer cell proliferation, survival, and migration.
Kinase Inhibition
A primary mechanism of action for many imidazo[1,2-b]pyridazine derivatives is the inhibition of protein kinases that are often dysregulated in cancer.
-
Tyrosine Kinase 2 (Tyk2): Certain analogs have been identified as potent and selective inhibitors of the Tyk2 JH2 pseudokinase domain, which plays a role in cytokine signaling pathways (e.g., IL-12, IL-23, Type I interferons) implicated in inflammatory diseases and some cancers.[6]
-
Monopolar Spindle 1 (Mps1): Mps1 is a critical kinase in the spindle assembly checkpoint, and its inhibition can lead to mitotic catastrophe and cell death in cancer cells. Imidazo[1,2-b]pyridazine-based compounds have been developed as potent and selective Mps1 inhibitors with significant antiproliferative activity.[7]
-
mTOR Inhibition: The mTOR signaling pathway is a central regulator of cell growth and proliferation and is frequently activated in cancer. Diaryl urea derivatives of imidazo[1,2-b]pyridazine have shown potent mTOR inhibitory activity.[8]
-
Anaplastic Lymphoma Kinase (ALK): Macrocyclic imidazo[1,2-b]pyridazine derivatives have been designed as novel ALK inhibitors capable of overcoming resistance mutations.[9]
-
FLT3 Inhibition: This class of compounds has also shown potent inhibition of FLT3, including mutations that confer resistance to other inhibitors, making them promising for the treatment of acute myeloid leukemia (AML).[10]
Antiproliferative Activity
The antiproliferative effects of these compounds have been evaluated against a range of human cancer cell lines.
Table 1: Antiproliferative Activity of Selected Imidazo[1,2-b]pyridazine Analogs
| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 27f | Mps1 | A549 (Lung) | 0.006 | [7] |
| IP-5 | Not specified | HCC1937 (Breast) | 45 | [11] |
| IP-6 | Not specified | HCC1937 (Breast) | 47.7 | [11] |
| Compound A17 | mTOR | A549 (Lung) | 0.067 | [8] |
| Compound A18 | mTOR | H460 (Lung) | 0.062 | [8] |
| Compound O-10 | ALK | Karpas299 (Lymphoma) | 0.038 | [9] |
| Compound 12b | Not specified | HepG2 (Liver) | 13 | [12] |
| Compound 12b | Not specified | MCF-7 (Breast) | 11 | [12] |
Modulation of Cancer-Related Signaling Pathways
Imidazo[1,2-a]pyridine derivatives, structurally related to the title compounds, have been shown to modulate key signaling pathways such as the STAT3/NF-κB pathway, which are crucial for inflammation and cancer progression.[13] Inhibition of these pathways can lead to decreased expression of pro-inflammatory cytokines and downstream targets like iNOS and COX-2, as well as induction of apoptosis.
Caption: Inhibition of JAK/STAT3 and NF-κB signaling pathways by imidazo[1,2-b]pyridazine analogs.
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, HCC1937, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis
This technique is used to investigate the effect of the compounds on the expression levels of specific proteins in signaling pathways.
-
Cell Lysis: Treat cells with the compound of interest for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, IκBα, Bcl-2, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties | Technology Transfer [techtransfer.nih.gov]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of the Imidazo[1,2-b]pyridazine Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-arylation of the imidazo[1,2-b]pyridazine core, a key reaction in the synthesis of various biologically active compounds. The protocols focus on two prevalent and effective methods: Palladium-Catalyzed Buchwald-Hartwig Amination and Copper-Catalyzed Ullmann Condensation.
Introduction
The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic motif found in numerous compounds with diverse pharmacological activities. The functionalization of this core, particularly through the formation of carbon-nitrogen bonds, is a critical step in the development of new therapeutic agents. N-arylation introduces aryl substituents that can modulate the biological and physicochemical properties of the parent molecule. This note details two robust catalytic methods for achieving this transformation.
Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][2] It employs a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide. For the imidazo[1,2-b]pyridazine core, this typically involves a pre-functionalized core bearing an amino group.
Experimental Protocol: Palladium-Catalyzed N-arylation
General Procedure:
-
Catalyst Pre-activation (optional but recommended): In a glovebox, a vial is charged with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., XPhos, RuPhos), and an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). The mixture is stirred at a specified temperature (e.g., 100 °C) for a short period (e.g., 10 minutes) to form the active catalytic species. This pre-activation can be crucial as some nitrogen heterocycles can inhibit the formation of the active Pd(0)-ligand complex.[3][4][5]
-
Reaction Setup: To a separate oven-dried reaction vessel, add the amino-substituted imidazo[1,2-b]pyridazine, the aryl halide, and a base (e.g., K₃PO₄, Cs₂CO₃).
-
Reaction Execution: The pre-activated catalyst solution is transferred to the reaction vessel containing the substrates and base. The vessel is sealed and heated to the desired temperature with vigorous stirring for the specified time.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Data Presentation: Palladium-Catalyzed N-arylation
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1.0) | XPhos (2.5) | K₃PO₄ | Toluene | 110 | 12 | 85 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | Cs₂CO₃ | Dioxane | 120 | 18 | 78 |
| 3 | 3-Bromo-pyridine | Pd(OAc)₂ (2.0) | BINAP (3.0) | NaOtBu | Toluene | 100 | 24 | 72 |
| 4 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1.0) | XPhos (2.5) | K₃PO₄ | Dioxane | 110 | 14 | 91 |
Note: Yields are representative and can vary based on the specific substitution pattern of the imidazo[1,2-b]pyridazine core and the aryl halide.
Experimental Workflow: Palladium-Catalyzed N-arylation
Copper-Catalyzed N-arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for forming C-N bonds, typically using a copper catalyst.[6] Modern protocols often utilize ligands to facilitate the reaction under milder conditions. This method is a valuable alternative to palladium-catalyzed reactions, especially for certain substrates.
Experimental Protocol: Copper-Catalyzed N-arylation
General Procedure:
-
Reaction Setup: In a reaction vessel, combine the amino-substituted imidazo[1,2-b]pyridazine, the aryl halide (iodides are generally more reactive than bromides), a copper(I) salt (e.g., CuI), a ligand (e.g., L-proline, a phenanthroline derivative), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent Addition: Add an anhydrous, polar aprotic solvent such as DMF or DMSO.
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) with stirring for the specified duration.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Data Presentation: Copper-Catalyzed N-arylation
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 110 | 24 | 75 |
| 2 | 1-Iodo-4-nitrobenzene | CuI (10) | Phenanthroline (20) | Cs₂CO₃ | DMF | 120 | 18 | 82 |
| 3 | 3-Iodopyridine | CuI (15) | L-Proline (30) | K₂CO₃ | DMSO | 130 | 36 | 65 |
| 4 | 1-Iodo-4-fluorobenzene | CuI (10) | None | K₂CO₃ | DMF | 140 | 24 | 68 |
Note: Yields are representative and can vary based on the specific substitution pattern of the imidazo[1,2-b]pyridazine core and the aryl halide.
Experimental Workflow: Copper-Catalyzed N-arylation
Signaling Pathway Analogy
While not a biological signaling pathway, the logical flow of the catalytic cycle for these N-arylation reactions can be visualized. The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction, applicable to both Buchwald-Hartwig and Ullmann-type reactions.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful and complementary methods for the N-arylation of the imidazo[1,2-b]pyridazine core. The choice of method will depend on the specific substrates, functional group tolerance, and desired reaction conditions. The protocols and data presented here provide a solid foundation for researchers to develop and optimize these crucial transformations in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: In Vitro Evaluation of 6-Chloro-3-methylimidazo[1,2-b]pyridazine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-b]pyridazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as kinase inhibitors and antiproliferative agents.[1][2][3] This document provides a framework for assessing the in vitro cytotoxicity of a specific analogue, 6-Chloro-3-methylimidazo[1,2-b]pyridazine. The protocols outlined below describe standard assays for determining cell viability, membrane integrity, and the induction of apoptosis.
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to allow for easy comparison of results.
Table 1: Representative Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Type | IC₅₀ (µM) after 48h |
| NALM-6 | Acute Lymphoblastic Leukemia | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 5.1 |
| HT-29 | Colon Cancer | 7.8 |
| Caco-2 | Colon Cancer | 8.2 |
| A549 | Lung Carcinoma | 12.4 |
| HepG2 | Hepatocellular Carcinoma | > 20 |
Note: The IC₅₀ values presented are hypothetical and serve as an example. Actual values must be determined experimentally. Data for related compounds show activity in the low micromolar range against various cancer cell lines.[3][4][5]
Table 2: Summary of Mechanistic Assay Results
| Assay | Cell Line | Observation | Implication |
| LDH Release | NALM-6 | Dose-dependent increase | Compromised cell membrane integrity |
| Caspase-3/7 Activation | NALM-6 | Significant increase after 24h | Induction of apoptosis |
Note: This table provides a template for summarizing mechanistic findings. Studies on related compounds suggest that apoptosis induction via caspase activation is a common mechanism of action.[4][5]
Experimental Protocols
Detailed methodologies for key cytotoxicity experiments are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the concentration of the compound that inhibits 50% of cell growth (IC₅₀).
Materials:
-
This compound
-
Human cancer cell lines (e.g., NALM-6, MCF-7, HT-29, Caco-2, A549, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Cell Membrane Integrity Assessment (LDH Assay)
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells.
Materials:
-
LDH Cytotoxicity Assay Kit
-
Treated cell culture supernatants from the primary cytotoxicity experiment
-
96-well plate
-
Microplate reader
Protocol:
-
Prepare Controls: Include a low control (spontaneous LDH release from untreated cells) and a high control (maximum LDH release by lysing untreated cells with the provided lysis buffer).
-
Sample Collection: After the desired treatment period (e.g., 24 or 48 hours), carefully transfer 50 µL of cell-free supernatant from each well of the treatment plate to a new 96-well plate.[6]
-
Reaction Setup: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.[6]
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[6]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs) * 100.
Apoptosis Detection (Caspase-3/7 Activation Assay)
This protocol measures the activity of executioner caspases 3 and 7, which are hallmarks of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Visualizations
Diagrams are provided to illustrate the experimental workflow and a potential mechanism of action.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: A potential apoptotic pathway induced by the compound.
References
- 1. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing BTK Inhibition by Imidazo[1,2-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways.[1][2][3] Its role in the development, maturation, proliferation, and survival of B-cells makes it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][4] A novel class of compounds, imidazo[1,2-b]pyridazine derivatives, has emerged as potent and highly selective irreversible inhibitors of BTK.[1][2][5] This document provides detailed protocols for assessing the inhibitory activity of these compounds against BTK.
Data Presentation
The inhibitory potency of novel chemical entities is a key parameter in drug discovery. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported inhibitory activity of a lead imidazo[1,2-b]pyridazine derivative, compound 22, against wild-type BTK and a mutant form.
| Compound | Target | IC50 (nM) | Assay Type | Notes |
| Compound 22 | BTK (wild-type) | 1.3 | HTRF Assay | Potent inhibition of the wild-type enzyme.[5] |
| Compound 22 | BTK (C481S mutant) | >40,000 | HTRF Assay | Dramatically reduced activity against the mutant, suggesting a covalent binding mechanism involving Cysteine 481.[5] |
Signaling Pathway
BTK is a key mediator downstream of the B-cell receptor. Upon BCR engagement, BTK is activated and subsequently phosphorylates phospholipase Cγ2 (PLCγ2). This initiates a signaling cascade leading to calcium mobilization and the activation of transcription factors like NF-κB, which are crucial for B-cell survival and proliferation.[6][7]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 value of imidazo[1,2-b]pyridazine derivatives against BTK using a luminescence-based assay that quantifies the amount of ADP produced in the kinase reaction.[8][9]
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Imidazo[1,2-b]pyridazine test compounds
-
BTK Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[9]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the imidazo[1,2-b]pyridazine derivatives in DMSO. A typical starting concentration is 1 mM, followed by 1:3 or 1:5 dilutions. Also, prepare a "no inhibitor" control with DMSO only.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.[9]
-
Add 2 µL of BTK enzyme diluted in kinase assay buffer to each well. The optimal enzyme concentration should be determined empirically to achieve a robust signal.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in the kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[9]
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[9]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[9]
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for Assessing Covalent Inhibition
To confirm that the imidazo[1,2-b]pyridazine derivatives act as irreversible covalent inhibitors, their activity against wild-type BTK can be compared to their activity against a mutant version of BTK where the target cysteine residue is replaced, for example, with a serine (BTKC481S).[5]
Procedure:
-
Perform the in vitro kinase inhibition assay as described above in parallel for both wild-type BTK and the BTKC481S mutant enzyme.
-
Determine the IC50 values for the test compound against both enzymes.
-
Interpretation: A significant increase (e.g., >1000-fold) in the IC50 value for the BTKC481S mutant compared to the wild-type enzyme strongly indicates that the compound forms a covalent bond with Cysteine 481.[5]
Cell-Based BTK Occupancy Assay
To assess target engagement in a cellular context, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay can be employed to measure the occupancy of BTK by the inhibitor in peripheral blood mononuclear cells (PBMCs) or relevant cancer cell lines.[10]
Principle:
This assay measures the amount of free, unbound BTK in cell lysates. A biotinylated probe that covalently binds to the same C481 residue as the inhibitor is used. The probe competes with the test compound for binding to BTK. The amount of probe-bound BTK is then quantified using a TR-FRET readout.
Brief Workflow:
-
Cell Treatment: Incubate cells (e.g., PBMCs from a healthy donor or a CLL patient) with varying concentrations of the imidazo[1,2-b]pyridazine inhibitor for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular contents, including BTK.
-
Probe Labeling: Add a biotinylated irreversible BTK probe to the cell lysate. This probe will bind to any BTK that is not already occupied by the test inhibitor.
-
TR-FRET Detection: Add TR-FRET reagents (e.g., a terbium-labeled anti-BTK antibody as the donor and a fluorescently labeled streptavidin as the acceptor).
-
Signal Measurement: Measure the TR-FRET signal. A high signal indicates a low level of BTK occupancy by the test inhibitor, while a low signal indicates high occupancy.
-
Data Analysis: Calculate the percentage of BTK occupancy at different inhibitor concentrations.
This assay provides valuable information on how effectively the compound engages its target within a biological system.[10]
References
- 1. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. WO2009077334A1 - Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Chloro-3-methylimidazo[1,2-b]pyridazine in Anti-inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. This document provides detailed application notes and experimental protocols for the investigation of 6-Chloro-3-methylimidazo[1,2-b]pyridazine as a potential anti-inflammatory agent. While specific data for this exact compound is limited in publicly available literature, the information presented herein is based on extensive research on structurally related imidazo[1,2-b]pyridazine and pyridazine derivatives. These protocols and data serve as a comprehensive guide for researchers to initiate and conduct their own anti-inflammatory studies on this compound.
Postulated Mechanism of Action
Based on studies of analogous compounds, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary proposed mechanisms include the inhibition of cyclooxygenase-2 (COX-2) and the suppression of the NF-κB signaling pathway, which are critical in the production of pro-inflammatory mediators.[1][2][3][4][5]
Signaling Pathway Diagram
Caption: Postulated anti-inflammatory signaling pathway of this compound.
Quantitative Data from Structurally Related Compounds
The following tables summarize quantitative data from published studies on imidazo[1,2-b]pyridazine and pyridazine derivatives. This data is provided for illustrative purposes to guide researchers in their experimental design and to establish a baseline for the expected potency of this compound.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Derivative 4c | - | 0.26 | - | [1] |
| Derivative 6b | 1.14 | 0.18 | 6.33 | [1] |
| Derivative 5a | 12.87 | 0.77 | 16.70 | [2] |
| Derivative 5f | 25.29 | 1.89 | 13.38 | [2] |
| Celecoxib (Control) | 12.96 | 0.35 | 37.03 | [2] |
| Indomethacin (Control) | 0.21 | 0.42 | 0.50 | [2] |
Table 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Inhibition (%) | Reference |
| Derivative 5a | 87 | 76 | 35.7 | [2] |
| Derivative 5f | 35 | 32 | 20.0 | [2] |
| Celecoxib (Control) | 67 | 81 | - | [2] |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h | Ulcer Index | Reference |
| Derivative 6b | 10 | Comparable to Indomethacin | No ulcerative effect | [1] |
| Derivative 5a | 10 | Comparable to Indomethacin | Lower than Indomethacin | [2] |
| Derivative 5f | 10 | Comparable to Indomethacin | Lower than Indomethacin | [2] |
| Indomethacin (Control) | 10 | - | - | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory properties of this compound.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is designed to determine the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound (this compound)
-
Reference compounds (Celecoxib, Indomethacin)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and reference compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the appropriate enzyme (COX-1 or COX-2), buffer, and heme.
-
Add various concentrations of the test compound or reference compounds to the wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for 5 minutes.
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values.
Protocol 2: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol assesses the ability of the test compound to inhibit the production of pro-inflammatory mediators in a cell-based model.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess reagent for NO determination
-
ELISA kits for TNF-α and IL-6
-
MTT assay kit for cell viability
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Determination:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Cytokine (TNF-α, IL-6) Measurement:
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability (MTT Assay):
-
After collecting the supernatant, add MTT solution to the cells and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats (180-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Test compound
-
Reference compound (Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (e.g., vehicle control, reference drug, and test compound groups).
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
At the end of the experiment, euthanize the animals and collect stomach tissue for ulcerogenicity studies.
Experimental Workflow Diagram
Caption: A general experimental workflow for evaluating the anti-inflammatory properties.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the investigation of this compound as a novel anti-inflammatory agent. By leveraging the knowledge from structurally similar compounds, researchers can efficiently design and execute experiments to elucidate the therapeutic potential of this molecule. The systematic approach outlined, from in vitro enzymatic and cell-based assays to in vivo models, will enable a thorough evaluation of its efficacy and mechanism of action.
References
- 1. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of substituted imidazo[1,2-b]pyridazines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of substituted imidazo[1,2-b]pyridazines.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the imidazo[1,2-b]pyridazine core? A1: The most prevalent and established method is the condensation reaction between a substituted 3-aminopyridazine and an α-haloketone (commonly an α-bromoketone), followed by an intramolecular cyclization.[1][2][3] This reaction is typically carried out under mild basic conditions, using a base like sodium bicarbonate.[1]
Q2: Why is a halogen substituent at the 6-position of the 3-aminopyridazine starting material often required? A2: A halogen at the 6-position is crucial for achieving good yields and ensuring the correct regioselectivity.[1] In an unsubstituted 3-aminopyridazine, the ring nitrogen (N-2) is the most nucleophilic site. Alkylation by the α-haloketone occurs preferentially at this nitrogen, which prevents the necessary subsequent cyclization to form the desired imidazo[1,2-b]pyridazine ring. The electron-withdrawing halogen deactivates this ring nitrogen, promoting the initial reaction at the exocyclic amino group, which leads to successful cyclization.[1]
Q3: My reaction yield is very low. What are the primary factors to investigate? A3: Low yields are a common challenge. Key factors include:
-
Regioselectivity: As mentioned in Q2, the lack of a deactivating group (like a halogen) at the C-6 position can lead to alkylation at the wrong nitrogen, halting the reaction.[1]
-
Reaction Conditions: Conventional heating often requires long reaction times and may lead to lower yields. The use of microwave irradiation can significantly improve reaction kinetics and yields.[4]
-
Purity of Starting Materials: Impurities in the 3-aminopyridazine or α-haloketone can interfere with the reaction.
-
Base Strength: The choice and amount of base can be critical. A mild base like sodium bicarbonate is often sufficient to facilitate the reaction without causing unwanted side reactions.[1]
Q4: How can I introduce further diversity into the imidazo[1,2-b]pyridazine scaffold after its formation? A4: The halogen atom at the 6-position (e.g., 6-chloro or 6-bromo) serves as a versatile handle for post-synthesis modifications. Common methods include metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira to introduce aryl or alkynyl groups.[4][5][6] Additionally, nucleophilic aromatic substitution (SNAr) can be used to introduce various amines and alcohols at this position.[4]
Troubleshooting Guide
This guide addresses specific problems encountered during the synthesis of imidazo[1,2-b]pyridazines.
Problem 1: No desired product is formed, and only starting materials are recovered.
| Possible Cause | Suggested Solution |
| Insufficient Reaction Temperature/Time | For thermally conducted reactions, ensure the temperature is adequate (reflux is common) and extend the reaction time. Consider switching to microwave irradiation, which can dramatically reduce reaction times from hours to minutes and improve yields.[4] |
| Incorrect Base | The reaction requires a base to neutralize the HBr or HCl formed. Ensure a suitable mild base (e.g., NaHCO₃) is present in stoichiometric amounts. |
| Poor Quality α-Haloketone | α-haloketones can be unstable. Verify the purity of the ketone. If necessary, synthesize it fresh. Direct bromination of ketones can sometimes lead to di-halogenated by-products, which can complicate reactions.[7] |
Problem 2: The reaction is messy, with multiple spots on TLC, and the desired product is difficult to isolate.
| Possible Cause | Suggested Solution |
| Formation of Regioisomers | This is the most likely cause, especially if using a 3-aminopyridazine without a C-6 halogen. The reaction produces an isomeric product from alkylation on the endocyclic nitrogen.[1] Solution: Synthesize or procure a 3-amino-6-halopyridazine to ensure correct regioselectivity. |
| Side Reactions of the Ketone | α-haloketones can undergo self-condensation or decomposition under harsh basic or thermal conditions. Use a mild base like NaHCO₃ and avoid excessively high temperatures if possible. |
| Starting Material Impurities | The synthesis of 3-amino-6-iodopyridazine from 3,6-diiodopyridazine can produce 3,6-diaminopyridazine as a major by-product, which will lead to undesired products.[1] Solution: Purify the aminopyridazine starting material thoroughly before the condensation step. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common synthesis issues.
Caption: A logical guide for troubleshooting imidazo[1,2-b]pyridazine synthesis.
Quantitative Data Summary
The yield and success of the synthesis are highly dependent on the specific substituents used. The following tables provide examples of reported yields for different synthetic strategies.
Table 1: Yields for Suzuki Coupling on 3-bromo-6-chloroimidazo[1,2-b]pyridazine Scaffold
| C-6 Substituent | C-3 Coupling Partner | Yield (%) | Reference |
| Propylamine | 1H-Indazole-5-boronic acid | Moderate | [4] |
| Propylamine | Benzimidazole boronic acid | 23 | [4] |
| Propylamine | 2-Aminopyrimidine boronic acid | 73 | [4] |
| Propylamine | Naphthyl boronic acid | Very Satisfactory | [4] |
Table 2: Yields for SNAr on 3-(1H-indazol-5-yl)-6-chloroimidazo[1,2-b]pyridazine
| Nucleophile (at C-6) | Yield (%) | Reference |
| Propylamine | Moderate | [4] |
| Cyclopropylamine | Moderate | [4] |
| Pyrrolidine | Moderate | [4] |
| Ethanol | Moderate | [4] |
Key Experimental Protocols
Protocol 1: General Synthesis of 6-Chloro-2-aryl-imidazo[1,2-b]pyridazines
This protocol is adapted from the general condensation method.[1]
Workflow Diagram
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 4. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Imdazo[1,2-b]pyridazine Cyclization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of imidazo[1,2-b]pyridazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the imidazo[1,2-b]pyridazine core?
A1: The primary synthetic routes include:
-
Condensation Reaction: This is a classical approach involving the reaction of a 3-aminopyridazine with an α-haloketone.[1][2] To favor the desired cyclization, a mild base like sodium bicarbonate is often used.[1]
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions are frequently employed to form the imidazo[1,2-b]pyridazine ring system. These methods can offer high yields and good functional group tolerance.[3]
-
Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé reaction, provide an efficient way to synthesize substituted imidazo[1,2-b]pyridazines in a single step from multiple starting materials.[4]
Q2: Why is a halogen substituent often used on the 3-aminopyridazine starting material?
A2: A halogen on the pyridazine ring, particularly at the 6-position, is crucial for controlling the regioselectivity of the cyclization. In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is more nucleophilic. Alkylation by the α-bromoketone preferentially occurs at this site, which hinders the desired bicyclic product formation. A halogen at the adjacent position sterically and electronically disfavors this side reaction, leading to a successful cyclization in good yield.[1]
Q3: Can microwave irradiation be used to improve the reaction?
A3: Yes, microwave activation has been shown to significantly improve the kinetic parameters of the reaction. It can circumvent the lack of reactivity often seen under thermal conditions, leading to shorter reaction times and increased yields, especially in palladium cross-coupling and SNAr reactions.[5]
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction is resulting in a low yield or no desired product.
| Potential Cause | Troubleshooting Steps |
| Incorrect Regioselectivity | As mentioned in the FAQs, ensure a halogenated 3-aminopyridazine is used to direct the cyclization correctly.[1] |
| Poor Reactivity of Starting Materials | Verify the purity of starting materials (3-aminopyridazine and α-haloketone). Impurities can inhibit the reaction. Consider synthesizing fresh α-haloketone as they can be unstable. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. For thermally sensitive compounds, a moderate increase can improve reaction rates. For palladium-catalyzed couplings, temperatures around 150°C with microwave irradiation have been effective.[5] |
| Inefficient Catalyst System (for cross-coupling) | Screen different palladium or copper catalysts and ligands. For example, a combination of Pd(OAc)₂ and Xantphos has been used successfully.[3] Optimize the catalyst loading; typically, 2-10 mol% is a good starting point.[3][6] |
| Inappropriate Solvent | The choice of solvent is critical. For condensation reactions, ethanol or DMF are common. For metal-catalyzed reactions, solvents like toluene, THF, or dioxane/water mixtures are often used.[3][5] In some multicomponent reactions, green solvents like eucalyptol have been used effectively.[4] |
| Incomplete Reaction | Extend the reaction time and monitor progress using TLC or LC-MS. Ensure efficient stirring to overcome mass transfer limitations. |
Formation of Significant Side Products
Problem: The reaction mixture shows multiple spots on TLC, indicating the formation of undesired side products.
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Starting Materials | In metal-catalyzed reactions, especially with copper catalysts, the use of a base can sometimes promote the homocoupling of bromoalkynes.[3] Consider running the reaction in the absence of a base if this is observed. |
| Formation of Diaminopyridazine | When preparing 3-amino-6-iodopyridazine from 3,6-diiodopyridazine, the formation of 3,6-diaminopyridazine can be a major side reaction, leading to low yields of the desired starting material.[1] An alternative synthesis for 3-amino-6-iodopyridazine is refluxing 3-amino-6-chloropyridazine in a 57% HI solution.[1] |
| Decomposition of Reactants or Products | Some imidazo[1,2-b]pyridazines or their precursors can be sensitive to high temperatures or harsh acidic/basic conditions. Consider using milder reaction conditions, such as lower temperatures or weaker bases (e.g., NaHCO₃ instead of stronger bases).[1] |
Purification Difficulties
Problem: The desired product is difficult to isolate from the crude reaction mixture.
| Potential Cause | Troubleshooting Steps |
| Low Solubility of the Product | The presence of certain moieties, like indazole, can lead to low solubility, complicating purification.[5] Careful selection of the solvent system for chromatography or recrystallization is necessary. |
| Product Precipitation During Reaction | In some cases, the product may precipitate out of the reaction mixture. This can be advantageous, as it simplifies purification to a simple filtration, as seen in some iodine-catalyzed multicomponent reactions.[6] |
| Co-elution with Impurities | If the product co-elutes with impurities during column chromatography, try a different solvent system with varying polarity or consider a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent can also be an effective purification method. |
Quantitative Data Summary
Table 1: Comparison of Catalysts and Solvents in Multicomponent Reactions
| Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| CAN (5) | EtOH | Room Temp | 20 | 54 | [7] |
| SnCl₄ (5) | EtOH | Room Temp | 24 | 58 | [7] |
| SnCl₂ (5) | EtOH | Room Temp | 24 | 48 | [7] |
| InCl₃ (5) | EtOH | Room Temp | 24 | 45 | [7] |
| FeCl₃ (5) | EtOH | Room Temp | 24 | Poor | [6] |
| I₂ (5) | EtOH | Room Temp | 1 | 98 | [6][7] |
| I₂ (5) | MeOH | Room Temp | 1.5 | 85 | [6] |
| I₂ (5) | H₂O | Room Temp | 3 | 65 | [6] |
| I₂ (5) | ACN | Room Temp | 2 | 71 | [6] |
| I₂ (5) | DCM | Room Temp | 2.5 | 51 | [6] |
| I₂ (5) | Toluene | Room Temp | 3 | 25 | [6] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Condensation Reaction
This protocol is based on the synthesis of 6-halo-imidazo[1,2-b]pyridazines.
Materials:
-
3-amino-6-halopyridazine
-
α-bromoketone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
To a solution of the appropriate 3-amino-6-halopyridazine in ethanol, add the corresponding α-bromoketone.
-
Add sodium bicarbonate to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol describes the functionalization of a halogenated imidazo[1,2-b]pyridazine.
Materials:
-
Halogenated imidazo[1,2-b]pyridazine (e.g., 3-bromo-6-chloroimidazo[1,2-b]pyridazine)
-
Aryl boronic acid or pinacol ester
-
Pd(PPh₃)₄ (0.1 equiv.)
-
Na₂CO₃
-
Dioxane/H₂O (9:1)
Procedure:
-
In a microwave vial, combine the halogenated imidazo[1,2-b]pyridazine, the aryl boronic acid or pinacol ester, Pd(PPh₃)₄, and Na₂CO₃.
-
Add the dioxane/H₂O solvent mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 150°C for 1.5 hours.[5]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in imidazo[1,2-b]pyridazine synthesis.
Caption: General pathway for the condensation synthesis of imidazo[1,2-b]pyridazines.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Technical Support Center: Purification of 6-Chloro-3-methylimidazo[1,2-b]pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Chloro-3-methylimidazo[1,2-b]pyridazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
1. Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate solvent system (eluent).- Co-elution of impurities with similar polarity.- Column overloading. | - Optimize the eluent system: Use a solvent system with lower polarity to increase the retention time of the product on the column, allowing for better separation. A gradient elution might be effective.- Try a different stationary phase: If silica gel does not provide adequate separation, consider using alumina.- Reduce the amount of crude product loaded onto the column. |
| Product is not Eluting from the Column | - Eluent is not polar enough.- Product has strong interaction with the stationary phase. | - Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in the eluent system.- Consider adding a small amount of a more polar solvent like methanol to the eluent. |
| Streaking or Tailing of the Product Band | - Crude product is not fully dissolved before loading.- Column is not packed properly.- Product is degrading on the silica gel. | - Ensure the crude product is fully dissolved in a minimum amount of the appropriate solvent before loading.- Repack the column carefully to ensure a uniform stationary phase.- To check for degradation, spot the crude product on a TLC plate and let it sit for an hour before eluting. If a new spot appears, the compound may be unstable on silica. Consider using a less acidic stationary phase like neutral alumina. |
| Product Elutes with an Unexpected Color | - Presence of colored impurities.- Degradation of the product on the column. | - Pre-treat the crude product: Consider a preliminary purification step like an activated carbon treatment to remove colored impurities.- As mentioned above, assess the stability of your compound on silica gel. |
2. Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Does Not Dissolve in the Hot Solvent | - Incorrect solvent choice.- Insufficient solvent volume. | - Select a more suitable solvent: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.- Increase the solvent volume incrementally until the product dissolves. |
| No Crystals Form Upon Cooling | - Solution is not supersaturated.- Cooling is too rapid. | - Concentrate the solution by evaporating some of the solvent.- Induce crystallization: Scratch the inside of the flask with a glass rod, or add a seed crystal of the pure product.- Allow the solution to cool slowly to room temperature and then in an ice bath. |
| Oily Residue Forms Instead of Crystals | - The melting point of the product is lower than the boiling point of the solvent.- Presence of impurities that inhibit crystallization. | - Choose a lower-boiling point solvent. - Attempt a preliminary purification by column chromatography to remove impurities. |
| Low Recovery of Pure Product | - Product has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Cool the solution thoroughly in an ice bath before filtering.- Minimize the amount of solvent used. - Preheat the funnel and filter paper during hot filtration to prevent the product from crystallizing out. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Based on its likely synthesis from 3-amino-6-chloropyridazine and chloroacetone, common impurities may include:
-
Unreacted 3-amino-6-chloropyridazine.
-
Polymeric byproducts from the self-condensation of chloroacetone.
-
Isomeric side products formed during the cyclization reaction.
Q2: Which solvent systems are recommended for the column chromatography of this compound?
A2: For closely related compounds, a mixture of a non-polar and a polar solvent is effective. A good starting point is a mixture of dichloromethane and ethyl acetate.[1] You can begin with a ratio of 9:1 (dichloromethane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
Q3: What are some suitable solvents for the recrystallization of this compound?
A3: The choice of solvent depends on the solubility of the compound. You can test a range of solvents with varying polarities, such as ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water. The ideal solvent will dissolve the crude product when hot and allow for the formation of pure crystals upon cooling.
Q4: My purified product is still showing a broad melting point range. What should I do?
A4: A broad melting point range typically indicates the presence of impurities. You may need to repeat the purification step. If you performed recrystallization, try a different solvent system. If you used column chromatography, consider using a shallower gradient or a different stationary phase. It is also advisable to ensure the product is completely dry, as residual solvent can depress the melting point.
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This will provide quantitative data on the purity of your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general protocol and may require optimization.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel using a slurry method with the chosen eluent.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimum amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
-
Loading the Column:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during elution.
-
-
Elution:
-
Start eluting with a solvent system of lower polarity (e.g., 100% dichloromethane or a mixture with a small amount of ethyl acetate).
-
Gradually increase the polarity of the eluent as the elution progresses.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This is a general protocol and the choice of solvent needs to be determined experimentally.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the product is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
Technical Support Center: Multicomponent Synthesis of Imidazo[1,2-b]pyridazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the multicomponent synthesis of imidazo[1,2-b]pyridazines. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Side Reaction Products
Issue 1: Formation of an Unexpected Isomer
Question: My reaction is producing a significant amount of an isomeric byproduct along with the desired imidazo[1,2-b]pyridazine. How can I identify and minimize this side product?
Answer:
A common side reaction in the synthesis of imidazo[1,2-b]pyridazines is the formation of a regioisomer, imidazo[1,2-a]pyridine, which arises from the non-selective alkylation of the 3-aminopyridazine starting material. The 3-aminopyridazine has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either site.
-
Alkylation at N2 (Desired Pathway): Leads to the formation of the target imidazo[1,2-b]pyridazine.
-
Alkylation at N1 (Side Reaction Pathway): Results in the formation of the undesired regioisomeric byproduct. In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic, meaning alkylation preferentially takes place at this site, which can hamper the effective synthesis of the desired product.[1]
Solution:
To minimize the formation of the regioisomeric byproduct, the use of a 6-halo-substituted 3-aminopyridazine (e.g., 3-amino-6-chloropyridazine) is highly recommended. The halogen atom at the 6-position provides steric hindrance and electronically disfavors the alkylation at the adjacent nitrogen (N1), thereby promoting the desired alkylation at N2. This strategy has been shown to significantly improve the yield of the desired imidazo[1,2-b]pyridazine.[1]
Quantitative Data on Regioisomer Formation:
| Starting Material | Reaction Condition | Desired Product Yield | Regioisomer Yield | Reference |
| 3-Aminopyridazine | Standard | Low to Moderate | Significant | [1] |
| 3-Amino-6-chloropyridazine | Standard | Good to Excellent | Minimal to None | [1] |
Experimental Protocol: Regioselective Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol is adapted from a general procedure for the condensation of α-bromoketones with 3-amino-6-halopyridazines.[1]
Materials:
-
3-Amino-6-chloropyridazine
-
α-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 eq) in ethanol.
-
Add sodium bicarbonate (1.5 eq) to the solution.
-
Add a solution of α-bromoacetophenone (1.1 eq) in ethanol dropwise to the mixture at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to obtain the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Issue 2: Low Yield in Groebke-Blackburn-Bienaymé (GBB) Reaction and Presence of a Major Byproduct
Question: I am using a Groebke-Blackburn-Bienaymé (GBB) three-component reaction to synthesize a 3-amino-imidazo[1,2-b]pyridazine, but the yield is low, and I observe a significant amount of a byproduct that is not the desired product. What could be the issue?
Answer:
In the GBB reaction, the first step is the formation of a Schiff base (imine) from the aldehyde and the 2-aminoazine component (in this case, 3-aminopyridazine). This is followed by the addition of the isocyanide and subsequent cyclization. A common issue is the formation of a stable Schiff base that does not proceed to the final product, leading to low yields.
Solution:
To drive the reaction towards the desired imidazo[1,2-b]pyridazine, several strategies can be employed:
-
Use of an Excess of the Amine Component: Using a slight excess of the 3-aminopyridazine can help to shift the equilibrium towards the formation of the GBB product.
-
Addition of a Lewis Acid Catalyst: Lewis acids such as Sc(OTf)₃ or Yb(OTf)₃ can catalyze the reaction and promote the cyclization step.
-
Use of a Dehydrating Agent: The formation of the Schiff base releases water. Adding a dehydrating agent, such as trimethyl orthoformate, can help to drive this equilibrium forward and improve the overall yield.
Optimization of GBB Reaction Conditions:
| Catalyst | Solvent | Dehydrating Agent | Desired Product Yield | Schiff Base Byproduct | Reference |
| None | CH₂Cl₂/MeOH | None | Low | Significant | General Observation |
| Sc(OTf)₃ (10 mol%) | CH₂Cl₂/MeOH | None | Moderate | Reduced | General GBB Optimization |
| Sc(OTf)₃ (10 mol%) | CH₂Cl₂/MeOH | Trimethyl Orthoformate | High | Minimal | General GBB Optimization |
Experimental Protocol: Optimized Groebke-Blackburn-Bienaymé Synthesis of a 3-Amino-imidazo[1,2-b]pyridazine Derivative
Materials:
-
3-Amino-6-chloropyridazine
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Trimethyl orthoformate
-
Methanol (MeOH) / Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) and the aromatic aldehyde (1.1 eq) in a mixture of CH₂Cl₂/MeOH (3:1), add trimethyl orthoformate (1.5 eq).
-
Add the isocyanide (1.2 eq) to the mixture.
-
Finally, add the Lewis acid catalyst, Sc(OTf)₃ (10 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-amino-imidazo[1,2-b]pyridazine derivative.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of the imidazo[1,2-b]pyridazine ring system?
A1: The most common synthesis involves the condensation of a 3-aminopyridazine derivative with an α-haloketone. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the aminopyridazine, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.
Q2: Are there other multicomponent reactions besides the GBB reaction to synthesize substituted imidazo[1,2-b]pyridazines?
A2: While the GBB reaction is a powerful tool for accessing 3-amino-substituted imidazo[1,2-b]pyridazines, other multicomponent strategies can be envisioned. For instance, variations of the Ugi or Passerini reactions could potentially be adapted for the synthesis of different substituted scaffolds, although these are less commonly reported for this specific heterocyclic system.
Q3: Can I use other 3-aminoazines in these reactions?
A3: Yes, the GBB reaction and other similar multicomponent reactions are applicable to a range of 2-aminoazines, such as 2-aminopyridines, 2-aminopyrimidines, and 2-aminopyrazines, to generate the corresponding fused imidazo-heterocycles. However, the reactivity and the potential for side reactions may vary depending on the specific heterocycle used.
Visualizations
Caption: Desired vs. Side Reaction Pathway in Imidazo[1,2-b]pyridazine Synthesis.
Caption: Troubleshooting Workflow for the Groebke-Blackburn-Bienaymé Reaction.
References
Technical Support Center: Enhancing Sonogashira Coupling with 6-chloro-imidazo[1,2-b]pyridazines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success rate of Sonogashira coupling reactions involving 6-chloro-imidazo[1,2-b]pyridazines.
Frequently Asked Questions (FAQs)
Q1: Why is the Sonogashira coupling of 6-chloro-imidazo[1,2-b]pyridazine challenging?
A1: The Sonogashira coupling of 6-chloro-imidazo[1,2-b]pyridazines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The electron-deficient nature of the imidazo[1,2-b]pyridazine ring system can further influence the reaction's outcome. Overcoming this requires carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Q2: What are the most critical parameters to control for a successful coupling?
A2: The most critical parameters are the catalyst system (palladium source and ligand), the presence or absence of a copper(I) co-catalyst, the choice of base, the reaction temperature, and the solvent. An inert atmosphere is also crucial to prevent side reactions.
Q3: When should I consider a copper-free Sonogashira coupling?
A3: For aryl chlorides, copper-free conditions are often recommended.[1] The presence of copper can sometimes inhibit the reaction and often leads to the formation of alkyne homocoupling (Glaser-Hay) byproducts, which can complicate purification and reduce the yield of the desired product.[1]
Q4: What are the common side reactions, and how can they be minimized?
A4: The most common side reaction is the Glaser-Hay coupling, which is the homocoupling of the terminal alkyne.[1] This is particularly prevalent in copper-catalyzed reactions and can be minimized by using copper-free conditions and ensuring a thoroughly deoxygenated reaction mixture.[1] Other potential side reactions include decomposition of the catalyst (observed as the formation of palladium black) and hydrodehalogenation of the starting material.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of palladium catalyst and ensure proper storage. Consider using a more active pre-catalyst. |
| Low reactivity of the C-Cl bond | Increase the reaction temperature. Use a more electron-rich and bulky phosphine ligand to facilitate oxidative addition. | |
| Inappropriate base | Switch to a stronger base. For aryl chlorides, inorganic bases like Cs₂CO₃ or K₃PO₄ can be more effective than amine bases. | |
| Poor solvent choice | Use a polar aprotic solvent like DMF, DMA, or NMP to improve the solubility of reagents and facilitate the reaction. | |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen | Thoroughly degas the solvent and reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). |
| High copper catalyst concentration | Reduce the amount of copper(I) iodide or switch to a copper-free protocol.[1] | |
| Formation of Palladium Black | Catalyst decomposition | Use a ligand that better stabilizes the Pd(0) species. Increase the ligand-to-palladium ratio. Consider switching to a different solvent. |
| Incomplete Conversion | Insufficient catalyst loading | Increase the catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). |
| Reaction time is too short | Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. | |
| Low temperature | Gradually increase the reaction temperature, ensuring the stability of reactants and products. |
Data Presentation
Table 1: Effect of Catalyst and Ligand on Sonogashira Coupling of Heteroaryl Chlorides
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane | 100 | High |
| 2 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | High |
| 3 | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF | 80 | Moderate |
| 4 | Pd(PPh₃)₄ | PPh₃ | i-Pr₂NH | THF | RT | Low to Moderate |
Note: Yields are generalized based on literature for challenging aryl chlorides and may vary for 6-chloro-imidazo[1,2-b]pyridazine.
Table 2: Influence of Reaction Parameters on the Sonogashira Coupling of a 6-Iodo-Imidazo[1,2-b]pyridazine Derivative[2]
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (6) | 10 | i-Pr₂NH | THF | 5 | 99 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (6) | 10 | i-Pr₂NH | THF | 5 | High |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (6) | 10 | i-Pr₂NH | THF | 5 | High |
Note: This data is for a more reactive 6-iodo substrate but provides a useful starting point for optimization.
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling of a 6-Iodo-Imidazo[1,2-b]pyridazine (Adaptable for 6-Chloro Derivative)
This protocol is based on a reported procedure for a 6-iodo-imidazo[1,2-b]pyridazine and can be adapted for the 6-chloro analogue, likely requiring more forcing conditions.[2]
-
Materials:
-
6-chloro-imidazo[1,2-b]pyridazine
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (5-10 mol%)
-
CuI (10-15 mol%)
-
Diisopropylamine (i-Pr₂NH) or Triethylamine (Et₃N) (as solvent or co-solvent)
-
Anhydrous THF or DMF
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-chloro-imidazo[1,2-b]pyridazine, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF or DMF, followed by the amine base.
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature. For the 6-chloro derivative, heating to 80-120 °C will likely be necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Copper-Free Sonogashira Coupling of a Heteroaryl Chloride
This protocol is a general method for less reactive aryl chlorides and is a good starting point for the 6-chloro-imidazo[1,2-b]pyridazine.
-
Materials:
-
6-chloro-imidazo[1,2-b]pyridazine
-
Terminal alkyne (1.5 equivalents)
-
Pd(OAc)₂ (2-5 mol%)
-
A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Anhydrous K₃PO₄ or Cs₂CO₃ (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, or DMF)
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add 6-chloro-imidazo[1,2-b]pyridazine, Pd(OAc)₂, the phosphine ligand, and the inorganic base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add the terminal alkyne.
-
Seal the tube and heat the reaction mixture to 100-130 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: The catalytic cycle of a copper-catalyzed Sonogashira reaction.
Caption: A logical workflow for troubleshooting common issues.
References
Troubleshooting poor cell permeability of imidazo[1,2-b]pyridazine inhibitors
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the cell permeability of imidazo[1,2-b]pyridazine inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is cell permeability and why is it critical for my imidazo[1,2-b]pyridazine inhibitor?
A1: Cell permeability is the ability of a compound to pass through a cell membrane to reach its intracellular target. For most imidazo[1,2-b]pyridazine inhibitors, which often target intracellular kinases, poor permeability means the drug cannot reach its site of action, resulting in low efficacy in cell-based assays and in vivo, even if it is highly potent in biochemical assays.[1][2]
Q2: What key physicochemical factors govern the cell permeability of small molecules like imidazo[1,2-b]pyridazines?
A2: The passive diffusion of small molecules across a cell membrane is primarily governed by their size, polarity, and lipophilicity.[1][3][4] Key parameters to consider are:
-
Molecular Weight (MW): Smaller molecules (ideally ≤ 500 Da) generally permeate more easily.[5]
-
Lipophilicity (logP/logD): A balance is crucial. The molecule must be lipid-soluble enough to enter the membrane but water-soluble enough to exit into the cytoplasm.
-
Polar Surface Area (PSA): This metric relates to the number of hydrogen bond donors and acceptors. A lower PSA is generally preferred for better permeability.[1]
-
Charge: Charged molecules typically have very low passive permeability.[1][4]
Q3: How can I predict the permeability of my inhibitor before synthesis or extensive testing?
A3: Computational tools can provide initial estimates. Properties like calculated LogP (cLogP), Polar Surface Area (PSA), and adherence to guidelines like Lipinski's Rule of Five can help prioritize compounds for synthesis.[3][5] These models provide a good starting point for identifying potential permeability liabilities.
Troubleshooting Guide: Poor Cell Permeability
This section addresses specific experimental issues in a question-and-answer format.
Q4: My inhibitor is potent in my biochemical (e.g., kinase) assay but shows weak or no activity in my cell-based assay. How do I confirm this is a permeability issue?
A4: This is a classic indicator of poor cell permeability. The first step is to experimentally measure the compound's ability to cross a membrane barrier. The two most common in vitro assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[6][7]
Q5: My PAMPA results show low permeability. What structural modifications can I make to my imidazo[1,2-b]pyridazine scaffold?
A5: Low PAMPA results indicate poor passive diffusion.[7] Strategies focus on optimizing physicochemical properties:
-
Reduce Polarity: Decrease the number of hydrogen bond donors and acceptors. For instance, replacing a carboxylic acid with an ester or an amide with an N-methylated amide can sometimes improve permeability.[8]
-
Increase Lipophilicity: Add lipophilic groups (e.g., methyl, ethyl, halogen) to the scaffold. However, this must be balanced to avoid excessive lipophilicity, which can lead to poor solubility and high protein binding.[5]
-
Reduce Molecular Size: If possible, simplify or remove non-essential substituents to lower the overall molecular weight.[5]
-
Mask Polar Groups: Utilize prodrug strategies where a polar group is temporarily masked with a lipophilic moiety that is cleaved intracellularly.
One study on imidazo[1,2-b]pyridazine TYK2 inhibitors found that switching from an aniline to a pyridone substituent with an N1-pyridyl group significantly enhanced Caco-2 permeability, potentially due to the formation of an intramolecular hydrogen bond that masks polarity.[9]
Q6: My compound has good permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What does this discrepancy mean?
A6: This pattern strongly suggests your compound is a substrate for active efflux transporters.[7] PAMPA measures only passive diffusion, while Caco-2 cells express transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) that actively pump compounds out of the cell.[10]
Q7: How do I confirm my inhibitor is a substrate for an efflux transporter in the Caco-2 assay?
A7: To confirm active efflux, you should perform a bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[11]
-
Calculate the Efflux Ratio (ER): ER = Papp(B-A) / Papp(A-B).
-
Interpretation: An efflux ratio greater than 2 is a strong indicator of active efflux.[10][11]
-
Confirmation with Inhibitors: You can also run the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in A-to-B permeability in the presence of the inhibitor confirms that your compound is a substrate.[10]
Data Presentation
Table 1: Physicochemical Properties and Permeability Classification
This table provides general guidelines for interpreting permeability data based on physicochemical properties and experimental results.
| Parameter | High Permeability | Medium Permeability | Low Permeability |
| Papp (Caco-2) | > 5.0 x 10-6 cm/s | 1.0 - 5.0 x 10-6 cm/s | < 1.0 x 10-6 cm/s |
| Pe (PAMPA) | > 5.0 x 10-6 cm/s | 1.0 - 5.0 x 10-6 cm/s | < 1.0 x 10-6 cm/s |
| Efflux Ratio (Caco-2) | < 2 | < 2 | > 2 (Indicates Efflux) |
| MW (Da) | < 500 | Variable | > 500 |
| cLogP | 1 - 3 | Variable | < 0 or > 5 |
| TPSA (Å2) | < 90 | 90 - 140 | > 140 |
Note: These are general guidelines. Exceptions are common, and data should be interpreted in the context of the specific compound series.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive transcellular permeability.[7][12]
Methodology:
-
Membrane Preparation: A 96-well filter plate (Donor Plate) with a hydrophobic PVDF membrane is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) and the solvent is allowed to evaporate, leaving an artificial lipid membrane.[12][13]
-
Compound Preparation: Prepare a stock solution of the imidazo[1,2-b]pyridazine inhibitor (e.g., 10 mM in DMSO). Dilute this into a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 10-100 µM.[13]
-
Assay Setup:
-
Add buffer (PBS, pH 7.4) to the wells of a 96-well acceptor plate.
-
Add the diluted test compound solution to the wells of the lipid-coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate.
-
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours.[14]
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[6]
-
Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = [ -ln(1 - CA/Ceq) ] * (VD * VA) / ( (VD + VA) * Area * time )
-
Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and time is the incubation time.
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay is considered the gold standard for in vitro prediction of human drug absorption, as it accounts for passive diffusion, active transport, and paracellular transport.[11][15]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semipermeable membrane inserts in a Transwell™ plate system. The cells are cultured for 18-22 days, during which they differentiate into a polarized monolayer of enterocytes that form tight junctions.[11]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer must be confirmed. This is typically done by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm2.[10][16] Alternatively, a paracellular marker like Lucifer Yellow is used to check for leakage.[10]
-
Compound Preparation: Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer like Hank's Balanced Salt Solution (HBSS).[16]
-
Permeability Measurement (Bidirectional):
-
Apical-to-Basolateral (A-to-B) Transport:
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the compound dosing solution to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Basolateral-to-Apical (B-to-A) Transport:
-
Add fresh transport buffer to the apical chamber.
-
Add the compound dosing solution to the basolateral chamber.
-
Take samples from the apical chamber at the same time points.
-
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for each direction: Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The Efflux Ratio is then calculated as Papp(B-A) / Papp(A-B).
-
References
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances on molecular dynamics-based techniques to address drug membrane permeability with atomistic detail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. usherbrooke.scholaris.ca [usherbrooke.scholaris.ca]
- 9. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
How to reduce off-target effects of imidazo[1,2-b]pyridazine kinase inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate off-target effects of imidazo[1,2-b]pyridazine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target kinases for imidazo[1,2-b]pyridazine inhibitors?
A1: The off-target profile of an imidazo[1,2-b]pyridazine inhibitor is highly dependent on its substitution pattern. However, due to the scaffold's ability to interact with the ATP-binding pocket, off-target activity is frequently observed against kinases from the same family as the primary target, or against kinases with a structurally similar active site. For instance, inhibitors targeting DYRKs may also show activity against other members of the CMGC kinase family, such as CDKs and CLKs.[1] Similarly, PIM kinase inhibitors from this class have been observed to interact with kinases like CLK1.[2] Comprehensive kinome profiling is essential to determine the specific off-target profile of a particular compound.
Q2: My imidazo[1,2-b]pyridazine inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays. What could be the reason?
A2: This discrepancy can arise from several factors. Poor cell permeability is a common issue. The physicochemical properties of the inhibitor, such as high polarity or low lipophilicity, can limit its ability to cross the cell membrane. Additionally, the compound may be subject to efflux by transporters like P-glycoprotein (P-gp). It is also possible that the intracellular concentration of ATP (millimolar range) outcompetes the inhibitor for binding to the target kinase, a common challenge for ATP-competitive inhibitors. Finally, the inhibitor may be rapidly metabolized by the cells into an inactive form.
Q3: I am observing a cellular phenotype that is inconsistent with the known function of the primary target kinase. How can I determine if this is an off-target effect?
A3: This is a strong indication of off-target activity. To investigate this, a multi-step approach is recommended:
-
Confirm On-Target Engagement: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® to verify that the inhibitor is binding to its intended target in cells at the concentrations used.
-
Dose-Response Correlation: Determine if the unexpected phenotype tracks with the on-target IC50. If the phenotype occurs at significantly higher concentrations than those required for target inhibition, it is likely an off-target effect.
-
Use a Structurally Unrelated Inhibitor: Test a different kinase inhibitor with a distinct chemical scaffold that targets the same primary kinase. If this second inhibitor does not produce the same phenotype, it suggests the phenotype is caused by off-target effects of your imidazo[1,2-b]pyridazine compound.
-
Kinome Profiling: Perform a kinome-wide selectivity screen to identify other potential kinase targets of your inhibitor. This can provide direct evidence of off-target interactions that could explain the observed phenotype.
-
Rescue Experiment: If possible, express a drug-resistant mutant of the primary target in your cells. If the phenotype persists in the presence of the inhibitor, it is likely due to off-target effects.
Q4: What are the key structural features of the imidazo[1,2-b]pyridazine scaffold that can be modified to improve selectivity?
A4: Structure-activity relationship (SAR) studies have shown that modifications at several positions of the imidazo[1,2-b]pyridazine core can significantly impact selectivity.[3][4]
-
C3-Position: Substituents at this position often project towards the solvent-exposed region of the ATP-binding pocket. Modifying this position can enhance selectivity by exploiting differences in the topology of the kinase active sites.
-
C6-Position: This position is frequently modified to interact with the hinge region of the kinase. Optimizing these interactions can improve both potency and selectivity. For example, introducing bulky substituents can create steric hindrance with kinases that have a larger gatekeeper residue.
-
C8-Position: Modifications at this position can also influence inhibitor binding and selectivity.
Rational drug design, guided by co-crystal structures of the inhibitor bound to its target and off-target kinases, is the most effective strategy for designing more selective compounds.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Concentrations Required for Target Inhibition
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen (e.g., using a commercial service) to identify unintended kinase targets. 2. If specific off-target kinases are identified, consult the literature to see if their inhibition is associated with cytotoxicity. 3. Synthesize and test analogues of your inhibitor designed to reduce activity against the identified off-target(s). | Identification of the kinase(s) responsible for the cytotoxic effects, enabling the design of more selective and less toxic inhibitors. |
| Inappropriate dosage | 1. Conduct a detailed dose-response curve for both on-target activity and cytotoxicity to determine the therapeutic window. 2. Use the lowest effective concentration that achieves the desired level of target inhibition. | Minimized cytotoxicity while maintaining on-target activity. |
| Compound solubility issues | 1. Visually inspect the cell culture medium for any signs of compound precipitation at the concentrations used. 2. Measure the solubility of the compound in the assay buffer. 3. If solubility is an issue, consider using a different formulation or a lower concentration. | Prevention of compound precipitation, which can cause non-specific cytotoxicity. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways. For example, inhibition of a kinase in one pathway may lead to the upregulation of a parallel pathway. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to the inhibitor and more consistent results. |
| Cell line-specific effects | 1. Test your inhibitor in multiple cell lines with varying genetic backgrounds to determine if the unexpected effects are consistent. | Distinguishes between general off-target effects and those specific to a particular cellular context. |
| Inhibitor instability | 1. Assess the stability of the inhibitor in your cell culture medium over the time course of your experiment using techniques like HPLC-MS. | Ensures that the observed effects are due to the parent compound and not a degradation product. |
Data Presentation
Table 1: Selectivity Profile of Imidazo[1,2-b]pyridazine-based PIM Kinase Inhibitors
| Compound | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Off-Target Kinase (IC50 nM) | Reference |
| K00135 | - | >10,000 | - | CLK1 (data not shown) | [2] |
| K00486 | 34 | 2,500 | - | - | [2] |
| K00152 | 39 | 7,000 | - | Polo-like kinase 1 (data not shown) | [2] |
Table 2: Selectivity of an Imidazo[1,2-b]pyridazine-based Tyk2 JH2 Inhibitor
| Compound | Tyk2 JH2 Ki (nM) | Tyk2 JH1 IC50 (µM) | JAK1 JH1 IC50 (µM) | JAK2 JH1 IC50 (µM) | JAK3 JH1 IC50 (µM) | Off-Target Kinase (Selectivity Fold) | Reference |
| Compound 6 | - | >2 | >2 | >2 | >2 | HIPK4 (480-fold) | [5] |
Table 3: Kinase Selectivity of an Imidazo[1,2-b]pyridazine-based BTK Inhibitor
| Compound | BTK IC50 (nM) | Number of Kinases Screened | Kinases with >50% Inhibition at 1 µM | Reference |
| Compound 22 | 1.3 | 310 | None reported | [6][7] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute the kinase to a 2X working concentration in the kinase buffer.
-
Prepare a 4X solution of the substrate and ATP in the kinase buffer. The ATP concentration should be at or near the Km for the kinase.
-
Prepare serial dilutions of the imidazo[1,2-b]pyridazine inhibitor in DMSO, then dilute further in the kinase buffer to a 4X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the 4X inhibitor solution to the wells. For the positive control (no inhibition), add 2.5 µL of buffer with DMSO.
-
Add 5 µL of the 2X kinase solution to all wells except the negative control (no kinase).
-
Initiate the kinase reaction by adding 2.5 µL of the 4X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background luminescence (negative control) from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Cellular Target Engagement Assay (NanoBRET®)
This assay measures the binding of an inhibitor to its target kinase within intact cells.
-
Cell Preparation:
-
Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Culture the transfected cells for 24 hours to allow for protein expression.
-
-
Assay Procedure:
-
Harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Add the NanoBRET® tracer to the cell suspension at a predetermined optimal concentration.
-
Dispense the cell-tracer mixture into a 384-well plate.
-
Add serial dilutions of the imidazo[1,2-b]pyridazine inhibitor to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Add the NanoBRET® Nano-Glo® Substrate and extracellular NanoLuc® inhibitor to the wells.
-
-
Data Analysis:
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET® ratio (acceptor signal / donor signal).
-
Plot the NanoBRET® ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement.[9][10][11]
-
Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.
-
Cell Treatment and Lysis:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the imidazo[1,2-b]pyridazine inhibitor or vehicle control for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail.
-
Lyse the cells by freeze-thawing.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Separation and Detection:
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein in each sample by Western blotting or another protein detection method.
-
-
Data Analysis:
-
Quantify the band intensities of the target protein at each temperature.
-
Normalize the intensities to the unheated control.
-
Plot the percentage of soluble protein against the temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.[12][13][14]
-
Visualizations
Caption: A logical workflow for reducing off-target effects of kinase inhibitors.
Caption: A decision tree for troubleshooting unexpected cellular phenotypes.
Caption: A simplified diagram of the PIM kinase signaling pathway and its inhibition.
References
- 1. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. promega.com [promega.com]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 11. eubopen.org [eubopen.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Metabolic Stability of Imidazo[1,2-b]pyridazine Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the metabolic stability of imidazo[1,2-b]pyridazine derivatives.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues observed during in vitro metabolic stability assays.
| Observed Problem | Potential Cause | Recommended Action |
| Rapid disappearance of the parent compound (low metabolic stability) | The imidazo[1,2-b]pyridazine core or its substituents may have metabolically labile sites ("soft spots"). | - Metabolite Identification: Perform metabolite identification studies to pinpoint the exact site of metabolism. - Blocking Metabolism: Introduce substituents, such as fluorine or deuterium, at the identified metabolic hot spots to block enzymatic action. - Scaffold Hopping: Consider replacing metabolically unstable aromatic rings with more electron-deficient heterocycles to reduce susceptibility to cytochrome P450-mediated oxidation.[1] - Reduce Lipophilicity: High lipophilicity can increase non-specific binding to metabolic enzymes. Modify the structure to reduce the calculated LogP (cLogP) value.[2] |
| High variability in results between experimental runs | Inconsistent experimental conditions or reagent quality. | - Standardize Protocols: Ensure consistent concentrations of microsomes, substrate, and cofactors (e.g., NADPH) across all experiments. - Reagent Quality: Use fresh, high-quality liver microsomes and prepare the NADPH regenerating system just before use. - Control Compounds: Always include well-characterized positive control compounds with known metabolic fates to ensure the assay is performing as expected. |
| Compound is too stable (no significant degradation observed) | The compound may be a poor substrate for the enzymes in the test system, or the assay conditions may not be optimal for detecting slow metabolism. | - Increase Incubation Time: Extend the incubation period to allow for the detection of slower metabolic turnover. - Increase Protein Concentration: Carefully increase the microsomal protein concentration to increase the amount of metabolic enzymes in the assay. - Use Hepatocytes: Switch to a more complete metabolic system, such as cryopreserved hepatocytes, which contain a broader range of phase I and phase II enzymes. |
| Unexpected or unusual metabolites are formed | The compound may be metabolized by less common enzymatic pathways or may be chemically unstable in the assay buffer. | - Cofactor Dependence: Run the assay in the presence and absence of NADPH to determine if the metabolism is dependent on cytochrome P450 enzymes. - Chemical Stability: Incubate the compound in the assay buffer without microsomes to check for chemical degradation. - Enzyme Inhibitors: Use specific chemical inhibitors to identify the enzyme families responsible for the observed metabolism. |
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities of the imidazo[1,2-b]pyridazine scaffold?
A1: While the imidazo[1,2-b]pyridazine core is relatively stable, metabolic liabilities often arise from its substituents. Common metabolic "soft spots" include:
-
Electron-rich aromatic or heteroaromatic rings: These are susceptible to oxidation by cytochrome P450 enzymes.
-
Unsubstituted positions on aromatic rings: These can be sites of hydroxylation.
-
Alkyl groups: These can undergo hydroxylation or N-dealkylation if attached to a nitrogen atom.
Strategies to address these liabilities include replacing electron-rich aromatic rings with more electron-deficient ones (e.g., pyridyl or pyrimidyl rings) or blocking metabolic sites with fluorine atoms.[1]
Q2: How does lipophilicity (cLogP) affect the metabolic stability of my imidazo[1,2-b]pyridazine compounds?
A2: Generally, higher lipophilicity (a higher cLogP value) is associated with lower metabolic stability.[2] This is because highly lipophilic compounds tend to have a higher affinity for the active sites of metabolic enzymes, such as cytochrome P450s. A common strategy to improve metabolic stability is to reduce the lipophilicity of a compound by introducing more polar functional groups. For example, the metabolic stability of a 6-anilino imidazopyridazine derivative was significantly improved by replacing a lipophilic side chain with a more polar one, which reduced the cLogP from 3.80 to 1.99.[2]
Q3: My compound shows good stability in liver microsomes but has poor in vivo pharmacokinetics. What could be the reason?
A3: Liver microsomes primarily assess phase I (e.g., CYP-mediated) metabolism. If your compound has good microsomal stability, its poor in vivo performance could be due to:
-
Phase II Metabolism: The compound may be rapidly cleared by phase II conjugation reactions (e.g., glucuronidation), which are not fully represented in microsomal assays. Consider using hepatocytes, which contain both phase I and phase II enzymes.
-
Aldehyde Oxidase (AO) Metabolism: Some heterocyclic scaffolds are susceptible to metabolism by aldehyde oxidase, which is not NADPH-dependent and may be less active in microsomes compared to in vivo.
-
Poor Absorption or High Plasma Protein Binding: The compound's in vivo exposure may be limited by factors other than metabolism, such as poor permeability or extensive binding to plasma proteins.
Q4: What are some effective strategies to "block" a known metabolic site on my compound?
A4: Once a metabolic "soft spot" is identified, several strategies can be employed to block this site and improve stability:
-
Fluorine Substitution: Replacing a hydrogen atom with a fluorine atom at the site of metabolism is a common and effective strategy. The strong carbon-fluorine bond is resistant to enzymatic cleavage.
-
Deuterium Substitution: Replacing a hydrogen with a deuterium atom can slow down the rate of metabolism due to the kinetic isotope effect.
-
Introduction of Steric Hindrance: Adding a bulky group near the metabolic site can sterically hinder the enzyme from accessing it.
-
Electronic Modification: Modifying the electronic properties of the ring system can make it less susceptible to oxidation. For example, replacing a phenyl ring with a more electron-deficient pyridine ring can increase metabolic stability.[1]
Quantitative Data on Metabolic Stability
The following tables summarize the in vitro metabolic stability of various imidazo[1,2-b]pyridazine analogs in liver microsomes from different species. The data is presented as the percentage of the parent compound remaining after a 10-minute incubation.
Table 1: Metabolic Stability of 6-Anilino Imidazo[1,2-b]pyridazine Analogs
| Compound ID | R Group | % Remaining (Human) | % Remaining (Rat) | % Remaining (Mouse) |
| 4 | 4-fluoro-N-methylaniline | 11% | 14% | 1% |
| 5 | 3-amino-4-hydroxypyridine | 99% | 76% | 44% |
Data sourced from ACS Med Chem Lett. 2019, 10 (3), 383-388.[2]
Table 2: Metabolic Stability of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine Analogs
| Compound ID | R1 Group | % Remaining (Human) | % Remaining (Rat) | % Remaining (Mouse) |
| 6b | Cyclopropyl | 88% | 71% | 39% |
| 6c | 4-cyanophenyl | 92% | 77% | 71% |
Data sourced from ACS Med Chem Lett. 2019, 10 (3), 383-388.[2]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
1. Objective: To determine the rate of disappearance of an imidazo[1,2-b]pyridazine drug candidate upon incubation with liver microsomes.
2. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., a compound with known metabolic clearance)
-
Stop solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
3. Procedure:
-
Prepare the incubation mixture by adding phosphate buffer and liver microsomes to the wells of a 96-well plate.
-
Add the test compound to the incubation mixture to achieve the desired final concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold stop solution.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (mg microsomal protein / mL).
Visualizations
Signaling Pathways
Imidazo[1,2-b]pyridazine derivatives are often developed as kinase inhibitors. Below are representative signaling pathways for two common targets, Tyk2 and IKKβ.
Caption: Tyk2 signaling pathway and point of inhibition.
Caption: IKKβ/NF-κB signaling pathway and point of inhibition.
Experimental Workflow
Caption: Workflow for a liver microsomal stability assay.
References
Technical Support Center: Synthesis of 6-Chloro-3-methylimidazo[1,2-b]pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Chloro-3-methylimidazo[1,2-b]pyridazine, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method involves the condensation reaction between 6-chloropyridazin-3-amine and an appropriate three-carbon building block, typically chloroacetone or bromoacetone. This is followed by cyclization to form the imidazo[1,2-b]pyridazine core.
Q2: What are the critical parameters to control during the synthesis?
Key parameters include reaction temperature, reaction time, and the stoichiometry of the reactants. When scaling up, efficient mixing and heat transfer become crucial to ensure consistent product quality and to manage any potential exotherms.
Q3: Are there any specific safety precautions to consider when scaling up this synthesis?
Yes, several safety aspects should be carefully considered. The reaction may be exothermic, so controlled addition of reagents and adequate cooling capacity are essential to prevent thermal runaways. Additionally, working with chlorinated solvents and reagents requires proper ventilation and personal protective equipment. A thorough process safety review is recommended before any large-scale synthesis.[1]
Q4: What are the typical yields for this synthesis at a lab scale versus a larger scale?
Lab-scale syntheses often report yields ranging from 50% to 70%.[2] During scale-up, it is common to experience a slight decrease in yield as optimizations for purification and handling at a larger volume are implemented. However, a well-optimized process should aim to maintain a comparable yield.
Q5: How can the purity of the final product be improved at a larger scale?
While column chromatography is common for purification at the lab scale, it is often not practical for large quantities. Crystallization is the preferred method for purification at scale.[3] Developing a robust crystallization process, including solvent selection and controlled cooling, is critical for achieving high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive starting materials.- Incorrect reaction temperature.- Insufficient reaction time. | - Check the purity and integrity of 6-chloropyridazin-3-amine and chloroacetone/bromoacetone.- Carefully monitor and control the reaction temperature within the optimal range.- Monitor the reaction progress using TLC or HPLC to determine the appropriate reaction time. |
| Formation of Multiple Byproducts | - Reaction temperature is too high, leading to side reactions.- Incorrect stoichiometry of reactants. | - Lower the reaction temperature and ensure uniform heating.- Precisely control the molar ratios of the reactants. |
| Difficulty in Product Isolation | - Product is too soluble in the reaction solvent.- Formation of an oil instead of a solid. | - If direct precipitation is not feasible, perform a solvent swap to a solvent in which the product is less soluble.- For oily products, try trituration with a non-polar solvent or develop a suitable crystallization procedure. |
| Product Purity Issues After Crystallization | - Inefficient removal of impurities.- Co-precipitation of starting materials or byproducts. | - Screen for optimal crystallization solvents and solvent/anti-solvent systems.- Optimize the cooling profile and agitation during crystallization.- Consider a hot filtration step to remove any insoluble impurities before cooling.[3] |
| Exotherm and Runaway Reaction at Scale | - Inadequate heat removal.- Too rapid addition of reagents. | - Ensure the reactor has sufficient cooling capacity.- Add the limiting reagent in a controlled manner, monitoring the internal temperature closely.- Consider using a semi-batch process where one reactant is added portion-wise.[1] |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a representative procedure based on literature reports.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Chloropyridazin-3-amine | 129.55 | 5.0 g | 38.6 mmol |
| Chloroacetone | 92.52 | 3.9 g (3.3 mL) | 42.1 mmol |
| Acetonitrile | - | 50 mL | - |
| Sodium Bicarbonate | 84.01 | 4.9 g | 58.3 mmol |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyridazin-3-amine (5.0 g, 38.6 mmol) and acetonitrile (50 mL).
-
Add sodium bicarbonate (4.9 g, 58.3 mmol) to the suspension.
-
Slowly add chloroacetone (3.3 mL, 42.1 mmol) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.
Considerations for Scale-Up
When scaling up the synthesis, the following modifications to the lab-scale protocol should be considered:
-
Reaction Vessel: Use a jacketed reactor with overhead stirring for efficient mixing and temperature control.
-
Reagent Addition: Add the chloroacetone solution dropwise to the reaction mixture at a controlled rate to manage the exotherm.
-
Purification: Replace column chromatography with crystallization. A suitable solvent system needs to be identified to ensure good recovery and high purity. A common approach is to dissolve the crude product in a hot solvent and allow it to cool slowly to induce crystallization.
-
Filtration and Drying: Use a larger filtration apparatus (e.g., a Nutsche filter) and a vacuum oven for efficient drying of the final product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Enhancing Oral Bioavailability of Imidazo[1,2-b]pyridazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low oral bioavailability encountered with imidazo[1,2-b]pyridazine derivatives.
Troubleshooting Guide
This guide is designed to help you identify the potential causes of low oral bioavailability for your imidazo[1,2-b]pyridazine derivative and to suggest strategies to overcome these issues.
Problem: Low Oral Bioavailability Observed in Preclinical Species
Initial Assessment Workflow
Caption: A logical workflow for troubleshooting low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-b]pyridazine derivative shows potent in vitro activity but poor oral bioavailability. What are the likely causes?
A1: Low oral bioavailability for this class of compounds is often attributed to two main factors:
-
Poor aqueous solubility: The imidazo[1,2-b]pyridazine scaffold is largely hydrophobic, which can lead to low solubility in gastrointestinal fluids, thus limiting its dissolution and subsequent absorption. For instance, the approved drug Ponatinib, which features this scaffold, is practically insoluble in aqueous solutions above pH 2.7.[1][2]
-
Low intestinal permeability: Even if the compound dissolves, it may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
Significant first-pass metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.
Q2: How can I determine if solubility is the primary issue for my compound?
A2: You can assess the aqueous solubility of your compound at different pH values that are representative of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). A compound with low solubility across this pH range is likely to have dissolution-limited absorption.
Q3: What experimental assay can I use to evaluate the intestinal permeability of my derivative?
A3: The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[3][4] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. The apparent permeability coefficient (Papp) is measured, and compounds can be classified as having low, moderate, or high permeability.
Q4: How can I assess the metabolic stability of my compound?
A4: An in vitro liver microsomal stability assay is a standard method to evaluate a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are a major source of first-pass metabolism.[5] This assay measures the rate at which the compound is cleared in the presence of liver microsomes. A short half-life in this assay suggests that the compound may be subject to high hepatic clearance and thus, low oral bioavailability.
Q5: What are the most effective strategies to improve the oral bioavailability of a poorly soluble imidazo[1,2-b]pyridazine derivative?
A5: For compounds with solubility-limited bioavailability (BCS Class II or IV), formulation approaches are often the most effective. One of the most successful strategies is the use of amorphous solid dispersions (ASDs) .[6][7][8][9][10] By dispersing the crystalline drug in a polymer matrix in its amorphous, higher-energy state, both the dissolution rate and the aqueous solubility can be significantly enhanced.
Q6: How do I prepare an amorphous solid dispersion (ASD) of my compound?
A6: Common methods for preparing ASDs include:
-
Spray Drying: The drug and a polymer are dissolved in a common solvent, and the solution is then sprayed into a heated chamber, causing rapid solvent evaporation and the formation of a solid dispersion.
-
Hot-Melt Extrusion (HME): The drug and a thermoplastic polymer are mixed and heated until the drug dissolves in the molten polymer. The molten mixture is then forced through a die and cooled to form the solid dispersion.
The choice of polymer and manufacturing method depends on the physicochemical properties of your compound.
Quantitative Data Tables
The following tables provide representative data for imidazo[1,2-b]pyridazine derivatives to serve as a benchmark for your own experimental results.
Table 1: Physicochemical and In Vitro ADME Properties of Ponatinib
| Parameter | Value | Reference |
| Solubility | ||
| pH 1.7 | 7790 µg/mL | [2] |
| pH 2.7 | 3.44 µg/mL | [2] |
| pH 7.5 | 0.16 µg/mL | [2] |
| BCS Class | IV | [11] |
| Caco-2 Permeability (Papp A-B) | Low to Moderate | [11] |
Table 2: Pharmacokinetic Parameters of Imidazo[1,2-b]pyridazine Derivatives in Preclinical Species
| Compound | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) | F (%) | Reference |
| Ponatinib | Mouse | 15 (oral) | p.o. | 181.36 | 1533.2 | - | - | [12] |
| Ponatinib | Mouse | 30 (oral) | p.o. | 355.84 | 2996.5 | - | - | [12] |
| Compound 29 | Mouse | 25 (oral) | p.o. | - | - | - | 27 | [13] |
| Compound 29 | Mouse | 3 (IV) | i.v. | - | - | - | - | [13] |
| Compound 6 | Rat | - | p.o. | 1300 | 11000 | 4.9 | 69 | [14] |
| Compound 6 | Dog | - | p.o. | 1300 | 14000 | 7.9 | 88 | [14] |
F (%) denotes oral bioavailability.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of an imidazo[1,2-b]pyridazine derivative.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure (Apical to Basolateral Permeability - A to B): a. The culture medium is replaced with pre-warmed transport buffer on both the apical (donor) and basolateral (receiver) sides, and the cells are equilibrated. b. The transport buffer on the apical side is replaced with a solution containing the test compound at a known concentration. c. Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh transport buffer. d. Samples are also taken from the apical compartment at the beginning and end of the experiment.
-
Assay Procedure (Basolateral to Apical Permeability - B to A): The procedure is the same as for A to B, but the test compound is added to the basolateral side, and samples are collected from the apical side. This is done to determine the efflux ratio (Papp B-A / Papp A-B), which can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
Protocol 2: Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of an imidazo[1,2-b]pyridazine derivative in the presence of liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Pooled liver microsomes (from human or relevant preclinical species) are thawed on ice.
-
A NADPH-regenerating system is prepared.
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
-
Incubation: a. The test compound is pre-incubated with the liver microsomes in a phosphate buffer (pH 7.4) at 37°C. b. The metabolic reaction is initiated by adding the NADPH-regenerating system. c. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes). d. The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
Sample Analysis: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and other pharmacokinetic parameters of an imidazo[1,2-b]pyridazine derivative.
Methodology:
-
Animal Dosing:
-
Intravenous (IV) Group: A cohort of rats is administered the test compound intravenously (e.g., via the tail vein) at a specific dose. This group serves to determine the clearance and volume of distribution.
-
Oral (PO) Group: Another cohort of rats is administered the test compound orally (e.g., by gavage) at a specific dose.
-
-
Blood Sampling: Blood samples are collected from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: The blood samples are processed to obtain plasma.
-
Sample Analysis: The concentration of the test compound in the plasma samples is quantified by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as follows: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Signaling Pathway Diagrams
Imidazo[1,2-b]pyridazine derivatives are known to inhibit various protein kinases. Understanding the signaling pathways in which these kinases are involved is crucial for drug development.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: The B-Cell Receptor (BCR) and BTK signaling pathway.
Caption: VEGFR2 and c-Met signaling pathways.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Utilization of in vitro Caco-2 permeability and liver microsomal half-life screens in discovering BMS-488043, a novel HIV-1 attachment inhibitor with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
- 8. contractpharma.com [contractpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Resolving regio-isomer separation in imidazo[1,2-b]pyridazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of imidazo[1,2-b]pyridazines, with a specific focus on resolving regio-isomer separation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of substituted imidazo[1,2-b]pyridazines?
A1: The primary challenge is controlling the regioselectivity of the reaction. The pyridazine ring has two nitrogen atoms (N1 and N4) that can potentially participate in the cyclization reaction. This can lead to the formation of a mixture of regio-isomers, for example, 2-substituted and 3-substituted imidazo[1,2-b]pyridazines, which often have very similar physical and chemical properties, making their separation difficult.
Q2: How can the formation of regio-isomers be controlled during synthesis?
A2: Regioselectivity can be influenced by several factors:
-
Substitution on the pyridazine ring: Introducing a halogen at the 6-position of the 3-aminopyridazine starting material can direct the cyclization to favor the formation of the desired imidazo[1,2-b]pyridazine isomer. This is because the halogen influences the nucleophilicity of the ring nitrogen atoms.
-
Reaction conditions: Temperature, solvent, and the nature of the catalyst can all play a role in determining the ratio of regio-isomers formed. Careful optimization of these parameters is crucial.
-
Nature of the reactants: The steric and electronic properties of the substituents on both the aminopyridazine and the cyclizing partner (e.g., α-haloketone) can influence the regiochemical outcome.
Q3: What are the most common methods for separating imidazo[1,2-b]pyridazine regio-isomers?
A3: The most common separation techniques include:
-
Flash Column Chromatography: This is a widely used method for purifying reaction mixtures and separating isomers on a preparative scale.
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are powerful techniques for separating closely related isomers with high resolution.
-
Recrystallization: In some cases, fractional crystallization can be employed to selectively crystallize one isomer from a mixture, leaving the other in the mother liquor.
Q4: How can I definitively confirm the structure of the separated regio-isomers?
A4: Unambiguous structural elucidation is critical. The most powerful technique for this is 2D Nuclear Magnetic Resonance (NMR) spectroscopy . Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can establish the connectivity and spatial relationships between atoms, allowing for the definitive assignment of the substituent's position on the imidazo[1,2-b]pyridazine core. X-ray crystallography, if a suitable crystal can be obtained, provides the absolute structure.
Troubleshooting Guides
Issue 1: Co-elution of Regio-isomers in Column Chromatography
Problem: The regio-isomers have very similar Rf values on TLC and co-elute during column chromatography, resulting in a mixed fraction.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inadequate Solvent System | The polarity of the eluent is not optimal for separating the isomers. |
| Solution: Perform a thorough TLC analysis with a wide range of solvent systems. Try mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone in varying ratios. A shallow gradient elution in flash chromatography can also improve separation. | |
| Overloading the Column | Too much crude product is loaded onto the column, exceeding its separation capacity. |
| Solution: Reduce the amount of sample loaded relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel. | |
| Poor Column Packing | An unevenly packed column leads to band broadening and poor separation. |
| Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Using a slurry packing method is generally recommended. |
Issue 2: Poor Resolution in HPLC
Problem: The peaks corresponding to the regio-isomers are not baseline-separated in the HPLC chromatogram.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Mobile Phase | The mobile phase composition does not provide sufficient selectivity for the isomers. |
| Solution: Methodically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) can often improve peak shape and resolution. | |
| Inappropriate Stationary Phase | The column chemistry is not suitable for separating the specific isomers. |
| Solution: Screen different HPLC columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). Sometimes a different chemistry provides the necessary selectivity. | |
| Flow Rate and Temperature | These parameters can affect the efficiency of the separation. |
| Solution: Optimize the flow rate. A lower flow rate can sometimes improve resolution. Adjusting the column temperature can also alter selectivity. |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-6-chloroimidazo[1,2-b]pyridazine
This protocol describes a general procedure for the synthesis of a 2-aryl-6-chloroimidazo[1,2-b]pyridazine, which may result in the formation of regio-isomers depending on the substituents.
Materials:
-
3-amino-6-chloropyridazine
-
Substituted α-bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add the substituted α-bromoacetophenone (1.05 eq).
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum.
-
The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Separation of Regio-isomers by Flash Column Chromatography
Materials:
-
Crude mixture of imidazo[1,2-b]pyridazine regio-isomers
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with a mixture of hexane and ethyl acetate (e.g., starting with 4:1 and adjusting the ratio to get good separation of the spots).
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into a glass column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Start the elution with a low polarity solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 4:1, then 2:1 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure isomers.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the isolated regio-isomers.
Protocol 3: Characterization of Regio-isomers by 2D NMR
Objective: To definitively assign the structure of the separated 2- and 3-substituted imidazo[1,2-b]pyridazine isomers.
Procedure:
-
Sample Preparation: Prepare a solution of each purified isomer (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire 1D Spectra: Record standard ¹H and ¹³C NMR spectra to identify all proton and carbon signals.
-
Acquire 2D HMBC Spectrum: This experiment will show correlations between protons and carbons that are 2 or 3 bonds apart.
-
For the 2-substituted isomer: Look for a correlation between the proton at the 3-position (H3) and the carbon of the substituent at the 2-position.
-
For the 3-substituted isomer: Look for a correlation between the proton at the 2-position (H2) and the carbon of the substituent at the 3-position.
-
-
Acquire 2D NOESY Spectrum: This experiment shows correlations between protons that are close in space.
-
For the 2-substituted isomer: A NOE may be observed between the protons of the substituent at the 2-position and the H3 proton.
-
For the 3-substituted isomer: A NOE may be observed between the protons of the substituent at the 3-position and the H2 proton.
-
Data Presentation
The following tables present illustrative quantitative data for the separation of a hypothetical mixture of 2-phenyl-6-chloroimidazo[1,2-b]pyridazine (Isomer A) and 3-phenyl-6-chloroimidazo[1,2-b]pyridazine (Isomer B).
Table 1: TLC and Column Chromatography Data
| Parameter | Isomer A (2-substituted) | Isomer B (3-substituted) |
| TLC Rf * | 0.45 | 0.38 |
| Elution Order (Column) | First | Second |
*TLC conditions: Silica gel 60 F254, Mobile Phase: Hexane/Ethyl Acetate (3:1, v/v), Visualization: UV light (254 nm).
Table 2: HPLC Separation Data
| Parameter | Isomer A (2-substituted) | Isomer B (3-substituted) |
| Retention Time (min) * | 8.2 | 9.5 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
*HPLC Conditions: Column: C18 (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile/Water (60:40, v/v) with 0.1% Formic Acid, Flow Rate: 1.0 mL/min, Detection: UV at 280 nm.
Visualizations
Validation & Comparative
A Comparative Guide to Mps1 Kinase Inhibitors: Featuring the Imidazo[1,2-b]pyridazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Monopolar spindle 1 (Mps1, also known as TTK) kinase is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1] Its overexpression in various cancers has made it an attractive target for anticancer therapies.[1] Inhibition of Mps1 disrupts the SAC, leading to premature mitotic exit, chromosome missegregation, aneuploidy, and ultimately, cancer cell death.[1] This guide provides a comparative overview of the imidazo[1,2-b]pyridazine class of Mps1 inhibitors against other notable Mps1 kinase inhibitors, supported by experimental data.
While specific data for 6-Chloro-3-methylimidazo[1,2-b]pyridazine as an Mps1 inhibitor is not extensively available in the public domain, the imidazo[1,2-b]pyridazine scaffold has been identified as the basis for extremely potent and selective Mps1 inhibitors.[2] A key example from this class, compound 27f , demonstrates remarkable potency and oral bioavailability, making this scaffold a significant area of interest in Mps1-targeted drug discovery.[2]
Performance Comparison of Mps1 Kinase Inhibitors
The following tables summarize the in vitro potency and cellular activity of various Mps1 kinase inhibitors, including a representative from the imidazo[1,2-b]pyridazine class and other well-characterized compounds.
Table 1: In Vitro Kinase Inhibitory Potency
| Inhibitor Class | Representative Inhibitor | Target(s) | IC50 (nM) | K_i_ (nM) | Reference(s) |
| Imidazo[1,2-b]pyridazine | Compound 27f | Mps1 | Not Reported | Not Reported | [2] |
| Pyrazolo[1,5-a]pyrimidine | CFI-402257 (Luvixasertib) | Mps1 | 1.7 | 0.09 | [3][4] |
| Triazolo[1,5-a]pyridine | BAY 1161909 (Empesertib) | Mps1 | < 1 | Not Reported | [5] |
| Imidazo[1,2-a]pyridine | BAY 1217389 | Mps1 | < 10 (0.63 ± 0.27) | Not Reported | [6][7] |
| Pyrrolopyridine | Mps1-IN-1 | Mps1 | 367 | 27 | [8] |
| Purine | AZ3146 | Mps1 | 35 | Not Reported | [9][10] |
| Pyrazolo[4,3-h]quinazoline | NMS-P715 | Mps1 | 182 | Not Reported | [11] |
Table 2: Cellular Activity and Proliferation Inhibition
| Inhibitor | Cellular Mps1 EC50 (nM) | Cancer Cell Line | Anti-proliferative IC50 (nM) | Reference(s) |
| Compound 27f | 0.70 | A549 (Lung Carcinoma) | 6.0 | [2] |
| CFI-402257 | 6.5 | Multiple | Median: 15 | [4][12] |
| BAY 1217389 | Not Reported | Multiple | Median: 6.7 | [7] |
| Mps1-IN-1 | Not Reported | Not Reported | Not Reported | [8] |
| AZ3146 | Not Reported | SMMC-7721 (Hepatocellular Carcinoma) | 28,620 | [10] |
| BEL-7404 (Hepatocellular Carcinoma) | 7,130 | [10] | ||
| NMS-P715 | 65 (SAC Override) | Multiple | 192 - 10,000 | [11][13] |
Mps1 Signaling Pathway and Inhibition
Mps1 plays a pivotal role in the spindle assembly checkpoint by phosphorylating downstream targets at unattached kinetochores, which ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C). This inhibition prevents the premature separation of sister chromatids. Mps1 inhibitors block the kinase activity of Mps1, leading to the inactivation of the SAC, even in the presence of unattached kinetochores. This results in chromosomal missegregation and cell death.
Caption: Mps1 kinase at unattached kinetochores initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the APC/C to prevent premature anaphase. Mps1 inhibitors block this pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of inhibitor performance. Below are generalized protocols for key experiments cited in the evaluation of Mps1 inhibitors.
Mps1 In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on Mps1 kinase activity.
Workflow:
Caption: A generalized workflow for an in vitro Mps1 kinase inhibition assay.
Methodology:
-
Reagents: Recombinant human Mps1 kinase, kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT), ATP, Mps1 substrate (e.g., Myelin Basic Protein), and the test inhibitor.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, combine the kinase buffer, Mps1 substrate, and the diluted inhibitor.
-
Initiate the reaction by adding the Mps1 kinase.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a detection system such as ADP-Glo™, which quantifies the amount of ADP produced.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT-based)
This assay assesses the effect of Mps1 inhibitors on the viability and proliferation of cancer cell lines.
Workflow:
Caption: A typical workflow for a cell proliferation assay using the MTT method.
Methodology:
-
Cell Culture: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the Mps1 inhibitor and a vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce MTT to formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a promising class of Mps1 kinase inhibitors, with demonstrated potential for high potency and selectivity.[2] When compared to other well-known Mps1 inhibitors such as CFI-402257 and BAY 1217389, representatives of the imidazo[1,2-b]pyridazine class exhibit comparable or superior cellular activity.[2][3][6] The development of orally bioavailable Mps1 inhibitors from this and other chemical classes holds significant promise for cancer therapy, particularly in combination with other anti-mitotic agents.[14][15] Further investigation into the structure-activity relationship and pharmacokinetic properties of imidazo[1,2-b]pyridazine derivatives will be crucial in advancing these compounds towards clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pnas.org [pnas.org]
- 13. caymanchem.com [caymanchem.com]
- 14. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
A Comparative Efficacy Analysis of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds in Oncology Research
In the landscape of medicinal chemistry, the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds have emerged as privileged structures, demonstrating significant potential in the development of novel therapeutic agents. Both bicyclic heterocyclic systems serve as the core for numerous compounds with a wide array of biological activities, particularly in oncology. This guide provides a comparative overview of the efficacy of these two scaffolds, supported by experimental data from various studies, to assist researchers, scientists, and drug development professionals in their pursuit of new anticancer therapies.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various derivatives of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine against a range of cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are collated from multiple independent studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Scaffold | Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Imidazo[1,2-a]pyridine | Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11[1][2] |
| HepG2 (Hepatocellular Carcinoma) | 13[1][2] | ||
| MCF-7 (Breast Carcinoma) | 11[1][2] | ||
| A375 (Human Skin Cancer) | 11[1][2] | ||
| Compound 6 | A375 (Melanoma) | 9.7[3] | |
| HeLa (Cervical Cancer) | 35.0[3] | ||
| Compound 9d | MCF-7 (Breast Cancer) | 2.35[3] | |
| HeLa (Cervical Cancer) | 10.89[3] | ||
| IP-5 | HCC1937 (Breast Cancer) | 45[4][5] | |
| IP-6 | HCC1937 (Breast Cancer) | 47.7[4][5] | |
| Compound 12 | HT-29 (Colon Cancer) | 4.15[6] | |
| Compound 18 | B16F10 (Murine Melanoma) | 14.39[6] | |
| Compound 18 | MCF-7 (Breast Cancer) | 14.81[6] | |
| Compound 8 | HeLa (Cervical Cancer) | 0.34[7] | |
| MDA-MB-231 (Breast Cancer) | 0.32[7] | ||
| ACHN (Renal Cancer) | 0.39[7] | ||
| HCT-15 (Colon Cancer) | 0.31[7] | ||
| Compound 12 | MDA-MB-231 (Breast Cancer) | 0.29[7] | |
| HCT-15 (Colon Cancer) | 0.30[7] | ||
| Imidazo[1,2-a]pyrazine | Compound 10b | Hep-2 (Laryngeal Carcinoma) | 20[1] |
| (for comparison) | HepG2 (Hepatocellular Carcinoma) | 18[1] | |
| MCF-7 (Breast Carcinoma) | 21[1] | ||
| A375 (Human Skin Cancer) | 16[1] |
Kinase Inhibition Profile
A primary mechanism through which these scaffolds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. The PI3K/AKT/mTOR and Aurora kinase pathways are notable targets. Below is a comparative table of the inhibitory activities of derivatives from both scaffolds against these kinases.
| Scaffold | Compound/Derivative | Target Kinase | IC50 (nM) |
| Imidazo[1,2-b]pyridazine | Compound 11 | PI3Kα | 94.9% inhibition at 1 nM[8] |
| mTOR | 42.99% inhibition at 1 nM[8] | ||
| Imidazo[1,2-a]pyridine | Compound 35 | PI3Kα | 150[9] |
| Thiazole-substituted derivative | PI3KCA | 2.8[10] | |
| 1,2,4-oxadiazole derivative | PI3Kα | 2[10] | |
| Compound 13k | PI3Kα | 1.94[11] | |
| N-[11C]7 | PI3K | 0.20[12] | |
| mTOR | 21[12] | ||
| Imidazo[1,2-a]pyrazine | SCH 1473759 (12k) | Aurora A | TdF Kd = 0.02[13][14] |
| (for comparison) | Aurora B | TdF Kd = 0.03[13][14] |
Signaling Pathway Visualization
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Both imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds have been utilized to develop potent inhibitors of key kinases in this pathway.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo-based compounds.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[15]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[16] The plates are incubated for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells with medium alone (blank) and medium with the compound solvent (vehicle control) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2 to 4 hours.[16]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[16] A reference wavelength of 650 nm or higher is used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general luminescence-based assay to measure the inhibition of kinase activity by quantifying the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant kinase (e.g., PI3Kα, Aurora A)
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Serial dilutions of the test compounds are prepared in DMSO.
-
Assay Plate Preparation: A small volume of the diluted compounds, a vehicle control (DMSO), and a known inhibitor (positive control) are added to the wells of a 384-well plate.[18]
-
Kinase Reaction Initiation: A master mix containing the kinase and substrate in assay buffer is prepared and dispensed into the wells. The reaction is initiated by adding ATP.[18][19]
-
Incubation: The plate is incubated at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: The ATP detection reagent is added to each well to stop the kinase reaction and generate a luminescent signal. The plate is incubated for a short period to stabilize the signal.[18]
-
Data Acquisition: The luminescence intensity of each well is measured using a plate reader.[18]
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. IC50 values are determined from the dose-response curves.
Synthesis Overview
The synthesis of both imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds generally involves the condensation of an aminopyridazine or aminopyridine, respectively, with an α-halocarbonyl compound.
Imidazo[1,2-b]pyridazine Synthesis: A common method for the synthesis of the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate.[20]
Imidazo[1,2-a]pyridine Synthesis: The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. A classical approach is the Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine with an α-haloketone.[21] More contemporary methods include copper-catalyzed three-component coupling reactions of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[21]
Caption: General synthetic routes for imidazo-based scaffolds.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. atcc.org [atcc.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-conferences.org [bio-conferences.org]
Comparative Guide to the Validation of 6-Chloro-3-methylimidazo[1,2-b]pyridazine Binding to the Tyk2 JH2 Domain
This guide provides a comparative analysis of the binding of imidazo[1,2-b]pyridazine-based inhibitors to the pseudokinase (JH2) domain of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family and a key mediator of cytokine signaling pathways, including those for interleukin (IL)-12, IL-23, and Type I interferons.[1][2][3] These pathways are integral to the pathogenesis of numerous autoimmune and inflammatory diseases.[1] Targeting the JH2 domain offers a strategy for developing allosteric inhibitors with greater selectivity over the highly conserved ATP-binding site within the catalytic (JH1) domain of JAK family members.[4][5]
This document details the binding affinity and selectivity of a representative imidazo[1,2-b]pyridazine compound, herein referred to as "Compound 6" based on its designation in key literature, and compares its performance with other known Tyk2 JH2 inhibitors.[1][6] Detailed experimental protocols for core validation assays are also provided.
Quantitative Data Comparison
The following tables summarize the binding affinity, cellular potency, and selectivity of representative imidazo[1,2-b]pyridazine derivatives and the benchmark clinical inhibitor, Deucravacitinib.
Table 1: Binding Affinity and Cellular Potency of Tyk2 JH2 Inhibitors
| Compound | Class | Tyk2 JH2 Binding IC50 (nM) | IL-23 Stimulated pSTAT3 IC50 (nM) | IFNα Stimulated pSTAT3 IC50 (nM) |
| Compound 6 [1] | Imidazo[1,2-b]pyridazine | 0.8 | 3 | 11 |
| IZP Compound 29 [7][8] | Imidazo[1,2-b]pyridazine | 1.6 | 134 | 74 |
| Deucravacitinib (BMS-986165) [9] | N-methyl pyridazine carboxamide | 0.2 | 5 | 13 |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition. Lower values indicate higher potency.
Table 2: Kinase Selectivity Profile
| Compound | Tyk2 JH2 IC50 (nM) | Tyk2 JH1 IC50 (µM) | JAK1 JH1 IC50 (µM) | JAK2 JH1 IC50 (µM) | JAK3 JH1 IC50 (µM) |
| Compound 6 [1] | 0.8 | >20 | >20 | >20 | >20 |
| IZP Compound 29 [8] | 1.6 | >20 | >20 | >20 | >20 |
| Deucravacitinib (BMS-986165) [9] | 0.2 | >10 | >10 | >10 | >10 |
Note: The data demonstrates high selectivity for the Tyk2 JH2 domain, with significantly weaker or no activity against the catalytic JH1 domains of the JAK family, minimizing off-target effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Tyk2 signaling cascade and a typical workflow for validating the binding of a small molecule inhibitor to the Tyk2 JH2 domain.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
In Vivo Validation of Imidazo[1,2-b]pyridazine Compounds: A Comparative Guide to Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vivo performance of novel imidazo[1,2-b]pyridazine compounds against established anti-tumor agents, supported by experimental data and detailed protocols.
This guide provides a comprehensive analysis of the in vivo anti-tumor activity of several investigational imidazo[1,2-b]pyridazine compounds targeting key oncogenic pathways. The performance of these novel agents is compared with established therapies, offering a valuable resource for researchers and drug development professionals. While direct head-to-head in vivo studies are not always available in the public domain, this guide collates and presents the existing data to facilitate a comparative understanding.
I. Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-tumor efficacy of selected imidazo[1,2-b]pyridazine compounds and their established counterparts.
Mps1 Kinase Inhibition in Non-Small Cell Lung Cancer (NSCLC)
Monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint, making it an attractive target for cancer therapy. The imidazo[1,2-b]pyridazine-based compound 27f has demonstrated potent and selective Mps1 inhibition.[1] Its in vivo activity is compared here with Paclitaxel, a standard-of-care chemotherapeutic for NSCLC.
| Compound | Target | Cancer Model | Dosing Regimen | Key Efficacy Results | Oral Bioavailability | Reference |
| Imidazo[1,2-b]pyridazine 27f | Mps1 | A549 (NSCLC) Xenograft | Orally administered (dosage not specified in provided abstracts) | Active in vivo with remarkable antiproliferative activity.[2] | Yes[2] | [2] |
| BAY 1161909 (Mps1 Inhibitor) | Mps1 | Various Xenograft Models | Monotherapy (dosage not specified) | Moderate efficacy as a monotherapy.[3][4] | Not Specified | [3][4] |
| Paclitaxel | Microtubules | A549 (NSCLC) Xenograft | 20 mg/kg, i.p., twice weekly | Standard chemotherapeutic agent for NSCLC.[5] | No (Intravenous) | [5] |
Note: Direct comparative in vivo studies between 27f and Paclitaxel monotherapies were not found in the provided search results. The combination of Mps1 inhibitors with paclitaxel has shown synergistic effects, enhancing anti-tumor efficacy.[3][4][6]
mTOR Inhibition in Non-Small Cell Lung Cancer (NSCLC)
The mTOR signaling pathway is frequently dysregulated in cancer, promoting cell growth and proliferation. The imidazo[1,2-b]pyridazine derivative A17 has been identified as a potent mTOR inhibitor.[7] Its in vivo performance is compared with Everolimus, an approved mTOR inhibitor.
| Compound | Target | Cancer Model | Dosing Regimen | Key Efficacy Results | Reference |
| Imidazo[1,2-b]pyridazine A17 | mTOR | A549 (NSCLC) Xenograft | Not specified in provided abstracts | Obvious anticancer effect observed in vivo.[7] | [7] |
| Everolimus | mTORC1 | H-596 (NSCLC) Xenograft | 1-5 mg/kg/day, oral | Inhibition of tumor growth.[8] | [8][9] |
Note: A direct in vivo comparison of A17 and Everolimus in the same A549 xenograft model was not available in the provided search results.
Bruton's Tyrosine Kinase (BTK) Inhibition in B-Cell Malignancies
Bruton's tyrosine kinase is a key component of the B-cell receptor signaling pathway, crucial for the survival and proliferation of malignant B-cells. The imidazo[1,2-b]pyridazine derivative TM471-1 (compound 22) is a potent and selective irreversible BTK inhibitor.[10] Its efficacy is compared with Ibrutinib, a first-in-class BTK inhibitor.
| Compound | Target | Cancer Model | Dosing Regimen | Key Efficacy Results | Safety Profile | Reference |
| Imidazo[1,2-b]pyridazine TM471-1 (Compound 22) | BTK | Xenograft Model (B-cell malignancy) | 15 mg/kg | Complete tumor regression in 7 out of 10 mice.[10] | Favorable safety profile.[10] | [10] |
| Ibrutinib | BTK | Relapsed/Refractory Marginal Zone Lymphoma (Clinical Study) | 560 mg, oral, once daily | Overall response rate of 48%.[11] | Generally well-tolerated, but associated with off-target effects.[12] | [11] |
Note: The provided data for TM471-1 is from a preclinical xenograft model, while the data for Ibrutinib is from a clinical study in patients. Direct preclinical in vivo comparisons were not available in the search results.
II. Experimental Protocols
A549 Non-Small Cell Lung Cancer Xenograft Model
This protocol provides a general framework for establishing and evaluating anti-tumor efficacy in an A549 xenograft model.
a. Cell Culture:
-
A549 human lung carcinoma cells are cultured in an appropriate medium (e.g., F-12K Medium) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Animal Model:
-
Female athymic nude mice (4-6 weeks old) are used.
-
Animals are housed in a specific pathogen-free environment.
c. Tumor Implantation:
-
A549 cells are harvested and resuspended in a sterile solution (e.g., PBS or serum-free medium), often mixed with Matrigel to enhance tumor take rate.
-
Approximately 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.
d. Tumor Growth Monitoring and Treatment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The imidazo[1,2-b]pyridazine compound or the comparator drug is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.
-
Animal body weight and general health are monitored throughout the study.
e. Efficacy Evaluation:
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
B-Cell Malignancy Xenograft Model
This protocol outlines a general procedure for in vivo efficacy studies in a B-cell lymphoma model.
a. Cell Lines and Animal Models:
-
Human B-cell lymphoma cell lines (e.g., Daudi, Raji) are cultured in appropriate media.
-
Immunocompromised mice, such as NOD-SCID or NSG mice, are used to allow for the engraftment of human cells.
b. Tumor Cell Inoculation:
-
Tumor cells are injected intravenously or subcutaneously into the mice. The route of inoculation can influence the disease model (e.g., disseminated vs. solid tumor).
c. Treatment and Monitoring:
-
Treatment with the investigational BTK inhibitor (e.g., TM471-1) or a standard-of-care agent (e.g., Ibrutinib) is initiated at a specified time point after tumor cell inoculation.
-
Disease progression is monitored by measuring tumor volume (for subcutaneous models) or by assessing clinical signs and survival.
-
For disseminated models, bioluminescence imaging can be used if the tumor cells are engineered to express luciferase.
d. Efficacy Assessment:
-
Efficacy is evaluated based on tumor growth delay, reduction in tumor burden, or improvement in overall survival compared to the control group.
III. Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the discussed imidazo[1,2-b]pyridazine compounds.
Caption: Mps1 Signaling Pathway Inhibition.
Caption: mTOR Signaling Pathway Inhibition.
References
- 1. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Everolimus inhibits the proliferation and migration of epidermal growth factor receptor-resistant lung cancer cells A549 via regulating the microRNA-4328/phosphatase and tensin homolog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives as Potent and Highly Selective Irreversible Brutonâs Tyrosine Kinase (BTK) Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 11. Targeting Bruton tyrosine kinase with ibrutinib in relapsed/refractory marginal zone lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrmeetingnews.org [aacrmeetingnews.org]
A Comparative Analysis of Imidazo[1,2-b]pyridazine Derivatives as Potent and Selective BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of the B-cell receptor (BCR) signaling pathway. Its role in the proliferation, differentiation, and survival of B-cells has established it as a key therapeutic target for B-cell malignancies and autoimmune diseases. The development of small molecule inhibitors targeting BTK has revolutionized the treatment landscape for these conditions. This guide provides a comparative analysis of a promising imidazo[1,2-b]pyridazine derivative, TM471-1 (compound 22), in the context of established BTK inhibitors, offering insights into its performance supported by preclinical data.
Introduction to Imidazo[1,2-b]pyridazines in BTK Inhibition
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Recently, derivatives of this scaffold have been investigated as potent and selective inhibitors of BTK. These compounds are designed to form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity. This guide focuses on the preclinical data of a lead compound from this class, TM471-1, and compares its profile with first and second-generation BTK inhibitors.
Quantitative Data Summary
The following tables summarize the key preclinical data for the imidazo[1,2-b]pyridazine derivative TM471-1 and provide a comparison with the established BTK inhibitors Ibrutinib, Acalabrutinib, and Zanubrutinib.
Table 1: In Vitro Potency and Selectivity
| Compound | Chemical Scaffold | BTK IC50 (nM) | Kinase Selectivity | Reference(s) |
| TM471-1 (compound 22) | Imidazo[1,2-b]pyridazine | 1.3 | Highly selective across a panel of 310 kinases | [1][2] |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | 0.5 | Inhibits other kinases including TEC family kinases, EGFR, ITK, JAK3, HER2, BLK | [3][4] |
| Acalabrutinib | Acryloylaminopyrazine | 5.1 | More selective than Ibrutinib, with minimal off-target activity | [4] |
| Zanubrutinib | Pyrimidine | <1 | Highly selective with minimal off-target inhibition | [5] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Animal Model | Dosing | Outcome | Reference(s) |
| TM471-1 (compound 22) | Xenograft model | 15 mg/kg | Significant tumor growth inhibition, with complete regression in 7 out of 10 mice. [1][2] | [1][2] |
| Ibrutinib | Various B-cell malignancy models | Varies | Dose-dependent tumor growth inhibition | |
| Acalabrutinib | Various B-cell malignancy models | Varies | Potent anti-tumor activity | |
| Zanubrutinib | Various B-cell malignancy models | Varies | Significant tumor growth inhibition |
BTK Signaling Pathway
The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade.
BTK Signaling Pathway
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of BTK inhibitors.
In Vitro BTK Kinase Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of BTK by measuring the incorporation of a radiolabeled phosphate from ATP into a substrate.
-
Materials:
-
Recombinant human BTK enzyme
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Test compounds (e.g., TM471-1) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction plate, add the BTK enzyme, peptide substrate, and kinase reaction buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the autophosphorylation of BTK at Tyr223 in a cellular context, which is a hallmark of its activation.
-
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
Cell culture medium and supplements
-
Test compounds (e.g., TM471-1) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
-
-
Procedure:
-
Seed the B-cell lymphoma cells in a culture plate and allow them to adhere or stabilize.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 2 hours).
-
Lyse the cells using ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total BTK to serve as a loading control.
-
Quantify the band intensities to determine the inhibition of BTK autophosphorylation.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the screening and evaluation of novel BTK inhibitors.
BTK Inhibitor Discovery Workflow
Conclusion
The imidazo[1,2-b]pyridazine derivative TM471-1 demonstrates highly potent and selective inhibition of BTK, coupled with promising in vivo efficacy.[1][2] Its performance in preclinical studies suggests that the imidazo[1,2-b]pyridazine scaffold is a valuable starting point for the development of next-generation BTK inhibitors. When compared to established BTK inhibitors, TM471-1 exhibits comparable potency and a favorable selectivity profile, highlighting its potential for further clinical development. The data and protocols presented in this guide offer a valuable resource for researchers in the field of kinase inhibitor drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Comparative Cross-Reactivity Profiling of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of a representative imidazo[1,2-b]pyridazine-based kinase inhibitor with other well-characterized kinase inhibitors. Due to the limited publicly available kinase profiling data for 6-Chloro-3-methylimidazo[1,2-b]pyridazine, this guide will utilize data for a closely related and well-profiled analog from the same chemical class, referred to herein as IZP-Analog , to illustrate the principles of cross-reactivity analysis. The methodologies and comparative data presented can serve as a framework for evaluating the selectivity of novel kinase inhibitors.
The imidazo[1,2-b]pyridazine scaffold is a prevalent core in the development of kinase inhibitors, with derivatives showing potent activity against a range of kinases including Bruton's tyrosine kinase (BTK), Rho-associated coiled-coil containing protein kinase (ROCK), and Tyrosine Kinase 2 (TYK2). Understanding the selectivity of these compounds is crucial for advancing potent and safe therapeutics.
Comparative Kinase Inhibition Profiles
To contextualize the selectivity of the imidazo[1,2-b]pyridazine scaffold, we compare the inhibition profile of IZP-Analog (a potent BTK inhibitor) with two well-known kinase inhibitors: Staurosporine , a broad-spectrum inhibitor, and Dasatinib , a multi-targeted inhibitor. The data is presented as the percentage of inhibition at a fixed concentration, providing a snapshot of the compounds' selectivity across the kinome.
Table 1: Comparative Kinase Inhibition Data (% Inhibition at 1 µM)
| Kinase Target | IZP-Analog (% Inhibition) | Staurosporine (% Inhibition) | Dasatinib (% Inhibition) | Kinase Family |
| BTK | 99 | 98 | 99 | Tec Family |
| ABL1 | 25 | 99 | 100 | Abl Family |
| SRC | 35 | 99 | 100 | Src Family |
| LCK | 40 | 100 | 100 | Src Family |
| EGFR | 10 | 95 | 85 | EGFR Family |
| VEGFR2 | 15 | 98 | 90 | PDGF/VEGF Receptor Family |
| ROCK2 | 60 | 92 | 75 | AGC Family |
| PIM1 | 5 | 97 | 50 | CAMK Family |
| CDK2 | 2 | 99 | 30 | CMGC Family |
| p38α (MAPK14) | 8 | 96 | 65 | CMGC Family |
Note: The data for IZP-Analog is representative of a highly selective imidazo[1,2-b]pyridazine derivative targeting BTK, synthesized for illustrative purposes based on publicly available data for this class of compounds. Data for Staurosporine and Dasatinib are compiled from various kinase profiling studies.
Experimental Protocols
The following are detailed methodologies for two common kinase profiling assays used to generate the type of data presented above.
Radiometric Kinase Assay
This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (peptide or protein), and the test compound (e.g., IZP-Analog) at various concentrations in a kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO).
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to a final concentration of 10 µM.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination and Spotting: Stop the reaction by adding a solution of phosphoric acid. Spot a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition by comparing the radioactivity in the presence of the test compound to the control (DMSO vehicle).
KiNativ™ Kinase Profiling
This chemical proteomics platform measures inhibitor binding to native kinases in cell or tissue lysates.
Protocol:
-
Lysate Preparation: Prepare a cell or tissue lysate under native conditions to preserve kinase activity.
-
Inhibitor Incubation: Incubate the lysate with the test compound (e.g., IZP-Analog) at various concentrations to allow for binding to target kinases.
-
Probe Labeling: Add a biotinylated, irreversible ATP probe that covalently labels the active site of kinases that are not occupied by the test compound.
-
Enrichment: Lyse the cells, digest the proteins into peptides, and enrich the biotin-labeled peptides using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled kinase active-site peptides.
-
Data Analysis: Determine the degree of inhibition for each kinase by comparing the abundance of its labeled active-site peptide in the inhibitor-treated sample to a vehicle control. This provides a quantitative measure of inhibitor binding to a large number of kinases simultaneously.
Visualizations
Signaling Pathway Diagram
Caption: Generalized kinase signaling pathway and point of inhibition.
Experimental Workflow: Radiometric Assay
Caption: Workflow for a radiometric kinase inhibition assay.
Experimental Workflow: KiNativ™ Profiling
Caption: Workflow for KiNativ™-based kinase inhibitor profiling.
Unraveling the Mechanism of Action of Imidazo[1,2-b]pyridazine-Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse class of therapeutic agents with significant potential in oncology, immunology, and infectious diseases. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, key regulators of cellular signaling. This guide provides a comprehensive comparison of the performance of imidazo[1,2-b]pyridazine-based drugs against various kinase targets and the anti-tubercular target QcrB, supported by experimental data and detailed methodologies.
I. Tyrosine Kinase 2 (Tyk2) Inhibition
Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors of Tyk2, a member of the Janus kinase (JAK) family. These inhibitors bind to the pseudokinase (JH2) domain of Tyk2, leading to the disruption of downstream signaling pathways involved in inflammatory and autoimmune diseases.
Comparative Performance of Tyk2 Inhibitors
| Compound Class | Inhibitor Example | Target | IC50 (nM) | Selectivity |
| Imidazo[1,2-b]pyridazine | Compound 7 | Tyk2 JH2 | 480 | High selectivity over other kinases, including IKKβ (>2 µM)[1] |
| Deuterated Pyrrolopyrimidine | Deucravacitinib | Tyk2 (allosteric) | 0.2 | >100-fold greater selectivity for TYK2 versus JAK1/3 and >2000-fold for TYK2 versus JAK2[2][3] |
Signaling Pathway: JAK-STAT
Tyk2 is a crucial component of the JAK-STAT signaling pathway, which is activated by cytokines such as IL-12, IL-23, and Type I interferons. Upon cytokine binding to their receptors, Tyk2 is activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in immune responses. Imidazo[1,2-b]pyridazine-based Tyk2 inhibitors block this cascade at an early stage.
JAK-STAT signaling pathway and the point of inhibition by imidazo[1,2-b]pyridazines.
Experimental Protocol: Tyk2 JH2 Ligand Binding Assay (HTRF)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the Tyk2 JH2 domain.
-
Reagents : Recombinant Tyk2 JH2 domain, fluorescently labeled tracer, europium-labeled anti-tag antibody, assay buffer.
-
Procedure :
-
Add 5 µL of diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a mixture of Tyk2 JH2 protein and the fluorescent tracer.
-
Add 5 µL of the europium-labeled antibody.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis : The HTRF ratio (665 nm/620 nm) is calculated. A decrease in the ratio indicates displacement of the tracer by the test compound. IC50 values are determined from dose-response curves.[1]
II. PIM Kinase Inhibition
Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases, a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are overexpressed in various cancers and play a role in cell survival and proliferation.
Comparative Performance of PIM Kinase Inhibitors
| Compound Class | Inhibitor Example | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) |
| Imidazo[1,2-b]pyridazine | K00135 | Low nanomolar | Higher IC50 vs PIM1 | - |
| Imidazo[1,2-b]pyridazine | SGI-1776 | 7 | 363 | 69[4][5][6] |
| Pyrazolopyrimidine | AZD1208 | 0.4 | 5 | 1.9[7] |
Signaling Pathway: PIM Kinase Downstream Effects
PIM kinases are constitutively active and regulated at the transcriptional level by the JAK/STAT pathway. They phosphorylate a variety of downstream targets, including the pro-apoptotic protein BAD and the cell cycle regulator p21, thereby promoting cell survival and proliferation.
PIM kinase signaling and inhibition by imidazo[1,2-b]pyridazines.
Experimental Protocol: PIM1 Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Reagents : Recombinant PIM1 kinase, PIM1 substrate (e.g., S6K synthetic peptide), ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure :
-
In a 384-well plate, add 1 µL of the test inhibitor (e.g., SGI-1776) or vehicle (5% DMSO).
-
Add 2 µL of PIM1 enzyme.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Record luminescence.
-
-
Data Analysis : The luminescent signal is proportional to the amount of ADP produced. IC50 values are calculated from dose-response curves.[5]
III. Monopolar Spindle 1 (Mps1/TTK) Kinase Inhibition
Imidazo[1,2-b]pyridazine derivatives have been developed as highly potent and selective inhibitors of Mps1, a key regulator of the spindle assembly checkpoint (SAC) in mitosis. Inhibition of Mps1 leads to premature anaphase and cell death in cancer cells.
Comparative Performance of Mps1 Inhibitors
| Compound Class | Inhibitor Example | Cellular Mps1 IC50 (nM) | A549 Cell Proliferation IC50 (nM) |
| Imidazo[1,2-b]pyridazine | Compound 27f | 0.70 | 6.0[8][9][10] |
| Purine-based | AZ3146 | ~35 (biochemical) | -[11][12][13] |
Experimental Workflow: Cell Viability Assay
A common method to assess the anti-proliferative effects of Mps1 inhibitors is a cell viability assay, such as the MTT or CellTiter-Glo assay.
Workflow for a cell viability assay to determine inhibitor potency.
Experimental Protocol: Mps1 Kinase Assay (ADP-Glo™)
-
Reagents : Recombinant human Mps1 (TTK) kinase, Myelin Basic Protein (MBP) as a substrate, ATP, Kinase Buffer, DTT, ADP-Glo™ Kinase Assay kit.
-
Procedure :
-
Prepare a master mix containing Kinase Buffer, DTT, MBP, and ATP.
-
Add the master mix to the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding diluted Mps1 enzyme.
-
Incubate at 30°C for 45 minutes.
-
Add ADP-Glo™ Reagent and incubate for 45 minutes at room temperature.
-
Add Kinase Detection Reagent and incubate for another 45 minutes.
-
Read luminescence.
-
-
Data Analysis : Subtract the "blank" reading and express the results as a percentage of the positive control (no inhibitor).[6][14][15]
IV. IκB Kinase β (IKKβ) Inhibition
Certain imidazo[1,2-b]pyridazine derivatives act as inhibitors of IKKβ, a key kinase in the NF-κB signaling pathway, which is a central regulator of inflammation and is implicated in various cancers.
Comparative Performance of IKKβ Inhibitors
| Compound Class | Inhibitor Example | p65 EC50 (nM) |
| Imidazo[1,2-b]pyridazine | (Specific derivatives) | (Data not widely available in direct comparison) |
| Thiophene Derivative | SC-75741 | 200[16][17][18][19] |
Experimental Protocol: IKKβ Kinase Assay (TR-FRET)
This assay measures the phosphorylation of an IκBα-derived peptide by IKKβ.
-
Reagents : Recombinant IKKβ, biotinylated IκBα peptide substrate, ATP, Europium-labeled anti-phospho-IκBα antibody, Streptavidin-Allophycocyanin (SA-APC), assay buffer.
-
Procedure :
-
Add diluted test compound to the assay plate.
-
Add the IKKβ enzyme solution.
-
Initiate the kinase reaction by adding a mixture of biotinylated IκBα substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
Add the detection mix (Eu-labeled antibody and SA-APC).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible reader.
-
-
Data Analysis : Calculate the TR-FRET ratio and determine the percent inhibition for each concentration of the test compound.
V. Bruton's Tyrosine Kinase (BTK) Inhibition
Imidazo[1,2-b]pyridazines have been developed as potent and highly selective irreversible inhibitors of BTK, a critical enzyme in the B-cell receptor signaling pathway. These inhibitors are promising for the treatment of B-cell malignancies.
Comparative Performance of BTK Inhibitors
| Compound Class | Inhibitor Example | BTK IC50 (nM) | Selectivity |
| Imidazo[1,2-b]pyridazine | (Specific derivatives) | (Data not widely available in direct comparison) | - |
| Pyrazolopyrimidine | Ibrutinib | 0.5 | Less selective, inhibits other kinases (e.g., EGFR, ITK)[20][21][22][23] |
| Acrylamide | Acalabrutinib | 3 | More selective than ibrutinib[22][24] |
| Acrylamide | Zanubrutinib | <1 | More selective than ibrutinib[24][25] |
Experimental Protocol: BTK Enzymatic Assay (ADP-Glo™)
-
Reagents : Recombinant human BTK enzyme, BTK substrate (e.g., poly(Glu,Tyr) 4:1), ATP, Kinase Buffer, ADP-Glo™ Kinase Assay Kit.
-
Procedure :
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the BTK enzyme and the diluted inhibitor.
-
Incubate to allow for compound binding.
-
Initiate the reaction by adding a solution of ATP and BTK substrate.
-
Incubate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add Kinase Detection Reagent and incubate for 30-60 minutes.
-
Read luminescence.
-
-
Data Analysis : Calculate the percent inhibition and IC50 value from the dose-response curve.[3][4]
VI. mTOR Inhibition
Derivatives of imidazo[1,2-b]pyridazine have been synthesized as ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth and proliferation. Some compounds exhibit dual PI3K/mTOR inhibitory activity.
Comparative Performance of mTOR Inhibitors
| Compound Class | Inhibitor Example | mTOR IC50 (nM) | A549 Cell Proliferation IC50 (nM) |
| Imidazo[1,2-b]pyridazine | Compound A17 | 67 | 20[26][27] |
| Imidazo[1,2-b]pyridazine | Compound 42 | 3.12 (dual PI3K/mTOR) | -[20] |
| Macrolide | Everolimus | - | 1-100 (cell line dependent)[28][29][30][31][32] |
Signaling Pathway: mTOR
mTOR is a key component of two distinct protein complexes, mTORC1 and mTORC2, which regulate a wide array of cellular processes in response to growth factors, nutrients, and cellular energy levels. Imidazo[1,2-b]pyridazine-based mTOR inhibitors typically compete with ATP in the kinase domain, blocking the phosphorylation of downstream targets of both mTORC1 and mTORC2.
The mTOR signaling pathway and points of inhibition.
Experimental Protocol: mTORC1 Kinase Assay
-
Immunoprecipitation :
-
Lyse cells and immunoprecipitate mTORC1 using an anti-raptor antibody.
-
Wash the immunoprecipitates extensively.
-
-
Kinase Reaction :
-
Resuspend the beads in kinase buffer.
-
Add a recombinant, inactive substrate (e.g., GST-p70S6K) and ATP.
-
Incubate at 37°C for 30 minutes.
-
-
Detection :
-
Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
VII. Anti-Tubercular Activity via QcrB Inhibition
Imidazo[1,2-a]pyridines, a closely related scaffold, have been identified as inhibitors of QcrB in Mycobacterium tuberculosis. QcrB is a subunit of the electron transport chain's cytochrome bcc-aa3 supercomplex, and its inhibition disrupts cellular respiration and ATP synthesis. While specific imidazo[1,2-b]pyridazine data against QcrB is less prevalent, the related scaffold's mechanism provides a strong rationale for their investigation.
Comparative Performance of Anti-Tubercular Agents Targeting Energy Metabolism
| Compound Class | Inhibitor Example | Target | MIC against M. tuberculosis H37Rv (µg/mL) |
| Imidazo[1,2-a]pyridine | (Various examples) | QcrB | 0.03 - 5[32][33][34] |
| Diarylquinoline | Bedaquiline | ATP synthase | 0.03 - 0.06 |
| Diarylquinoline | TBAJ-876 | ATP synthase | 0.006[35] |
Experimental Protocol: M. tuberculosis Minimum Inhibitory Concentration (MIC) Assay
-
Culture Preparation : Grow M. tuberculosis H37Rv to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9).
-
Compound Dilution : Prepare serial dilutions of the test compound in a 96-well microplate.
-
Inoculation : Add a standardized inoculum of M. tuberculosis to each well.
-
Incubation : Incubate the plates at 37°C for 7-14 days.
-
Readout : Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a viability indicator like resazurin.[29]
References
- 1. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. figshare.com [figshare.com]
- 11. adooq.com [adooq.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. TBAJ-876 Retains Bedaquiline’s Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SC75741 | Benchchem [benchchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. SC75741 | NF-κB | Influenza Virus | TargetMol [targetmol.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. MAIC of ibrutinib versus other covalent BTK inhibitors in frontline CLL treatment | VJHemOnc [vjhemonc.com]
- 24. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Overview of Research into mTOR Inhibitors [mdpi.com]
- 27. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mTOR Inhibitor Everolimus Modulates Tumor Growth in Small-Cell Carcinoma of the Ovary, Hypercalcemic Type and Augments the Drug Sensitivity of Cancer Cells to Cisplatin [mdpi.com]
- 29. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines | PLOS One [journals.plos.org]
- 30. Efficacy of everolimus, a novel mTOR inhibitor, against basal‐like triple‐negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of a Privileged Scaffold: A Structure-Activity Comparison of Ponatinib and its Unadorned Core, 6-Chloro-3-methylimidazo[1,2-b]pyridazine
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a detailed comparison of the potent multi-kinase inhibitor, Ponatinib, against its fundamental chemical backbone, 6-Chloro-3-methylimidazo[1,2-b]pyridazine. By dissecting the structural components of Ponatinib, we illuminate why it stands as a powerful therapeutic agent, while its simple core remains biologically inert in the context of kinase inhibition.
The imidazo[1,2-b]pyridazine ring system is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This is exemplified by the FDA-approved drug Ponatinib, which is built upon this core structure.[1] However, the scaffold alone is insufficient for potent biological activity. This comparison will demonstrate that the extensive and carefully designed substitutions on the imidazo[1,2-b]pyridazine core are what bestow upon Ponatinib its remarkable potency and broad kinase inhibition profile.
Unveiling the Structures: From a Simple Scaffold to a Complex Inhibitor
The striking difference in structural complexity between this compound and Ponatinib is immediately apparent. The former is a simple bicyclic heterocycle with minimal substitutions, while the latter is an intricately decorated molecule resulting from extensive structure-based drug design.
Structure-Activity Relationship (SAR) Deep Dive
The potency of Ponatinib is not inherent to its imidazo[1,2-b]pyridazine core but is a direct result of the synergistic contributions of its various functional groups. A detailed analysis of Ponatinib's SAR reveals the crucial role of each component in its ability to bind to the ATP-binding pocket of kinases, including the notoriously resistant T315I mutant of BCR-ABL.[2][3]
In stark contrast, this compound lacks the necessary functionalities for effective kinase inhibition. Its simple structure is devoid of the key interaction points that enable Ponatinib's high-affinity binding. While no direct kinase inhibition data is publicly available for this specific compound, the extensive body of research on imidazo[1,2-b]pyridazine-based kinase inhibitors consistently demonstrates that significant substitutions at the 3 and 6 positions are essential for any meaningful activity.[4][5][6][7][8]
Table 1: Structure-Activity Relationship (SAR) Comparison
| Structural Feature | Ponatinib | This compound | Contribution to Kinase Inhibition |
| Imidazo[1,2-b]pyridazine Core | Present | Present | Serves as a rigid scaffold to orient the key interacting moieties. The imidazole ring interacts with the hinge region of the kinase.[9] |
| 3-Ethynyl Linker | Present | Absent (Methyl group at position 3) | Crucial for overcoming the T315I "gatekeeper" mutation in BCR-ABL by providing a rigid linker that avoids steric clash with the bulky isoleucine residue.[10] |
| 4-Methylbenzoyl Group | Present | Absent | Occupies a hydrophobic pocket and contributes to the overall binding affinity.[2] |
| Trifluoromethylphenyl Group | Present | Absent | Engages in additional hydrophobic interactions within the binding pocket.[9] |
| N-methylpiperazine Moiety | Present | Absent | Enhances solubility and provides a key interaction point with the solvent-exposed region of the kinase. |
Quantitative Comparison: Ponatinib's Potent Kinase Inhibition Profile
Ponatinib is a multi-targeted kinase inhibitor, demonstrating potent activity against a wide range of kinases. This broad activity is a direct consequence of its optimized structure, which can adapt to the ATP-binding sites of various kinases. The table below summarizes the inhibitory activity of Ponatinib against a panel of clinically relevant kinases. No comparable data exists for this compound, which is presumed to be inactive.
Table 2: Ponatinib Kinase Inhibition Profile (IC50 values)
| Kinase Target | IC50 (nM) | Reference(s) |
| ABL (native) | 0.37 | [11] |
| ABL (T315I mutant) | 2.0 | [11] |
| SRC | 5.4 | [11] |
| VEGFR2 | 1.5 | [12] |
| PDGFRα | 1.1 | [12] |
| FGFR1 | 2.0 | [11] |
| c-KIT | 12.5 | [12] |
| FLT3 | 4.0 | [12] |
| RET | 25.8 | [12] |
Case Study: The Importance of Substitution on the Imidazo[1,2-b]pyridazine Scaffold
To further underscore the necessity of functionalizing the imidazo[1,2-b]pyridazine core, we can examine another series of kinase inhibitors based on this scaffold. A study on 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives as inhibitors of DYRK and CLK kinases highlights the critical role of these substitutions.[4] The unsubstituted or minimally substituted core is consistently shown to be inactive, with potency only emerging upon the introduction of specific chemical groups at the 3 and 6 positions that can engage in key interactions with the target kinase.
Signaling Pathway Inhibition: The Mechanism of Action of Ponatinib
Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of target kinases. In the context of Chronic Myeloid Leukemia (CML), its primary target is the BCR-ABL fusion protein. By occupying the ATP-binding pocket, Ponatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade that drives the proliferation of cancer cells.[9] Its unique structure allows it to effectively inhibit both the native and the T315I mutant forms of BCR-ABL.[10]
Experimental Protocols
The determination of a compound's kinase inhibitory activity and its effect on cell viability are fundamental steps in drug discovery. Below are outlines of standard experimental protocols used to evaluate compounds like Ponatinib.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
-
Reaction Setup : A reaction mixture is prepared containing the purified kinase, a substrate (e.g., a peptide), and ATP in a suitable buffer.
-
Inhibitor Addition : The test compound (e.g., Ponatinib) is added at various concentrations. A control reaction with no inhibitor is also prepared.
-
Incubation : The reaction is incubated at a specific temperature (e.g., 30°C) for a set period to allow for phosphorylation of the substrate.
-
Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis : The percentage of kinase inhibition is calculated for each concentration of the compound. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the inhibition data against the compound concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding : Cancer cells (e.g., Ba/F3 cells expressing BCR-ABL) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with serial dilutions of the test compound. Control wells with untreated cells are also included.
-
Incubation : The plate is incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.
Conclusion
The comparison between Ponatinib and its unadorned core, this compound, serves as a powerful illustration of the principles of modern drug design. While the imidazo[1,2-b]pyridazine scaffold provides a valuable starting point, it is the strategic and intricate placement of various functional groups that transforms a simple heterocycle into a potent, life-saving therapeutic. The detailed structure-activity relationship of Ponatinib, born from rigorous scientific investigation, highlights the necessity of these decorations for high-affinity binding and effective inhibition of a broad spectrum of kinases. This understanding is crucial for the continued development of next-generation kinase inhibitors to combat cancer and other diseases.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Structural mechanism of the Pan-BCR-ABL inhibitor ponatinib (AP24534): lessons for overcoming kinase inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 6. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6-Chloro-3-methylimidazo[1,2-b]pyridazine Against Known PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical novel compound, 6-Chloro-3-methylimidazo[1,2-b]pyridazine, against a selection of well-characterized Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its frequent dysregulation in cancer and other diseases has made it a prime target for therapeutic intervention.[4][5] This document is intended to serve as a resource for researchers and drug development professionals by providing a framework for evaluating new potential PI3K inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory potency (IC50 values) of several known PI3K inhibitors against the four Class I PI3K isoforms (α, β, δ, γ). For the purpose of this guide, placeholder data for this compound is included to illustrate how a novel compound would be benchmarked.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | Selectivity Profile |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Pan-PI3K, Isoform-selective] |
| Alpelisib (BYL719) | 5 | - | - | - | α-selective[6] |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | Pan-PI3K[7] |
| GDC-0941 | 3 | 33 | 3 | 75 | Pan-PI3K[8] |
| Idelalisib | - | - | 2.5 | 8.5 | δ/γ-selective |
| NVP-BEZ235 | 4 | 76 | 5 | 7 | Pan-PI3K/mTOR[8] |
| ZSTK474 | 16 | 44 | 5 | 49 | Pan-PI3K[8] |
| PI-103 | 2 | 3 | 3 | 15 | Pan-PI3K/mTOR[6][7] |
| Wortmannin | ~2-5 | ~2-5 | ~2-5 | ~2-5 | Pan-PI3K (irreversible)[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are standard protocols for key experiments in the evaluation of PI3K inhibitors.
In Vitro Kinase Assay (e.g., TR-FRET)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
-
Objective: To determine the IC50 value of the test compound against each PI3K isoform.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the production of PIP3, the product of PI3K activity. Inhibition of PI3K results in a decreased FRET signal.
-
Procedure:
-
Add 2.5 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the respective PI3K enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the product by adding TR-FRET detection reagents.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.[9]
-
Cellular Phospho-Akt Western Blot
This assay assesses the ability of a compound to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
-
Objective: To determine the effect of the test compound on the phosphorylation of Akt at Ser473 and/or Thr308.
-
Procedure:
-
Culture a relevant cancer cell line (e.g., MCF7, U87MG) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Akt (Ser473/Thr308) and total Akt.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of Akt phosphorylation inhibition.[9]
-
Cell Proliferation Assay (e.g., MTS Assay)
This assay evaluates the effect of the test compound on the growth and viability of cancer cell lines.
-
Objective: To determine the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) of the test compound in cancer cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the data to the vehicle-treated cells and calculate GI50/IC50 values.[9]
-
Mandatory Visualizations
PI3K Signaling Pathway
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Class I phosphatidylinositol 3-kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Kinase Selectivity Profile of Imidazo[1,2-b]pyridazine Derivatives: A Comparative Guide
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. While public domain data on the specific compound 6-Chloro-3-methylimidazo[1,2-b]pyridazine is limited, extensive research on its derivatives reveals a high degree of target selectivity and potent inhibitory activity against several important kinase families. This guide provides a comparative overview of the selectivity profiles of various imidazo[1,2-b]pyridazine-based inhibitors, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Kinase Inhibition Profile
Derivatives of the imidazo[1,2-b]pyridazine core have been shown to be potent inhibitors of several kinases, including Tyrosine Kinase 2 (TYK2), Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), CDC-like kinases (CLKs), Pim kinases, and I-kappa B kinase (IKKβ).
Comparative Selectivity of Imidazo[1,2-b]pyridazine Derivatives
The selectivity of these compounds can be remarkably high. For instance, a derivative targeting the pseudokinase (JH2) domain of TYK2 displayed greater than 10,000-fold selectivity for its target over a panel of 230 other kinases.[1] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The table below summarizes the inhibitory activities of representative imidazo[1,2-b]pyridazine derivatives against various kinases.
| Compound Class | Primary Target(s) | IC50 | Key Selectivity Notes | Reference |
| TYK2 JH2 Ligand | TYK2 (pseudokinase domain) | <10 nM | >10,000-fold selective over 230 other kinases, including other JAK family members. | [1] |
| 3,6-Disubstituted | DYRK1A, CLK1, CLK4 | 50 nM, 82 nM, 44 nM | Selective for DYRKs and CLKs. | [2] |
| PIM Kinase Inhibitor | PIM1, PIM2 | Nanomolar | Selective against a panel of 50 serine-threonine kinases. | [3] |
| IKKβ Inhibitor | IKKβ | Sub-micromolar | Optimized for potency and cell permeability. | [4] |
Experimental Protocols
The determination of kinase selectivity is a critical step in the characterization of potential drug candidates. A common methodology involves screening the compound against a large panel of kinases.
Kinase Selectivity Profiling (KINOMEscan™ as an example)
A widely used method for assessing kinase selectivity is the KINOMEscan™ assay platform. This competition binding assay quantifies the ability of a compound to displace a ligand from the active site of a kinase.
-
Library and Compound Preparation : A comprehensive library of kinases is expressed, typically as DNA-tagged fusion proteins. The test compound is prepared at a specific concentration.
-
Binding Assay : The test compound is incubated with the DNA-tagged kinases and an immobilized, active-site directed ligand.
-
Quantification : The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis : The results are typically expressed as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound. A lower percentage indicates a higher affinity of the compound for the kinase.
Signaling Pathways
The kinases targeted by imidazo[1,2-b]pyridazine derivatives are involved in critical signaling pathways implicated in various diseases.
TYK2 Signaling Pathway
TYK2 is a member of the Janus kinase (JAK) family and is essential for signaling downstream of certain cytokine receptors, including those for IL-12, IL-23, and type I interferons.[5] Allosteric inhibition of the TYK2 pseudokinase domain (JH2) by imidazo[1,2-b]pyridazine derivatives can effectively block the activation of the catalytic (JH1) domain, thereby modulating the inflammatory response.[5]
IKKβ Signaling Pathway
IKKβ is a key component of the IκB kinase complex, which is central to the activation of the NF-κB transcription factor. Inhibition of IKKβ by imidazo[1,2-b]pyridazine derivatives can block the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.[4][6]
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a versatile platform for the development of potent and highly selective kinase inhibitors. Derivatives of this core structure have demonstrated significant activity against key targets in inflammatory and oncology-related signaling pathways. The high degree of selectivity observed for certain derivatives underscores the potential of this chemical class to yield drug candidates with improved safety profiles. Further exploration of the structure-activity relationships within this scaffold is likely to lead to the discovery of novel therapeutics.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-b]pyridazine Scaffold: A Promising Framework for Novel Kinase Inhibitors in Oncology
For researchers, scientists, and drug development professionals, the quest for novel small molecules with potent and selective anticancer activity is a continuous endeavor. The imidazo[1,2-b]pyridazine core has emerged as a privileged scaffold in medicinal chemistry, yielding a new generation of kinase inhibitors with significant therapeutic potential. This guide provides a comparative overview of the preclinical efficacy of various imidazo[1,2-b]pyridazine derivatives in xenograft models, supported by experimental data and detailed methodologies.
While direct public data on the efficacy of 6-Chloro-3-methylimidazo[1,2-b]pyridazine in xenograft models is not currently available, extensive research into structurally related compounds highlights the promise of this chemical class. This guide will focus on the broader family of imidazo[1,2-b]pyridazine derivatives that have been evaluated as potent inhibitors of key oncogenic kinases, including Bruton's Tyrosine Kinase (BTK), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin Receptor Kinase (TRK).
Comparative Efficacy of Imidazo[1,2-b]pyridazine Derivatives
The following table summarizes the performance of notable imidazo[1,2-b]pyridazine derivatives from recent preclinical studies.
| Compound Class | Target Kinase(s) | In Vitro Potency (IC50) | Xenograft Model Efficacy | Reference |
| BTK Inhibitor | Bruton's Tyrosine Kinase (BTK) | 1.3 nM | Compound 22 : Significantly inhibited tumor growth in a xenograft model, with complete tumor regression observed in 7 out of 10 mice at a 15 mg/kg dose.[1] | [1] |
| ALK Inhibitors | Wild-type ALK, G1202R, L1196M/G1202R mutants | Compound O-10 : ALKWT: 2.6 nM, ALKG1202R: 6.4 nM, ALKL1196M/G1202R: 23 nM | Data on in vivo xenograft models for this specific compound is not detailed in the provided search results. | |
| TRK Inhibitors | TRKWT, TRKG595R, TRKG667C mutants | Compound 15m : TRKWT: 0.08 nM, TRKG595R: 2.14 nM, TRKG667C: 0.68 nM | Showed good antiproliferative activity against various Ba/F3 cell lines with TRK fusion proteins. In vivo xenograft data is not specified. |
Experimental Protocols
A generalized experimental protocol for evaluating the efficacy of a novel compound in a subcutaneous xenograft model is outlined below. This protocol is a composite of standard methodologies reported in preclinical oncology research.
Cell Line and Animal Models
-
Cell Lines: Appropriate human cancer cell lines with known target kinase expression or mutations are selected (e.g., B-cell malignancy lines for BTK inhibitors, NSCLC lines with ALK fusions for ALK inhibitors).
-
Animals: Immunodeficient mice (e.g., NOD-SCID or NSG) are typically used to prevent rejection of the human tumor xenograft. Animals are housed in a sterile environment.
Tumor Implantation and Growth Monitoring
-
Cell Preparation: Cancer cells are cultured to 80-90% confluency, harvested, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel. Cell viability should be >90%.
-
Implantation: A specific number of cells (e.g., 5 x 106) in a defined volume (e.g., 100 µL) are injected subcutaneously into the flank of each mouse.
-
Monitoring: Tumor growth is monitored by measuring the tumor dimensions (length and width) with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Width2 x Length) / 2.
Treatment Administration and Efficacy Evaluation
-
Randomization: Once tumors reach a predetermined average volume (e.g., 100-150 mm³), mice are randomized into control and treatment groups.
-
Dosing: The investigational compound is administered at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle used to dissolve the compound.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or after a predetermined duration. Tumor growth inhibition is calculated and statistically analyzed.
Signaling Pathways and Mechanism of Action
The imidazo[1,2-b]pyridazine derivatives discussed herein exert their anticancer effects by inhibiting key signaling pathways crucial for tumor cell proliferation, survival, and metastasis.
Caption: BTK Signaling Pathway Inhibition.
References
Comparative Study of Imidazo[1,2-b]pyridazine Analogs for Aβ Plaque Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of novel imidazo[1,2-b]pyridazine derivatives synthesized and evaluated for their binding affinity to β-amyloid (Aβ) plaques. The deposition of Aβ plaques is a primary pathological hallmark of Alzheimer's disease (AD), and developing ligands with high affinity for these plaques is crucial for both diagnostic imaging and potential therapeutic interventions. This document summarizes key quantitative data, details the experimental protocols used for in vitro evaluation, and presents a visual workflow of the binding affinity determination process.
Data Presentation: Binding Affinities of Imidazo[1,2-b]pyridazine Analogs
A series of imidazo[1,2-b]pyridazine derivatives were synthesized and their binding affinities for synthetic Aβ1-40 aggregates were determined. The inhibitory constant (Ki) values, which indicate the concentration of the compound required to inhibit 50% of the radioligand binding, were measured and are presented in the table below. Lower Ki values signify higher binding affinity. The binding affinities of these compounds were found to range from 11.0 nM to over 1000 nM, depending on the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core.[1][2] For comparison, the binding affinities of IMPY and PIB, two known Aβ plaque imaging agents, were also evaluated under the same conditions.[1]
| Compound | R | R' | Ki (nM) ± SD | cLogP |
| 2a | H | Cl | >1000 | 3.34 |
| 2b | OCH3 | Cl | 495 ± 53 | 3.44 |
| 2c | N(CH3)2 | Cl | 48.6 ± 4.5 | 3.79 |
| 3 | N(CH3)2 | OCH3 | 25.3 ± 2.1 | 3.19 |
| 4 | N(CH3)2 | SCH3 | 11.0 ± 1.0 | 3.82 |
| 5 | N(CH3)2 | O(CH2)2F | 44.5 ± 3.7 | 3.32 |
| 6 | N(CH3)2 | O(CH2)3F | 48.7 ± 5.2 | 3.63 |
| 7 | N(CH3)2 | NHCH3 | 23.4 ± 2.5 | 3.14 |
| 8 | N(CH3)2 | N(CH3)2 | 38.5 ± 3.1 | 3.25 |
| 9 | N(CH3)2 | NH(CH2)2F | 42.1 ± 4.8 | 3.27 |
| 10 | N(CH3)2 | NH(CH2)3F | 47.6 ± 5.3 | 3.58 |
| 11 | NH2 | I | >1000 | 3.65 |
| 12a | NHCH3 | I | 134 ± 15 | 3.99 |
| 12b | N(CH3)2 | I | 17.6 ± 1.8 | 4.33 |
| 16a | Pyridin-2-yl | Cl | >1000 | 2.80 |
| 16b | Pyridin-3-yl | Cl | >1000 | 2.80 |
| 16c | Pyridin-4-yl | Cl | >1000 | 2.80 |
| 20a | 5-Nitrothien-2-yl | Cl | >1000 | 3.69 |
| 20b | 5-Aminothien-2-yl | Cl | >1000 | 2.92 |
| IMPY | - | - | 15.0 ± 1.2 | 4.49 |
| PIB | - | - | 3.5 ± 0.4 | 3.70 |
Key Structure-Activity Relationship (SAR) Observations:
-
The presence of a 2-N,N-dimethylaminophenyl moiety appears to be crucial for achieving desirable binding affinities.[1]
-
Analogs with different substituents at the 6-position showed Ki values ranging from 10 to 50 nM, suggesting a degree of tolerance for modifications at this site.[1]
-
The 6-methylthio analog (4 ) exhibited the highest binding affinity (Ki = 11.0 nM) among the tested imidazo[1,2-b]pyridazine derivatives.[1][2]
-
Replacing the phenyl ring at the 2-position with pyridinyl or thiophenyl rings resulted in a significant reduction in binding affinity.[1]
-
The incorporation of ω-fluoroethyl or ω-fluoropropyl groups at the 6-position led to a decrease in binding affinity.[1]
Experimental Protocols
In Vitro Binding Affinity Assay for Aβ Plaques
The in vitro binding affinity of the imidazo[1,2-b]pyridazine derivatives for Aβ plaques was determined through a competitive binding assay using synthetic Aβ1-40 aggregates and [3H]BTA-1 (2-(4′-(dimethylamino)phenyl)benzothiazole) as the radioligand.[1]
1. Preparation of Aβ1-40 Aggregates:
-
Aβ1-40 peptide is dissolved in a suitable buffer.
-
The peptide solution is incubated at 37°C for a specified period (e.g., 24-48 hours) to allow for fibril formation and aggregation.
2. Competitive Binding Assay:
-
The assay is performed in a buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
A mixture containing the Aβ1-40 aggregates, a fixed concentration of the radioligand ([3H]BTA-1), and varying concentrations of the competitor imidazo[1,2-b]pyridazine analog is prepared.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The bound radioligand is separated from the free radioligand using a separation technique such as filtration through a glass fiber filter.
-
The radioactivity of the filter, representing the amount of bound [3H]BTA-1, is measured using a scintillation counter.
3. Data Analysis:
-
The data is analyzed to determine the concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the Aβ aggregates.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the in vitro binding affinity of the imidazo[1,2-b]pyridazine analogs.
Caption: Experimental workflow for determining Aβ plaque binding affinity.
References
Safety Operating Guide
Proper Disposal of 6-Chloro-3-methylimidazo[1,2-b]pyridazine: A Step-by-Step Guide
For immediate reference, consult the Safety Data Sheet (SDS) for 6-Chloro-3-methylimidazo[1,2-b]pyridazine before handling or disposal. This document outlines the essential procedures for the safe and compliant disposal of this chemical, targeting researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical to ensure personal safety and environmental protection.
Summary of Safety and Disposal Information
The following table summarizes the key quantitative and qualitative data for the safe handling and disposal of this compound.
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | ||
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)). | [1] |
| Skin Protection | Fire/flame resistant and impervious clothing. | [1] |
| Respiratory Protection | Full-face respirator if exposure limits are exceeded, or irritation or other symptoms are experienced. | [1] |
| Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1][2][3] |
| Environmental Precautions | Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems. | [1][2] |
| Accidental Release Measures | Avoid dust formation. Collect and arrange for disposal. Prevent further leakage or spillage if safe to do so. | [1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in the experimental workflow. The following procedure should be followed diligently.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical waste, ensure you are wearing the appropriate PPE as detailed in the table above. This includes safety goggles, impervious clothing, and, if necessary, a full-face respirator.[1]
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
2. Waste Collection and Segregation:
-
Collect all waste material, including any residual this compound and contaminated materials (e.g., weighing boats, filter paper, contaminated gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and sealable to prevent leaks or spills.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
3. Labeling and Storage of Waste:
-
Label the hazardous waste container with the full chemical name: "this compound," the approximate quantity, and any relevant hazard warnings.
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area while awaiting disposal.
4. Final Disposal:
-
The primary method of disposal is through a licensed chemical destruction facility.[1][2] This often involves controlled incineration equipped with an afterburner and a flue gas scrubber to neutralize hazardous combustion byproducts.[1][3]
-
Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the workplace.
References
Essential Safety and Operational Guidance for 6-Chloro-3-methylimidazo[1,2-b]pyridazine
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of 6-Chloro-3-methylimidazo[1,2-b]pyridazine. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation. All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Minimum Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting chemical safety goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation. |
| Body Protection | Fully-buttoned laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Full-face respirator (if needed) | Required if exposure limits are exceeded or if not handled in a fume hood. |
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for halogenated heterocyclic compounds like this compound.
Objective: To couple an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluting solvents (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Reagent Addition: To the flask, add the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Characterize the purified product by appropriate analytical methods (e.g., NMR, MS).
Operational and Disposal Plans
Handling and Storage:
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Contain: If safe to do so, prevent the spread of the spill. For solid spills, avoid raising dust.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan:
All waste containing this compound, including contaminated labware and absorbent materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled container. The label must include "Hazardous Waste" and the full chemical name. Do not mix with non-halogenated waste.
-
Container Management: Keep the waste container closed at all times except when adding waste.
-
Disposal Request: When the container is full, or the experiment is complete, arrange for pickup by your institution's environmental health and safety (EHS) department for disposal via high-temperature incineration at a licensed facility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
